molecular formula C22H34N6O16S4 B10765667 S-Adenosyl-L-methionine disulfate tosylate CAS No. 375798-66-6

S-Adenosyl-L-methionine disulfate tosylate

カタログ番号: B10765667
CAS番号: 375798-66-6
分子量: 766.8 g/mol
InChIキー: XDCFCHNAIMYBAZ-XQVUROGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-Adenosyl-L-methionine disulfate tosylate is the stabilized salt form of S-Adenosyl-L-methionine (SAMe), a ubiquitous sulfurnucleoside and the principal biological methyl donor in all living organisms. It is a critical cofactor involved in three key metabolic pathways: transmethylation, transsulfuration, and aminopropylation. This compound is essential for research in biochemistry, pharmacology, and molecular biology, particularly for investigating epigenetic regulation, cellular metabolism, and one-carbon cycle dynamics. Main Research Applications: • Cancer Research: Demonstrates promising anti-proliferative, pro-apoptotic, and anti-metastatic properties. Studies highlight its role as an adjuvant in oral and laryngeal cancer research, showing synergistic effects with conventional chemotherapeutics like cisplatin. • Liver Disease Studies: Investigated for its role in supporting liver health by promoting glutathione synthesis, protecting hepatocytes, and reducing inflammation in models of alcoholic liver disease and intrahepatic cholestasis. • Osteoarthritis & Bone Health: Explored for its ability to stimulate chondrocyte proteoglycan synthesis, supporting joint health and cartilage function. • Neurological and Mood Disorder Research: Serves as a precursor in the biosynthesis of key neurotransmitters (serotonin, dopamine, norepinephrine) and is studied in models of depression and cognitive function. Mechanism of Action: As a primary methyl group donor, this compound facilitates essential transmethylation reactions for nucleic acids, proteins, phospholipids, and other biological molecules. Its disulfate tosylate salt formulation provides enhanced stability, making it suitable for experimental use. The compound is biosynthesized from methionine and ATP, and its metabolism is intricately linked to the folate and vitamin B12 cycles. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97540-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosylmethionine tosylate bis(sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-L-methionine disulfate tosylate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-L-methionine disulfate tosylate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-L-Methionine Disulfate Tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a pivotal endogenous molecule, acting as a pleiotropic regulator in numerous cellular processes. The disulfate tosylate salt form ensures the stability of this otherwise labile compound, allowing for its therapeutic application. This technical guide delves into the core mechanisms of action of SAMe, focusing on its fundamental biochemical roles in transmethylation, transsulfuration, and aminopropylation. We will explore its therapeutic implications in neuropsychiatric disorders, liver disease, and osteoarthritis, supported by quantitative data and detailed experimental methodologies. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of SAMe's multifaceted role in cellular health and disease.

Introduction to S-Adenosyl-L-methionine (SAMe)

S-Adenosyl-L-methionine is a naturally occurring molecule found in all living cells, synthesized from the reaction of methionine and adenosine (B11128) triphosphate (ATP), a process catalyzed by the enzyme methionine adenosyltransferase (MAT).[1][2] It is arguably the most important biological methyl donor, second only to ATP in the variety of reactions it serves as a cofactor for.[3] The inherent instability of the SAMe molecule necessitated the development of stable salt forms for therapeutic use, with the disulfate tosylate salt being a common and well-studied formulation.[4][5] This form enhances stability, which is crucial for oral administration, although bioavailability remains relatively low.[5][6] SAMe's therapeutic effects are derived from its central role in three key metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[7][8]

Core Biochemical Pathways

The physiological effects of SAMe are a direct consequence of its involvement in three interconnected metabolic pathways.[3][7] These pathways are crucial for cellular function, growth, differentiation, and survival.[9]

Transmethylation

Transmethylation is the most prominent function of SAMe, where it donates its reactive methyl group to a vast array of acceptor substrates, including DNA, RNA, proteins, phospholipids, and neurotransmitters.[3][7] This process is critical for:

  • Epigenetic Regulation: DNA and histone methylation modulate gene expression without altering the DNA sequence.[10]

  • Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862) depends on methylation reactions.[11][12]

  • Phospholipid Metabolism: The methylation of phosphatidylethanolamine (B1630911) to phosphatidylcholine is vital for maintaining cell membrane fluidity and function.[1][13]

Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes.[3] The cellular ratio of SAMe to SAH is a critical indicator of the cell's methylation capacity. SAH is subsequently hydrolyzed to homocysteine and adenosine.[3][9]

Transmethylation_Pathway cluster_cycle Methionine Cycle Met Methionine SAMe S-Adenosyl-L-methionine (SAMe) Met->SAMe MAT/ATP SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferases (Methyl Acceptor -> Methylated Product) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Vit B12/Folate)

Caption: The Transmethylation (Methionine) Cycle.

Transsulfuration

The transsulfuration pathway begins with homocysteine, the product of the transmethylation reaction.[3] This pathway is responsible for the synthesis of cysteine, a precursor to the critical intracellular antioxidant, glutathione (B108866) (GSH).[3][14] The key steps involve:

  • Homocysteine condenses with serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS), an enzyme allosterically activated by SAMe.[15]

  • Cystathionine is then cleaved to form cysteine and α-ketobutyrate.[1]

This pathway is particularly vital in the liver, where it plays a major role in detoxification and protection against oxidative stress.[12][14] By providing the cysteine necessary for GSH synthesis, SAMe indirectly supports the cellular antioxidant defense system.[16]

Transsulfuration_Pathway SAMe S-Adenosyl-L-methionine (SAMe) SAH S-Adenosyl-homocysteine (SAH) SAMe->SAH Methylation Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine CBS (SAMe activated) Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Caption: The Transsulfuration Pathway.

Aminopropylation

In the aminopropylation pathway, SAMe is first decarboxylated by the enzyme SAMe decarboxylase.[3] The resulting decarboxylated SAMe (dcSAMe) serves as a donor of an aminopropyl group for the synthesis of polyamines, such as spermidine (B129725) and spermine.[7][10] Polyamines are essential for:

  • Cell growth and proliferation.[3]

  • DNA and RNA stability.[3]

  • Modulation of ion channels.

A byproduct of this pathway is 5'-methylthioadenosine (MTA), which has demonstrated anti-inflammatory and analgesic properties and may contribute to some of SAMe's therapeutic effects, particularly in joint health.[3][17]

Mechanism of Action in Therapeutic Areas

Neuropsychiatric Disorders (e.g., Depression)

The antidepressant effects of SAMe are believed to stem from its role as a primary methyl donor in the central nervous system.[18][19]

  • Neurotransmitter Synthesis: SAMe is involved in the synthesis of serotonin, dopamine, and norepinephrine.[11][12] By increasing the turnover of these monoamines, SAMe may help alleviate depressive symptoms.[20] Studies have shown that SAMe can increase cerebrospinal fluid levels of their metabolites.[20]

  • Receptor Function: SAMe has been shown to influence the number and affinity of adrenergic receptors in animal models.[20]

  • Membrane Fluidity: By methylating phospholipids, SAMe helps maintain neuronal membrane fluidity, which is crucial for proper signal transduction.[13]

  • Serotonergic Pathway: Evidence suggests that the antidepressant-like effects of SAMe are dependent on serotonin synthesis and the activation of 5-HT1A receptors.[18]

Depression_MoA cluster_cns Central Nervous System SAMe Exogenous SAMe (disulfate tosylate) Methylation Increased Transmethylation SAMe->Methylation Receptors Modulation of Receptor Function (e.g., 5-HT1A) SAMe->Receptors Synthesis Synthesis of Monoamines (Serotonin, Dopamine) Methylation->Synthesis Membrane Improved Neuronal Membrane Fluidity Methylation->Membrane Effect Antidepressant Effect Synthesis->Effect Receptors->Effect Membrane->Effect

Caption: SAMe's Mechanism of Action in Depression.

Hepatology (e.g., Liver Disease)

In the liver, SAMe plays a critical protective role.[14] Chronic liver diseases are often associated with decreased activity of MAT, leading to reduced endogenous SAMe levels.[13][14] Exogenous SAMe administration can bypass this deficiency and exert hepatoprotective effects through several mechanisms:

  • Replenishing Glutathione: SAMe, via the transsulfuration pathway, increases the synthesis of cysteine and subsequently glutathione (GSH), the liver's primary antioxidant.[13][14] This helps protect hepatocytes from oxidative damage caused by toxins like alcohol.[14]

  • Improving Membrane Fluidity: SAMe restores membrane fluidity by promoting the methylation of membrane phospholipids, which can improve the function of membrane-bound transporters and enzymes.[13]

  • Regulating Hepatocyte Growth and Death: SAMe is a key regulator of hepatocyte proliferation, differentiation, and apoptosis, independent of its role as a methyl donor.[9][17]

Rheumatology (e.g., Osteoarthritis)

Clinical trials have indicated that SAMe can reduce pain and stiffness in patients with osteoarthritis.[16][21] The proposed mechanisms are multifaceted:

  • Stimulating Cartilage Production: In vitro and animal studies suggest that SAMe can stimulate the synthesis of proteoglycans, which are essential components for cartilage regeneration.[12][16][21]

  • Anti-inflammatory Effects: SAMe may reduce inflammatory mediators, contributing to pain relief.[16][21] The byproduct MTA also possesses anti-inflammatory properties.[3]

  • Analgesic Properties: SAMe may exert direct or indirect analgesic effects.[22]

  • Antioxidant Activity: By increasing glutathione levels, SAMe can help mitigate oxidative stress within the joint.[16][23]

Osteoarthritis_MoA cluster_joint Articular Joint SAMe Exogenous SAMe (disulfate tosylate) Proteoglycan Stimulation of Proteoglycan Synthesis SAMe->Proteoglycan Inflammation Reduction of Inflammatory Mediators SAMe->Inflammation GSH Increased Glutathione (Antioxidant Effect) SAMe->GSH MTA MTA Production (Anti-inflammatory) SAMe->MTA via Aminopropylation Result Reduced Pain & Stiffness Improved Joint Function Proteoglycan->Result Inflammation->Result GSH->Result MTA->Result

Caption: SAMe's Mechanism of Action in Osteoarthritis.

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of SAMe disulfate tosylate.

Table 1: Pharmacokinetic Parameters of SAMe Disulfate Tosylate (1000 mg Oral Dose)
ParameterMen (Mean ± SD)Women (Mean ± SD)Reference
Cmax (µmol/L) 2.37 ± 1.582.50 ± 1.83[24]
Tmax (hours) 5.40 ± 1.145.20 ± 1.48[24]
AUC0-24 (µmol/L/h) 8.56 ± 5.1610.3 ± 8.0[24]
t1/2β (hours) 6.06 ± 1.806.28 ± 2.60[24]
Oral Bioavailability ~1-2.6%~2.14%[6][24]

Data from a single-dose study in healthy Chinese volunteers.[24]

Table 2: Efficacy of SAMe in Major Depressive Disorder (MDD) vs. Placebo
StudySAMe Dose (Oral)DurationOutcome MeasureResultReference
Kagan et al.800 mg/day-HAM-D ScoreSignificant improvement vs. placebo[20]
Sarris et al.1600 mg/day-HAM-D ScoreSignificant improvement vs. placebo[20]
Caruso et al.200 mg/day (IM)-HAM-D ScoreMean difference of 11.4 vs. 2.9 for placebo[20]

HAM-D: Hamilton Depression Rating Scale. IM: Intramuscular.

Experimental Protocols

Protocol: Measurement of Plasma SAMe by LC-MS

This protocol provides a general workflow for quantifying SAMe in plasma samples, based on methodologies described in pharmacokinetic studies.[24]

  • Objective: To determine the concentration of SAMe in plasma following administration of SAMe disulfate tosylate.

  • Materials:

    • Human plasma samples.

    • Acyclovir (or other suitable internal standard).

    • Perchloric acid.

    • Liquid chromatography-mass spectrometry (LC-MS) system.

    • Solid Phase Extraction (SPE) cartridges.

  • Workflow:

Caption: Workflow for LC-MS analysis of plasma SAMe.

Protocol: Forced Swimming Test (FST) in Mice to Assess Antidepressant-like Activity

This protocol is based on preclinical studies evaluating the antidepressant effects of SAMe.[18]

  • Objective: To assess the antidepressant-like effects of SAMe by measuring the duration of immobility in mice subjected to the FST.

  • Materials:

    • Male Swiss mice.

    • SAMe disulfate tosylate solution.

    • Vehicle control (e.g., saline).

    • Imipramine (B1671792) (positive control).

    • Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C).

  • Procedure:

    • Acclimatization: Allow animals to acclimate to the laboratory for at least one week.

    • Dosing: Administer SAMe (e.g., 10, 50 mg/kg), imipramine (e.g., 30 mg/kg), or vehicle via intraperitoneal injection daily for a specified period (e.g., 7 days).

    • Test Session: 30 minutes after the final injection, place each mouse individually into a cylinder of water for a 6-minute session.

    • Data Recording: Videotape the sessions. Score the last 4 minutes of the test for total time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • Analysis: Compare the immobility time between the SAMe-treated, positive control, and vehicle control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.[18]

Conclusion

S-Adenosyl-L-methionine, delivered as the stable disulfate tosylate salt, is a pleiotropic molecule with well-defined roles in three fundamental metabolic pathways. Its mechanism of action is rooted in its function as a universal methyl donor and as a key component in the synthesis of glutathione and polyamines. These biochemical functions translate into tangible therapeutic effects in a range of conditions, including depression, liver disease, and osteoarthritis, by influencing neurotransmitter synthesis, protecting against oxidative stress, and promoting cartilage health. Further research into the specific downstream targets of SAMe-dependent methylation and its other metabolites will continue to refine our understanding of this critical endogenous compound and expand its therapeutic potential.

References

An In-depth Technical Guide to the Biochemical Pathways of S-Adenosyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule of profound biological significance, acting as a central hub in cellular metabolism. While inherently unstable, its formulation as S-Adenosyl-L-methionine disulfate tosylate provides a stable and bioavailable form, making it a valuable tool in research and a popular dietary supplement.[1][2][3] This technical guide provides an in-depth exploration of the core biochemical pathways involving SAMe, offering insights for researchers, scientists, and professionals in drug development. We will delve into the intricate reactions of transmethylation, transsulfuration, and polyamine synthesis, presenting quantitative data, detailed experimental protocols, and clear visual representations of these critical cellular processes.

S-Adenosyl-L-methionine is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[4][5] Its primary role is to serve as the principal methyl donor in a vast number of methylation reactions, a process fundamental to the regulation of epigenetics, protein function, and neurotransmitter synthesis.[6][7][8] Beyond methylation, SAMe is a precursor for the synthesis of polyamines, which are crucial for cell growth and differentiation, and for the production of glutathione (B108866), a key antioxidant, via the transsulfuration pathway.[6][9] Dysregulation of SAMe metabolism has been implicated in various pathological conditions, including liver disease, depression, osteoarthritis, and cancer, highlighting its therapeutic potential.[7][10][11][12]

This guide will provide a comprehensive overview of these pathways, supported by clear data presentation and detailed methodologies to facilitate further research and development in this exciting field.

Core Biochemical Pathways

S-Adenosyl-L-methionine is a pivotal molecule that participates in three major interconnected metabolic pathways: transmethylation, transsulfuration, and aminopropylation (polyamine synthesis). These pathways are fundamental to cellular function, regulating everything from gene expression to antioxidant defense.

Transmethylation Pathway

The most prominent role of SAMe is as the universal donor of a methyl group (-CH3) in a process called transmethylation.[1][6][13] This pathway involves the transfer of the methyl group from SAMe to a wide array of acceptor molecules, including DNA, RNA, proteins, and phospholipids. This methylation is critical for the regulation of numerous cellular processes.

The general reaction is as follows:

SAMe + Acceptor → S-Adenosyl-L-homocysteine (SAH) + Methylated Acceptor

This reaction is catalyzed by a large family of enzymes known as methyltransferases. The product of this reaction, S-Adenosyl-L-homocysteine (SAH), is a potent inhibitor of methylation and is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[13] The ratio of SAMe to SAH is a critical indicator of the cell's methylation capacity.

Transmethylation_Pathway Transmethylation Pathway ATP ATP SAMe S-Adenosyl-L-methionine (SAMe) ATP->SAMe Methionine Adenosyltransferase Methionine Methionine Methionine->SAMe Methionine Adenosyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase (+ Acceptor) Acceptor Acceptor Substrate (DNA, RNA, Protein, etc.) Methylated_Acceptor Methylated Acceptor Homocysteine Homocysteine SAH->Homocysteine Adenosine Adenosine SAH->Adenosine SAH Hydrolase

Diagram 1: The Transmethylation Pathway
Transsulfuration Pathway

The transsulfuration pathway is crucial for the synthesis of the amino acid cysteine and, consequently, the major intracellular antioxidant glutathione (GSH).[6][10] This pathway is initiated from homocysteine, a product of the transmethylation pathway.

In this pathway, homocysteine condenses with serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. The synthesized cysteine can then be incorporated into proteins or used for the synthesis of glutathione. SAMe acts as an allosteric activator of CBS, thus linking the methylation status of the cell to its antioxidant capacity.[14]

Transsulfuration_Pathway Transsulfuration Pathway cluster_cse Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Serine Serine Serine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) AlphaKetobutyrate α-Ketobutyrate Cystathionine->AlphaKetobutyrate Cystathionine γ-lyase (CSE) Glutathione Glutathione (GSH) Cysteine->Glutathione Glutathione Synthesis SAMe_activator SAMe (Allosteric Activator) SAMe_activator->Cystathionine activates

Diagram 2: The Transsulfuration Pathway
Aminopropylation (Polyamine Synthesis) Pathway

The aminopropylation pathway is responsible for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and the stability of DNA and RNA.[4][6] In this pathway, SAMe is first decarboxylated by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAMe (dcSAMe).[15]

The aminopropyl group from dcSAMe is then transferred to putrescine (formed from ornithine) to generate spermidine. A subsequent transfer of another aminopropyl group from a second dcSAMe molecule to spermidine yields spermine.[16] The byproduct of these reactions is 5'-methylthioadenosine (MTA), which is a potent analgesic and anti-inflammatory agent.[6]

Polyamine_Synthesis_Pathway Aminopropylation (Polyamine Synthesis) Pathway cluster_decarboxylation cluster_spermidine cluster_spermine SAMe S-Adenosyl-L-methionine (SAMe) dcSAMe Decarboxylated SAMe (dcSAMe) SAMe->dcSAMe AdoMetDC CO2 CO2 SAMe->CO2 AdoMetDC Spermidine Spermidine dcSAMe->Spermidine Spermidine Synthase Spermine Spermine dcSAMe->Spermine Spermine Synthase Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Putrescine->Spermidine MTA 5'-Methylthioadenosine (MTA) Putrescine->MTA Spermidine Synthase Spermidine->Spermine Spermine Synthase Spermidine->MTA Spermine Synthase

Diagram 3: The Aminopropylation (Polyamine Synthesis) Pathway

Quantitative Data

A comprehensive understanding of the biochemical pathways involving SAMe requires the examination of quantitative data from enzymatic assays and cellular studies. The following tables summarize key quantitative parameters for enzymes involved in SAMe metabolism and the effects of SAMe on various cellular processes.

Table 1: Kinetic Parameters of Key Enzymes in SAMe Metabolism

EnzymeSubstrate(s)Km (µM)Vmax (nmol/mg protein/h)Source
Methionine Adenosyltransferase (MAT)Methionine6.1 ± 0.3135.4 ± 1.5[17]
Catechol-O-methyltransferase (COMT)S-Adenosyl-L-methionine--[17]
S-Adenosylhomocysteine Hydrolase (SAHH)S-Adenosyl-L-homocysteine--
Cystathionine β-synthase (CBS)Homocysteine, Serine--
S-Adenosylmethionine Decarboxylase (AdoMetDC)S-Adenosyl-L-methionine--

Note: Further literature review is required to populate the missing values.

Table 2: Effects of Exogenous SAMe on Cellular Components and Processes

Cell Line/ModelSAMe ConcentrationIncubation TimeObserved EffectQuantitative ChangeSource
Cal-33 and JHU-SCC-011 cells300 µM24 h (Cal-33) or 48 h (JHU-SCC-011)Induction of apoptosis~10% and ~3% apoptotic cells, respectively[12][18]
Cal-33 and JHU-SCC-011 cells300 µM24 h (Cal-33) or 48 h (JHU-SCC-011)Decreased expression of cyclin B1, E1, and D1-[12][18]
Cal-33 and JHU-SCC-011 cells300 µM24 hDecreased cell migration-[12]
Human Chondrocyte-like cell line-2/8 (HCS-2/8)-3 daysIncreased polyamine levelsHigher fluorescence intensity of stained polyamines[11]
Rat model of depression300 mg/kg i.m., daily7 daysRestoration of polyamine levels in the brainComplete restoration of putrescine in nucleus accumbens; partial restoration of spermidine and spermine in hippocampus[19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research on SAMe. This section provides methodologies for the quantification of SAMe and the assessment of its effects on cellular processes.

Protocol 1: Quantification of S-Adenosyl-L-methionine in Dietary Supplements by HPLC

This protocol describes a liquid chromatographic method for the determination of SAMe in dietary supplement tablets.[20][21]

Materials and Reagents:

  • This compound reference standard

  • Phosphate (B84403) buffer

  • Sodium octanesulfonate (ion-pair reagent)

  • Acetonitrile (gradient grade)

  • Reversed-phase C8 column

  • HPLC system with UV detector

Procedure:

  • Standard Solution Preparation: Prepare a series of standard solutions of SAMe reference standard in phosphate buffer to generate a calibration curve (e.g., 75-375 µg/mL).[20][21]

  • Sample Preparation:

    • Grind a dietary supplement tablet to a fine powder.

    • Accurately weigh a portion of the powder and extract it with a known volume of phosphate buffer.

    • Centrifuge the extract to pellet insoluble excipients.

    • Filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8

    • Mobile Phase: A gradient of phosphate buffer (containing sodium octanesulfonate) and acetonitrile.

    • Flow Rate: 1.2 mL/min[20][21]

    • Detection: UV at 257 nm[20][21]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the amount of SAMe in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Methionine Adenosyltransferase (MAT) Activity

This protocol outlines a nonradioactive, sensitive method for determining MAT activity by coupling the reaction to catechol-O-methyltransferase (COMT) and measuring the fluorescent product.[17]

Materials and Reagents:

  • Cell lysate or purified enzyme preparation

  • Methionine

  • ATP

  • Esculetin

  • Catechol-O-methyltransferase (COMT)

  • n-hexane:ethyl acetate (B1210297) (7:3, v/v)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate/enzyme, methionine, ATP, esculetin, and COMT in an appropriate buffer.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., less than 30 minutes).[17] The MAT in the sample will produce SAMe, which is then used by COMT to methylate esculetin, forming scopoletin (B1681571).

  • Extraction: Stop the reaction and extract the fluorescent product, scopoletin, with n-hexane:ethyl acetate (7:3, v/v).[17]

  • HPLC Analysis:

    • Inject the extracted sample into an HPLC system equipped with a silica (B1680970) column.

    • Detection: Fluorometric detection with excitation at 347 nm and emission at 415 nm.[17]

  • Quantification: Quantify the amount of scopoletin formed by comparing its peak area to a standard curve of scopoletin. The amount of scopoletin is directly proportional to the MAT activity in the sample.

Drug Development Implications

The central role of S-Adenosyl-L-methionine in fundamental cellular processes makes it a compelling target for drug development. Its stable form, this compound, is already utilized as a nutritional supplement for various conditions.[22][23]

Therapeutic Potential:

  • Liver Disease: SAMe is crucial for liver function, and its supplementation has shown benefits in various liver conditions.[7]

  • Depression: SAMe is involved in the synthesis of neurotransmitters, and clinical studies have suggested its efficacy as an antidepressant.[10][19]

  • Osteoarthritis: SAMe has demonstrated anti-inflammatory effects and may promote cartilage health, making it a potential treatment for osteoarthritis.[10][11]

  • Cancer: The role of methylation in cancer is well-established. SAMe has shown anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting its potential as an anti-cancer agent.[1][12]

Considerations for Drug Development:

  • Bioavailability: While the disulfate tosylate salt improves stability, optimizing oral bioavailability remains a key consideration.

  • Targeted Delivery: Developing strategies for targeted delivery of SAMe to specific tissues could enhance its therapeutic efficacy and reduce potential side effects.

  • Combination Therapies: Investigating the synergistic effects of SAMe with other therapeutic agents could lead to more effective treatment regimens.

The intricate biochemistry of S-Adenosyl-L-methionine offers a rich landscape for therapeutic intervention. A deeper understanding of its metabolic pathways, coupled with robust quantitative analysis and standardized experimental protocols, will be instrumental in unlocking its full potential in drug development.

Conclusion

S-Adenosyl-L-methionine, in its stable disulfate tosylate form, is a molecule of immense interest to the scientific and medical communities. Its central role in the interconnected pathways of transmethylation, transsulfuration, and polyamine synthesis underscores its importance in maintaining cellular health and function. This technical guide has provided a comprehensive overview of these pathways, supported by visual diagrams, quantitative data, and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers, scientists, and drug development professionals, fostering further investigation into the therapeutic applications of this remarkable molecule and paving the way for novel treatments for a range of human diseases.

References

S-Adenosyl-L-methionine Disulfate Tosylate as a Methyl Donor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to S-Adenosyl-L-methionine (SAMe)

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells, where it serves as a principal methyl donor in a vast array of biochemical reactions.[1][2][3] Synthesized from methionine and adenosine (B11128) triphosphate (ATP), SAMe is a critical cofactor for methyltransferase enzymes, which catalyze the transfer of its methyl group to various substrates, including DNA, RNA, proteins, and lipids.[1][2] This process of methylation is fundamental to cellular function, regulating gene expression, protein function, and signaling pathways.[4]

S-Adenosyl-L-methionine disulfate tosylate is a stable salt form of SAMe, making it suitable for use as a dietary supplement and a research reagent.[5][6][7] This guide provides a comprehensive technical overview of this compound as a methyl donor, focusing on its biochemical properties, relevant signaling pathways, and detailed experimental protocols for its study.

The Chemistry of Methyl Donation

The methyl donor capacity of SAMe resides in its sulfonium-bound methyl group, which is electrophilic and susceptible to nucleophilic attack. The general mechanism of methyl transfer is a SN2-like reaction where a nucleophilic atom on the substrate (such as nitrogen, oxygen, or sulfur) attacks the methyl group of SAMe.[8] This results in the transfer of the methyl group to the substrate and the conversion of SAMe to S-adenosyl-L-homocysteine (SAH).[8]

SAH is a potent inhibitor of most methyltransferases, and its cellular concentration is tightly regulated.[3] The ratio of SAMe to SAH is often used as an indicator of the cellular "methylation potential".[1]

Quantitative Data on Methyl Donor Activity

Betaine is another important biological methyl donor; however, its role is primarily in the remethylation of homocysteine to methionine, indirectly contributing to the SAMe pool.[9][10] SAMe is the direct and universal methyl donor for the vast majority of methyltransferase-catalyzed reactions.[9]

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₄N₆O₁₆S₄[6]
Molecular Weight766.80 g/mol [6]
Solubility in Water33.33 mg/mL[5]
Solubility in DMSO≥ 50 mg/mL[5]
Storage Conditions-20°C, sealed, away from moisture[6]

Key Signaling Pathways Involving SAMe-Dependent Methylation

SAMe-dependent methylation plays a crucial role in regulating numerous signaling pathways implicated in cell proliferation, differentiation, and survival.

PI3K/Akt Signaling Pathway

Recent studies have shown that SAMe can alleviate cellular senescence by activating the PI3K/Akt signaling pathway.[3][8] The activation of this pathway by SAMe leads to the phosphorylation of downstream targets, promoting cell survival and proliferation. The precise mechanism by which SAMe activates PI3K is still under investigation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates SAMe S-Adenosyl-L-methionine SAMe->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

Caption: SAMe-mediated activation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade influenced by DNA methylation. The expression of key components of the MAPK pathway can be regulated by DNA methyltransferases (DNMTs), which utilize SAMe as the methyl donor. For instance, the activation of the MEK/ERK pathway has been shown to upregulate the expression of DNMT1, leading to changes in the methylation status and expression of downstream genes.[6][11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK DNMT1 DNMT1 pERK->DNMT1 Upregulates Expression Transcription_Factors Transcription Factors pERK->Transcription_Factors Phosphorylates SAMe SAMe Gene_Expression Altered Gene Expression DNMT1->Gene_Expression Methylates DNA Transcription_Factors->Gene_Expression

Caption: Interplay between the MAPK pathway and SAMe-dependent DNA methylation.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is also subject to regulation by methylation. Protein Arginine Methyltransferases (PRMTs), which use SAMe as a methyl donor, can methylate components of the JAK/STAT pathway, thereby modulating its activity. For example, PRMT5 has been shown to methylate SMAD7, which in turn enhances STAT3 activation.[12]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor pJAK p-JAK (Active) Receptor->pJAK Activates JAK JAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes SAMe SAMe PRMT5 PRMT5 meSMAD7 Methylated SMAD7 PRMT5->meSMAD7 Methylates SMAD7 SMAD7 meSMAD7->pSTAT Enhances Activation Gene_Expression Target Gene Expression pSTAT_dimer->Gene_Expression Regulates

Caption: Regulation of the JAK/STAT pathway by SAMe-dependent methylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound as a methyl donor.

Spectrophotometric Methyltransferase Assay (Continuous, Enzyme-Coupled)

This assay continuously monitors methyltransferase activity by coupling the production of SAH to a change in absorbance.

Principle:

  • Methyltransferase + Substrate + SAMe → Methylated Substrate + SAH

  • SAH + SAH Hydrolase → Adenosine + Homocysteine

  • Adenosine + Adenosine Deaminase → Inosine (B1671953) + NH₃

The deamination of adenosine to inosine results in a decrease in absorbance at 265 nm, which is directly proportional to the rate of methylation.

Materials:

  • This compound

  • Purified methyltransferase enzyme

  • Methyltransferase substrate (e.g., peptide, protein, DNA)

  • SAH hydrolase

  • Adenosine deaminase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 265 nm in kinetic mode

Procedure:

  • Prepare a reaction master mix containing assay buffer, SAH hydrolase (final concentration ~1-5 µg/mL), and adenosine deaminase (final concentration ~1-5 µg/mL).

  • Add the methyltransferase substrate to the desired final concentration in the master mix.

  • Pipette the master mix into the wells of the 96-well plate.

  • Add the purified methyltransferase enzyme to the wells to initiate the reaction. Include a "no enzyme" control.

  • Start the kinetic read on the spectrophotometer, measuring the absorbance at 265 nm every 30-60 seconds for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Convert the rate of absorbance change to the rate of SAH production using the molar extinction coefficient of adenosine.

Fluorometric/Luminescent Methyltransferase Assay (e.g., MTase-Glo™)

This is a highly sensitive endpoint assay that measures the amount of SAH produced.

Principle: The MTase-Glo™ assay is a coupled-enzyme system that quantifies SAH in a two-step process. In the first step, the methyltransferase reaction is performed. In the second step, the MTase-Glo™ Reagent is added, which converts SAH to ADP. Finally, the MTase-Glo™ Detection Solution is added to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial amount of SAH produced.[2][3][8][13]

Materials:

  • This compound

  • Purified methyltransferase enzyme

  • Methyltransferase substrate

  • MTase-Glo™ Methyltransferase Assay Kit (contains MTase-Glo™ Reagent and Detection Solution)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the methyltransferase reaction in the wells of the assay plate, including enzyme, substrate, and SAMe in the appropriate reaction buffer. Include a "no enzyme" control.

  • Incubate the plate at the optimal temperature for the methyltransferase for a set period (e.g., 60 minutes).

  • Add the MTase-Glo™ Reagent to each well and incubate at room temperature for 30 minutes.[8]

  • Add the MTase-Glo™ Detection Solution to each well and incubate at room temperature for another 30 minutes.[8]

  • Measure the luminescence using a plate-reading luminometer.

  • Generate a standard curve using known concentrations of SAH to quantify the amount of SAH produced in the enzymatic reactions.

Radioisotopic Methyltransferase Assay (Filter-Binding)

This is a traditional and highly sensitive method that uses radiolabeled SAMe.

Principle: The methyltransferase reaction is performed using [³H]-SAMe. The radiolabeled methyl group is transferred to the substrate. The reaction mixture is then spotted onto a filter membrane that binds the substrate (e.g., protein or DNA) but not the free [³H]-SAMe. The amount of radioactivity retained on the filter is proportional to the methyltransferase activity.[14]

Materials:

  • [³H]-S-Adenosyl-L-methionine

  • Purified methyltransferase enzyme

  • Methyltransferase substrate

  • Reaction Buffer

  • Filter membranes (e.g., P81 phosphocellulose or nitrocellulose)

  • Vacuum manifold

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Set up the methyltransferase reaction in a microcentrifuge tube containing reaction buffer, substrate, and enzyme.

  • Initiate the reaction by adding [³H]-SAMe.

  • Incubate at the optimal temperature for a defined time.

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Spot the reaction mixture onto the filter membrane placed in a vacuum manifold.

  • Wash the filters extensively with an appropriate wash buffer to remove unincorporated [³H]-SAMe.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

Experimental Workflows

This section outlines logical workflows for common research objectives involving SAMe-dependent methyltransferases.

Workflow for Screening Methyltransferase Inhibitors

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Start Primary_Screen Primary Screen (High-Throughput Assay, e.g., MTase-Glo™) Single high concentration of compounds Start->Primary_Screen Identify_Hits Identify Primary Hits (Significant inhibition) Primary_Screen->Identify_Hits Secondary_Screen Secondary Screen (Dose-Response Assay) Determine IC₅₀ of primary hits Identify_Hits->Secondary_Screen Validate_Hits Hit Validation (Orthogonal Assay, e.g., Spectrophotometric or Radioisotopic) Secondary_Screen->Validate_Hits Mechanism_of_Action Mechanism of Action Studies (e.g., competition assays with SAMe or substrate) Validate_Hits->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for identifying and characterizing methyltransferase inhibitors.

Workflow for Cellular DNA Methylation Analysis

DNA_Methylation_Workflow cluster_workflow Cellular DNA Methylation Analysis Workflow Start Start Cell_Culture Cell Culture and Treatment (e.g., with SAMe or inhibitors) Start->Cell_Culture DNA_Extraction Genomic DNA Extraction Cell_Culture->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion (Unmethylated C -> U) DNA_Extraction->Bisulfite_Conversion Library_Preparation Sequencing Library Preparation Bisulfite_Conversion->Library_Preparation Sequencing Next-Generation Sequencing (e.g., Whole-Genome Bisulfite Sequencing) Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Methylation Calling, Differential Methylation Analysis) Sequencing->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A standard workflow for analyzing changes in cellular DNA methylation.

Conclusion

This compound is a stable and effective methyl donor for in vitro and in vivo studies of methylation. Its central role in a multitude of cellular processes, including the regulation of key signaling pathways, makes it a molecule of significant interest for basic research and drug development. The experimental protocols and workflows provided in this guide offer a robust framework for investigating the multifaceted roles of SAMe-dependent methylation. Further research into the specific mechanisms by which SAMe modulates signaling pathways and the development of specific methyltransferase inhibitors will continue to be exciting areas of scientific inquiry.

References

The Central Role of S-Adenosyl-L-methionine Disulfate Tosylate in Transmethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Adenosyl-L-methionine (SAMe) is a pivotal metabolite in all living cells, serving as the principal donor of methyl groups for the vast majority of biological methylation reactions. This process, known as transmethylation, is fundamental to a myriad of cellular functions, including epigenetic regulation, protein function, neurotransmitter synthesis, and phospholipid metabolism. However, the inherent instability of the SAMe molecule presents significant challenges for its use in research and clinical applications. The development of stable salt forms, particularly S-Adenosyl-L-methionine disulfate tosylate, has been instrumental in overcoming this limitation. This technical guide provides an in-depth exploration of the biochemical role of SAMe disulfate tosylate in transmethylation, detailing the underlying molecular mechanisms, relevant metabolic pathways, quantitative data, experimental protocols, and its application in drug development.

The Core Mechanism: Transmethylation

Transmethylation is the enzymatic transfer of a methyl (-CH₃) group from a donor molecule to an acceptor substrate, such as DNA, RNA, proteins, or small molecules.[1] S-Adenosyl-L-methionine is the universal methyl donor for these reactions.[2][3]

The core process involves three key components:

  • S-Adenosyl-L-methionine (SAMe): The donor molecule, featuring a high-energy, positively charged sulfonium (B1226848) ion that activates the methyl group for nucleophilic attack.[4]

  • Methyltransferases (MTs): A large family of enzymes that catalyze the transfer of the methyl group from SAMe to a specific substrate.[4] Over 200 SAMe-dependent methyltransferases have been identified in the human genome.[4]

  • Acceptor Substrate: The molecule that receives the methyl group.

The reaction proceeds via an SN2 mechanism, where a nucleophilic atom on the substrate (e.g., nitrogen, oxygen, or carbon) attacks the electrophilic methyl carbon of SAMe.[2] Upon donating its methyl group, SAMe is converted into S-Adenosyl-L-homocysteine (SAH) .[1]

SAH is a potent product inhibitor of most methyltransferase reactions.[5] Its efficient removal through hydrolysis to homocysteine and adenosine (B11128) is crucial for maintaining cellular methylation capacity.[1] The intracellular ratio of SAMe to SAH is therefore a critical indicator of the cell's ability to perform methylation reactions.[1]

The Significance of the Disulfate Tosylate Salt

The SAMe molecule is chemically unstable and rapidly degrades, particularly at neutral or alkaline pH and at room temperature.[6] To enhance its stability for practical use as a research reagent or therapeutic agent, it is formulated as a salt with strong acids.[5][6] this compound is a widely used, stable complex where the SAMe ion is stabilized by disulfuric acid and p-toluenesulfonic acid (tosylate) counter-ions.[7][8] This formulation confers greater chemical stability, ensuring reliability and a longer shelf-life for experimental and clinical use.[5][9] In cellular environments or aqueous solutions, the salt dissociates, releasing the biologically active SAMe ion.[7][10]

Metabolic Pathways Involving SAMe

SAMe metabolism is centrally positioned within a network of interconnected biochemical pathways, primarily the Methionine Cycle, which is part of the broader one-carbon metabolism.[2][11]

The Methionine Cycle

The methionine cycle is the primary pathway for the synthesis and regeneration of SAMe.

  • Synthesis: SAMe is synthesized from the essential amino acid L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT).[1][11]

  • Methyl Donation: SAMe donates its methyl group to various acceptor substrates in transmethylation reactions, producing SAH.[2]

  • Hydrolysis: SAH is hydrolyzed to L-homocysteine and adenosine by SAH hydrolase.[1]

  • Regeneration: L-homocysteine is re-methylated to regenerate L-methionine, primarily by the enzyme methionine synthase, which utilizes 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor.[1][12] This step critically links the methionine and folate cycles.

Methionine_Cycle Met Methionine SAMe S-Adenosyl-L-methionine (SAMe) Met->SAMe MAT ATP ATP ATP->SAMe MAT Acceptor Acceptor Substrate (e.g., DNA, Protein) Methylated_Product Methylated Product SAMe->Methylated_Product Methyltransferase (-CH3) SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase (-CH3) Acceptor->Methylated_Product Methyltransferase (-CH3) Acceptor->SAH Methyltransferase (-CH3) THF Tetrahydrofolate (THF) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (+CH3) Hcy->THF Methionine Synthase (+CH3) MTHF 5-Methyl-THF MTHF->Met Methionine Synthase (+CH3) MTHF->THF Methionine Synthase (+CH3)

Caption: The Methionine Cycle and Transmethylation.
Interconnected Pathways

Beyond transmethylation, SAMe is a precursor for two other major metabolic pathways:

  • Transsulfuration: An alternative fate for homocysteine, where it is converted to cysteine, a precursor for the major intracellular antioxidant glutathione (B108866) (GSH).[13] This pathway is particularly active in the liver.[11]

  • Aminopropylation: SAMe is decarboxylated to form decarboxylated SAMe (dcSAMe), which then donates its aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, molecules essential for cell growth and differentiation.[13]

Quantitative Data in Transmethylation

The efficiency and specificity of transmethylation reactions are described by key quantitative parameters. Pharmacokinetic studies on the disulfate tosylate salt provide crucial data for its application.

Table 1: Pharmacokinetic Parameters of Oral SAMe Disulfate Tosylate in Humans
ParameterValueConditionsReference
Oral Bioavailability ~1%Single oral dose[14]
Cmax (Maximum Concentration) ~2.5 µmol/L1000 mg oral dose[14]
Tmax (Time to Cmax) 1.6 - 1.9 hours1000 mg IV infusion[14]
Basal Plasma Level ~0.34 µMPre-dose in rats[6]

Note: The low oral bioavailability is attributed to low cellular permeability and significant first-pass metabolism.[6]

Table 2: Representative Michaelis Constants (Km) of Methyltransferases for SAMe
Enzyme FamilyExample EnzymeSubstrateKm for SAMe (µM)Reference
Protein Arginine MT PRMT1Histone H42.0 - 5.0[15]
Protein Lysine MT SETD2Histone H30.5 - 2.0[15]
DNA MT DNMT1Hemimethylated DNA1.0 - 8.0[16]
Catechol-O-MT COMTCatecholamines1.0 - 4.0[17]
Histamine N-MT HNMTHistamine~1.5 (for low-activity variant)[17]

Note: Km values can vary based on the specific substrate, enzyme variant, and assay conditions. Lower Km values indicate a higher affinity of the enzyme for SAMe.

Experimental Protocols: Methyltransferase Activity Assay

SAMe disulfate tosylate is the standard reagent for in vitro assays studying methyltransferase activity. A common method is a continuous, coupled-enzyme spectrophotometric assay that detects SAH formation.

Principle: This assay overcomes the issue of product inhibition by SAH.[16] The SAH produced by the methyltransferase (MT) is immediately hydrolyzed by SAH hydrolase (SAHH) to adenosine and homocysteine. Adenosine is then deaminated by adenosine deaminase (ADE) to inosine (B1671953), a reaction that causes a measurable decrease in absorbance at 265 nm. The rate of this absorbance decrease is directly proportional to the MT activity.

Key Reagents:

  • Buffer: Tris-HCl or HEPES buffer, pH 7.5-8.5, containing DTT and MgCl₂.

  • Enzymes:

    • Recombinant methyltransferase of interest.

    • SAH Hydrolase (SAHH).

    • Adenosine Deaminase (ADE).

  • Substrate: The specific substrate for the MT (e.g., a histone peptide, DNA oligonucleotide).

  • Methyl Donor: S-Adenosyl-L-methionine (SAMe) disulfate tosylate, prepared fresh in buffer.

Methodology:

  • Reaction Mixture Preparation: In a UV-transparent microplate, prepare a reaction mixture containing buffer, SAHH, ADE, and the methyltransferase substrate.

  • Enzyme Addition: Add the methyltransferase enzyme to the reaction mixture and briefly pre-incubate at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of SAMe disulfate tosylate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings. Measure the decrease in absorbance at 265 nm (A₂₆₅) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₂₆₅/min) from the linear portion of the kinetic curve.

    • Use the extinction coefficient for the conversion of adenosine to inosine (Δε₂₆₅ = -8.1 mM⁻¹cm⁻¹) to convert the rate of absorbance change into the rate of product formation (µmol/min).

    • To determine kinetic constants like Km and Vmax, repeat the assay with varying concentrations of SAMe or the acceptor substrate.

Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Substrate, SAHH, ADE) start->prep_mix add_mt Add Methyltransferase (MT) Enzyme prep_mix->add_mt pre_incubate Pre-incubate at 37°C add_mt->pre_incubate initiate Initiate Reaction with SAMe Disulfate Tosylate pre_incubate->initiate measure Kinetic Measurement (Read A265 over time) initiate->measure analyze Data Analysis (Calculate Rate, Km, Vmax) measure->analyze end End analyze->end

Caption: Workflow for a coupled spectrophotometric methyltransferase assay.

Role in Drug Discovery and Development

The central role of SAMe in cellular homeostasis makes it and the enzymes that metabolize it attractive targets for drug development.[18] The process typically moves from understanding the basic biochemistry to preclinical and clinical research.[19][20][21][22]

  • Target Identification: Dysregulation of methylation is linked to numerous diseases, including cancer, neurodegenerative disorders, and liver disease.[1][11][23] Methyltransferases (e.g., DNMTs, EZH2) and the broader one-carbon metabolism pathway are validated targets.

  • Therapeutic Agent: SAMe disulfate tosylate itself is used as a therapeutic agent or dietary supplement.[24] Its administration aims to restore normal methylation capacity in conditions where endogenous SAMe levels are depleted, such as chronic liver disease, or to modulate pathways involved in depression and osteoarthritis.[24][25]

  • Preclinical Research: In vitro and in vivo models are used to study the effects of SAMe supplementation. For example, SAMe has been shown to attenuate liver damage in animal models and induce apoptosis in cancer cell lines.[5][10]

  • Clinical Trials: Numerous clinical trials have investigated the efficacy of SAMe disulfate tosylate for various conditions.[25] A daily dose of 400 mg is frequently used in trials for cognitive impairment.[25]

Drug_Development A Biochemical Role: Universal Methyl Donor B Cellular Function (e.g., Epigenetic Regulation, Neurotransmitter Synthesis) A->B enables C Physiological Effect (e.g., Gene Expression Control, Improved Synaptic Function, Reduced Inflammation) B->C leads to D Therapeutic Application (e.g., Cancer, Depression, Osteoarthritis, Liver Disease) C->D provides rationale for

Caption: Logical progression from SAMe's biochemical role to therapy.

Conclusion

S-Adenosyl-L-methionine is the linchpin of cellular transmethylation reactions, a process with profound implications for health and disease. The development of the stable this compound salt has been critical for harnessing its potential, enabling rigorous scientific investigation and therapeutic application. For researchers and drug development professionals, a thorough understanding of its biochemical mechanism, metabolic context, and quantitative parameters is essential for designing effective experiments and innovative therapeutic strategies that target the vast and intricate network of biological methylation.

References

S-Adenosyl-L-methionine Disulfate Tosylate and the Transsulfuration Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism, primarily through its involvement in three key processes: transmethylation, transsulfuration, and aminopropylation. The disulfate tosylate salt of SAMe (SAMe-DST) is a stable formulation that has been extensively studied for its therapeutic potential in a variety of conditions, including liver disease, osteoarthritis, and depression. This technical guide provides an in-depth overview of the biochemical properties of SAMe-DST, its intricate relationship with the transsulfuration pathway, and its impact on cellular function. Detailed experimental protocols for the analysis of key enzymes and metabolites are provided, alongside a summary of quantitative data from preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic applications of S-Adenosyl-L-methionine disulfate tosylate.

Introduction to this compound (SAMe-DST)

S-Adenosyl-L-methionine is a pleiotropic molecule synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[1][2] It is the principal methyl donor in the body, participating in the methylation of a wide array of molecules, including DNA, RNA, proteins, and phospholipids.[3] The commercial availability of SAMe as a disulfate tosylate salt enhances its stability, making it suitable for oral administration and research purposes.[4]

SAMe-DST has been investigated for its therapeutic benefits in several clinical contexts:

  • Liver Disease: SAMe is crucial for hepatocyte function and protection. In conditions like intrahepatic cholestasis, SAMe administration has been shown to improve liver function by increasing the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant, via the transsulfuration pathway.[5] It also plays a role in protecting liver cells from damage and reducing inflammation.[5][6]

  • Osteoarthritis: SAMe has demonstrated efficacy in reducing pain and inflammation associated with osteoarthritis, potentially by increasing the synthesis of proteoglycans in chondrocytes.[5]

  • Depression: As a methyl donor, SAMe is involved in the synthesis of neurotransmitters such as serotonin (B10506) and dopamine, which are implicated in mood regulation.[5]

The Transsulfuration Pathway: A Core Metabolic Route

The transsulfuration pathway is a metabolic sequence that converts homocysteine, a product of transmethylation reactions, into cysteine. This pathway is the sole route for the de novo synthesis of cysteine in mammals and is critically dependent on the availability of SAMe.[7]

The key enzymatic steps of the transsulfuration pathway are:

  • Cystathionine (B15957) β-synthase (CBS): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[7]

  • Cystathionine γ-lyase (CTH): Also a PLP-dependent enzyme, CTH cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[8]

The cysteine produced through this pathway is a precursor for the synthesis of glutathione (GSH), taurine, and hydrogen sulfide (B99878) (H₂S), all of which have important physiological roles.[7]

Regulation of the Transsulfuration Pathway by SAMe

SAMe is a key allosteric activator of cystathionine β-synthase (CBS).[9] This activation serves as a critical regulatory mechanism, directing the metabolic flux of homocysteine. When SAMe levels are high, indicating a surplus of methionine, CBS is activated, shunting homocysteine towards the production of cysteine and subsequently glutathione.[9] Conversely, when SAMe levels are low, CBS activity is reduced, and homocysteine is preferentially remethylated back to methionine.[9] This regulatory role highlights the importance of SAMe in maintaining cellular redox balance and sulfur amino acid homeostasis. S-adenosylmethionine has been shown to increase the Vmax of the CBS reaction without significantly affecting the Km for its substrates.[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of SAMe.

Table 1: Preclinical Data on Enzyme Kinetics and Metabolite Levels
ParameterEnzyme/MetaboliteOrganism/SystemTreatment/ConditionQuantitative ValueReference(s)
Enzyme Kinetics
VmaxCystathionine β-synthase (CBS)MammalianAllosteric activation by SAMe2.5-5-fold increase[9]
Km (ATP)Methionine Adenosyltransferase 2A (MAT2A)Human-50 ± 10 µM[1]
Kd (ATP)Methionine Adenosyltransferase 2A (MAT2A)Human-80 ± 30 µM[1]
Km (L-Met)Methionine Adenosyltransferase 2A (MAT2A)Human-Not reported[1]
Metabolite Levels
HomocysteinePlasmaHuman (Coronary Artery Disease)-Elevated vs. controls[10][11]
CysteinePlasmaHuman (Coronary Artery Disease)-Elevated vs. controls[10][12]
Table 2: Clinical Trial Outcomes for SAMe in Osteoarthritis
Study/Trial IdentifierPatient PopulationInterventionComparatorPrimary Outcome MeasureQuantitative ResultReference(s)
NCT04443452Knee OsteoarthritisNot specifiedNot specifiedWOMAC Pain Score (0-20)High Pain/Low KL Grade: 44.59 ± 33.33 (Mechanical TS)[13][14]
-Knee OsteoarthritisNot specifiedNot specifiedWOMAC Total Score (0-96)Assessed for discrimination by K-L grade[6][15]
-Hip and Knee OsteoarthritisPlacebo-Daily Pain Scores (APS, WPS, LPS)Reduction in evaluation error over 12 weeks[16]

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; KL: Kellgren-Lawrence; TS: Temporal Summation; APS: Average Pain Score; WPS: Worst Pain Score; LPS: Lowest Pain Score.

Table 3: Clinical Trial Outcomes for SAMe in Depression
Study/Trial IdentifierPatient PopulationInterventionComparatorPrimary Outcome MeasureQuantitative ResultReference(s)
-Major Depressive DisorderAntidepressants-HAM-D17 Score (Remission: <8)Remission rates analyzed at 12 weeks[17][18]
-Major Depressive DisorderDuloxetine/Placebo-HAM-D17 Total Score (Baseline)21.9 ± 3.7[19]
-Major Depressive DisorderNot specifiedNot specifiedHAM-D17 Scoring ProtocolICCs for inter-rater reliability: 0.923 to 0.967[20][21]

HAM-D17: 17-item Hamilton Depression Rating Scale; ICC: Intraclass Correlation Coefficient.

Table 4: Clinical Trial Outcomes for SAMe in Liver Disease (Intrahepatic Cholestasis)
Study/Trial IdentifierPatient PopulationInterventionComparatorPrimary Outcome MeasureQuantitative ResultReference(s)
-Intrahepatic Cholestasis of PregnancyNot specifiedNot specifiedTotal Serum Bile Acids> 10 µmol/L considered elevated[22]
-Intrahepatic Cholestasis of PregnancyNot specifiedNot specifiedTotal BilirubinRarely exceeds 6 mg/dL[23][24]
-Intrahepatic Cholestasis of PregnancyNot specifiedNot specifiedAminotransferases (ALT, AST)Mild to 10-25-fold increase[22][23]
-Chronic Cholestatic Liver DiseaseInvestigational DrugPlaceboTotal Bilirubin Exclusion Criteria>2x ULN or >2 mg/dL[25]

ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SAMe and the transsulfuration pathway.

Quantification of S-Adenosyl-L-methionine (SAMe) in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of SAMe in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Aqueous solution with an appropriate buffer (e.g., ammonium (B1175870) formate) and pH adjustment

  • Mobile Phase B: Acetonitrile or methanol

  • SAMe analytical standard

  • Internal standard (e.g., deuterated SAMe)

  • Plasma samples

  • Protein precipitation agent (e.g., perchloric acid, trichloroacetic acid, or methanol)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. c. Add 200 µL of cold protein precipitation agent. d. Vortex vigorously for 30 seconds. e. Incubate on ice for 10 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC-MS/MS Analysis: a. Inject a defined volume of the supernatant (e.g., 10 µL) onto the C18 column. b. Elute the analytes using a gradient of Mobile Phase A and Mobile Phase B. The specific gradient will depend on the column and system but generally involves increasing the proportion of Mobile Phase B over time to elute the compounds. c. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. d. Monitor the specific precursor-to-product ion transitions for SAMe and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: a. Generate a standard curve by analyzing known concentrations of SAMe analytical standard spiked into a blank matrix. b. Calculate the ratio of the peak area of SAMe to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of SAMe in the plasma samples by interpolating their peak area ratios on the standard curve.

Assay of Cystathionine β-Synthase (CBS) Activity

Objective: To measure the enzymatic activity of CBS in tissue homogenates or cell lysates.

Method 1: Coupled Enzyme Spectrophotometric Assay

Principle: The product of the CBS reaction, cystathionine, is cleaved by an excess of cystathionine γ-lyase (CTH) to produce cysteine. The cysteine is then quantified colorimetrically.

Materials:

  • Spectrophotometer

  • Tissue homogenate or cell lysate containing CBS

  • Purified cystathionine γ-lyase (CTH)

  • L-homocysteine

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Ninhydrin (B49086) reagent

  • Trichloroacetic acid (TCA)

Procedure:

  • Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the sample (tissue homogenate or cell lysate). b. Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Reaction: a. Initiate the reaction by adding L-homocysteine. b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding TCA.

  • Coupled Reaction and Detection: a. Add an excess of purified CTH to the reaction mixture to convert all the formed cystathionine to cysteine. b. Incubate at 37°C for 15 minutes. c. Add the ninhydrin reagent. d. Boil the mixture for 5 minutes. e. Cool on ice and add ethanol (B145695) to stabilize the color. f. Measure the absorbance at 560 nm.

  • Calculation: a. Generate a standard curve using known concentrations of cysteine. b. Calculate the amount of cysteine produced in the reaction and relate it to the protein concentration of the sample and the incubation time to determine CBS activity (e.g., in nmol/mg protein/hour).[26]

Method 2: LC-MS/MS Based Assay

Principle: Directly measure the formation of the product, cystathionine, using a stable isotope-labeled substrate.

Materials:

  • LC-MS/MS system

  • Stable isotope-labeled L-serine (e.g., ¹³C₃,¹⁵N-L-serine)

  • L-homocysteine

  • Other reagents as in Method 1.

Procedure:

  • Enzyme Reaction: a. Perform the enzymatic reaction as described in Method 1, but using the stable isotope-labeled L-serine.

  • Sample Preparation for LC-MS/MS: a. After stopping the reaction with a protein precipitation agent, centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: a. Analyze the supernatant by LC-MS/MS, monitoring the specific mass transition for the labeled cystathionine product.

  • Quantification: a. Use a standard curve of unlabeled cystathionine to quantify the amount of product formed.

Preclinical Assessment of SAMe on Liver Function in an Animal Model of Liver Injury

Objective: To evaluate the protective effect of SAMe on liver function in a preclinical model.

Animal Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis in rodents is a commonly used model.[27][28]

Materials:

  • Rodents (e.g., rats or mice)

  • Carbon tetrachloride (CCl₄)

  • Vehicle for CCl₄ (e.g., corn oil)

  • This compound (SAMe-DST)

  • Saline (vehicle for SAMe)

  • Equipment for blood collection and tissue harvesting

  • Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels[29][30]

  • Histology supplies (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) stain, Masson's trichrome stain)

Procedure:

  • Animal Grouping and Treatment: a. Divide animals into at least four groups: Control (vehicle only), CCl₄ only, CCl₄ + SAMe, and SAMe only. b. Induce liver fibrosis in the CCl₄ and CCl₄ + SAMe groups by intraperitoneal injection of CCl₄ (e.g., twice weekly for 4-8 weeks). c. Administer SAMe-DST (e.g., daily by oral gavage or intraperitoneal injection) to the CCl₄ + SAMe and SAMe only groups.

  • Sample Collection: a. At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. b. Euthanize the animals and harvest the livers.

  • Biochemical Analysis: a. Separate serum from the blood samples. b. Measure serum ALT and AST levels using commercially available kits.[29][30]

  • Histopathological Analysis: a. Fix a portion of the liver in 10% neutral buffered formalin. b. Embed the fixed tissue in paraffin and prepare 5 µm sections. c. Stain sections with hematoxylin and eosin (H&E) to assess liver morphology and inflammation. d. Stain sections with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

  • Data Analysis: a. Compare the serum ALT and AST levels and the degree of liver fibrosis among the different groups using appropriate statistical tests.[31]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Diagram 1: The Transsulfuration Pathway and its Connection to SAMe Metabolism

Transsulfuration_Pathway Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyl- transferase Homocysteine Homocysteine SAMe->Homocysteine Allosteric Activator (+) Methylated_Acceptor Methylated Acceptor SAH->Homocysteine SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis Acceptor Acceptor Acceptor->Methylated_Acceptor SAMe_Quantification_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject Analyze Data Acquisition (MRM) Inject->Analyze Quantify Quantification (Standard Curve) Analyze->Quantify End End: SAMe Concentration Quantify->End Preclinical_Liver_Study_Logic CCl4 CCl4 Administration Liver_Injury Liver Injury (Fibrosis, Inflammation) CCl4->Liver_Injury Induces SAMe SAMe-DST Treatment SAMe->Liver_Injury Ameliorates GSH Increased GSH Synthesis SAMe->GSH Promotes Protection Hepatoprotection GSH->Protection Leads to Markers Reduced ALT/AST Reduced Fibrosis Protection->Markers Results in

References

The Core of Cellular Methylation: An In-depth Technical Guide to S-Adenosyl-L-methionine Biosynthesis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM), a pivotal molecule in cellular metabolism, serves as the primary methyl group donor in a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] This central role in methylation makes the biosynthesis of SAM a critical process for maintaining cellular homeostasis, regulating gene expression, and influencing numerous signaling pathways.[3][4] Dysregulation of SAM synthesis has been implicated in various pathological conditions, including liver disease and cancer, making the enzymes involved in its production attractive targets for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the core biosynthesis of SAM in mammalian cells, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory signaling pathways.

Core Biosynthetic Pathway of S-Adenosyl-L-methionine

The synthesis of SAM in mammalian cells is a deceptively simple yet elegant reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT). This enzyme utilizes L-methionine and adenosine (B11128) triphosphate (ATP) as substrates to produce S-Adenosyl-L-methionine.[1][7] The reaction proceeds via the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[8]

The overall reaction can be summarized as:

L-methionine + ATP → S-Adenosyl-L-methionine + Pyrophosphate (PPi) + Orthophosphate (Pi) [8]

This reaction is unique in that it involves the cleavage of all three phosphate (B84403) groups from ATP.[8]

Key Enzymes: Methionine Adenosyltransferase (MAT) Isoforms

In mammals, the synthesis of SAM is carried out by different isoforms of MAT, which are encoded by two distinct genes: MAT1A and MAT2A. A third gene, MAT2B, encodes a regulatory subunit.[5][7][9] These isoforms exhibit tissue-specific expression and possess distinct kinetic and regulatory properties.

  • MAT1A : This gene encodes the α1 catalytic subunit, which forms two isoenzymes, MATI (a tetramer) and MATIII (a dimer).[5][7] MAT1A is predominantly expressed in the adult liver, the primary site of SAM synthesis and consumption.[5][6]

  • MAT2A : This gene encodes the α2 catalytic subunit, which assembles into the MATII isoenzyme.[7][10] MAT2A is expressed in most extrahepatic tissues and is also found in fetal liver and rapidly dividing cells, including cancer cells.[5][10]

  • MAT2B : This gene encodes the β regulatory subunit, which interacts with and regulates the activity of MATII.[7][9] It modulates the kinetic properties of MAT2A, specifically by lowering the Michaelis constant (Km) for methionine and the inhibition constant (Ki) for SAM.[6]

Quantitative Data

A thorough understanding of SAM biosynthesis requires quantitative data on enzyme kinetics and the intracellular concentrations of substrates and products. The following tables summarize key quantitative parameters.

ParameterMAT1A (MATI/MATIII)MAT2A (MATII)Reference(s)
Km for L-methionine Exhibits complex kinetics with both low and high Km values (e.g., 17 µM and 0.5 mM for rat liver isoforms)6.1 ± 0.3 µM (in HL-60 cells); ~23 µM[3][9][11]
Km for ATP Exhibits complex kinetics with both low and high Km values (e.g., 0.5 mM and 2 mM for rat liver isoforms)98 µM; ~70 µM for rat kidney isoform[3][11]
Vmax Not consistently reported in a standardized manner.135.4 ± 1.5 nmol AdoMet formed/mg protein/h (in HL-60 cells)[9]
Inhibition by SAM (Ki) Less sensitive to product inhibition.MAT2B lowers the Ki for SAM, making MATII more sensitive to feedback inhibition.[6][7]

Table 1: Kinetic Parameters of Mammalian Methionine Adenosyltransferase Isoforms. This table summarizes the Michaelis-Menten constants (Km) for the substrates L-methionine and ATP, the maximum reaction velocity (Vmax), and the inhibition constant (Ki) for the product SAM for the major MAT isoforms. The data highlights the different kinetic profiles of the liver-specific (MAT1A) and the widely expressed (MAT2A) isoenzymes.

MetaboliteCell/Tissue TypeConcentration RangeReference(s)
S-Adenosyl-L-methionine (SAM) Human Erythrocytes~3.5 µmol/L of cells[1]
Rat Liver50 - 100 nmol/g tissue[12]
Various Organ Tissues3.5 - 9 nmol/100 mg tissue[6]
L-methionine Human Fibrosarcoma Cell LineNet uptake of ~0.8 ± 0.1 nmol/µL-cells/h[13]
ATP Murine Cell Line (L929)Dependent on methionine availability[14]

Table 2: Intracellular Concentrations of Key Metabolites in SAM Biosynthesis. This table provides an overview of the reported intracellular concentrations of SAM, L-methionine, and ATP in various mammalian cells and tissues. These concentrations can vary depending on the cell type, metabolic state, and nutrient availability.

Experimental Protocols

Accurate measurement of MAT activity and quantification of intracellular SAM are crucial for studying its biosynthesis and regulation. The following sections provide detailed methodologies for these key experiments.

Measurement of Methionine Adenosyltransferase (MAT) Activity

This protocol describes a colorimetric assay for determining MAT activity in cell lysates or tissue homogenates. The assay is based on the quantification of pyrophosphate (PPi), a product of the MAT-catalyzed reaction.

Materials:

  • MAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2)

  • Cell or tissue homogenates

  • 96-well clear, flat-bottom microplate

  • MAT Substrate Mix (containing L-methionine and ATP)

  • Detection Cofactor Mix

  • Detection Enzyme Mix

  • Developer Mix

  • Pyrophosphate (PPi) Standard (1 mM)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Sample Preparation:

    • Homogenize approximately 50 mg of mammalian soft tissue or a pellet of ~5 x 10^6 cells in 500 µL of ice-cold MAT Assay Buffer.

    • Incubate the homogenate on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and keep it on ice.

  • Assay Setup:

    • Add 2-20 µL of the cell lysate to wells of a 96-well plate. For each sample, prepare a parallel well as a background control.

    • Adjust the volume in all sample and background control wells to 50 µL with MAT Assay Buffer.

    • Prepare a standard curve using the Pyrophosphate Standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing MAT Assay Buffer, MAT Substrate Mix, Detection Cofactor Mix, and Detection Enzyme Mix.

    • Prepare a Background Control Mix containing all components of the Reaction Mix except the MAT Substrate Mix.

    • Add 50 µL of the Reaction Mix to the sample wells and standard curve wells.

    • Add 50 µL of the Background Control Mix to the background control wells.

    • Immediately start measuring the absorbance at 570 nm in kinetic mode at 37°C for up to 60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) over a specific time interval in the linear range of the reaction for both the sample and background control wells.

    • Subtract the ΔA of the background control from the ΔA of the sample to get the net change in absorbance.

    • Use the pyrophosphate standard curve to determine the amount of PPi generated in each sample.

    • Calculate the MAT activity, typically expressed as nmol of PPi generated per minute per mg of protein. One unit of MAT activity is defined as the amount of enzyme that generates 1 µmol of pyrophosphate per minute.[15]

Quantification of Intracellular S-Adenosyl-L-methionine by HPLC

This protocol outlines a method for the quantification of SAM in cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Cell pellets

  • Perchloric acid (PCA), 0.4 M

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of ammonium (B1175870) formate (B1220265) buffer and methanol)

  • SAM standard solution

Procedure:

  • Sample Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 0.4 M PCA.

    • Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble metabolites including SAM.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

    • Inject a known volume of the sample onto the C18 column.

    • Elute the compounds using a suitable gradient of the mobile phase.

    • Monitor the absorbance at 254 nm or 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of SAM.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the SAM standard.

    • Identify the SAM peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of SAM in the sample by integrating the peak area and comparing it to the standard curve.

    • Normalize the SAM concentration to the cell number or total protein content of the initial cell pellet.

Regulatory Signaling Pathways

The biosynthesis of SAM is tightly regulated to meet the cell's metabolic demands. The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway has emerged as a key regulator of SAM synthesis.

mTORC1 Signaling and MAT2A Regulation

The mTORC1 pathway integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status to control cell growth and proliferation.[16] Activated mTORC1 promotes the expression of MAT2A, the gene encoding the catalytic subunit of the MATII isoenzyme, which is crucial for SAM synthesis in proliferating cells.[16]

The key steps in this regulatory pathway are:

  • Upstream Activation: Growth factors and amino acids activate mTORC1.

  • c-Myc Activation: Activated mTORC1 leads to the activation of the transcription factor c-Myc.[15]

  • MAT2A Transcription: c-Myc directly binds to the MAT2A gene and enhances its transcription, leading to increased MAT2A protein levels and consequently, elevated SAM synthesis.[15]

This regulatory link ensures that SAM production is coupled with the cellular growth state, providing the necessary methyl groups for the increased biosynthetic demands of proliferating cells.

mTORC1_SAM_Pathway cluster_upstream Upstream Signals Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 activate Amino Acids Amino Acids Amino Acids->mTORC1 activate c-Myc c-Myc mTORC1->c-Myc activates MAT2A Gene MAT2A Gene c-Myc->MAT2A Gene enhances transcription MAT2A Protein (MATII) MAT2A Protein (MATII) MAT2A Gene->MAT2A Protein (MATII) translation SAM Biosynthesis SAM Biosynthesis MAT2A Protein (MATII)->SAM Biosynthesis catalyzes

Caption: mTORC1 signaling pathway regulating SAM biosynthesis.

Conclusion

The biosynthesis of S-Adenosyl-L-methionine is a fundamental cellular process with far-reaching implications for cellular function and human health. The differential expression and kinetic properties of the MAT isoenzymes, coupled with intricate regulatory mechanisms like the mTORC1 signaling pathway, allow for precise control of SAM levels in response to varying physiological demands. A detailed understanding of this core metabolic pathway, supported by robust quantitative data and experimental methodologies, is essential for researchers and drug development professionals seeking to unravel the complexities of cellular methylation and develop novel therapeutic strategies for a range of diseases. The information and protocols provided in this guide serve as a valuable resource for advancing research in this critical area of cellular metabolism.

References

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of S-Adenosyl-L-methionine disulfate tosylate, a stable salt of S-Adenosyl-L-methionine (SAMe). It is intended for researchers, scientists, and drug development professionals who are interested in the molecular properties, metabolic functions, and experimental applications of this crucial biological molecule.

Core Molecular Data

This compound is a widely used form of SAMe in dietary supplements and for research purposes due to its enhanced stability. The quantitative data for this compound are summarized below.

PropertyValueCitations
Molecular Formula C22H34N6O16S4
Expanded Formula: C15H22N6O5S·C7H8O3S·2H2O4S
Molecular Weight 766.8 g/mol
CAS Number 97540-22-2

Metabolic Significance and Signaling Pathways

S-Adenosyl-L-methionine is a universal methyl group donor, placing it at the heart of cellular metabolism. It is a key intermediate in three major metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis.

  • Transmethylation: SAMe donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids. These methylation events are critical for epigenetic regulation, gene expression, and signal transduction.

  • Transsulfuration: This pathway, primarily active in the liver, involves the conversion of homocysteine, a product of transmethylation, into cysteine. Cysteine is a precursor for the synthesis of the major cellular antioxidant, glutathione.

  • Polyamine Synthesis: After decarboxylation, SAMe provides the aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, which are essential for cell growth and differentiation.

Recent research has also implicated SAMe in specific signaling pathways. For instance, in hepatocytes, SAMe modulates the activity of AMP-activated protein kinase (AMPK) and the RNA-binding protein HuR, which are involved in hepatocyte growth factor (HGF)-mediated cell growth.

Methionine_Metabolism Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe Methyl_Acceptors Methyl Acceptors (DNA, RNA, proteins, etc.) SAMe->Methyl_Acceptors Methyltransferases SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Decarboxylated_SAMe Decarboxylated SAMe SAMe->Decarboxylated_SAMe Methylated_Products Methylated Products Methyl_Acceptors->Methylated_Products Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Cysteine->Glutathione Spermidine_Spermine Spermidine & Spermine Decarboxylated_SAMe->Spermidine_Spermine Polyamine Synthesis Methyltransferase_Assay_Workflow Start Start Assay Reaction_Setup Set up reaction: - Methyltransferase - Substrate - Buffer Start->Reaction_Setup Initiate Initiate with SAMe and coupling enzymes Reaction_Setup->Initiate Methylation Methylation Reaction: SAMe + Substrate -> SAH + Methylated Substrate Initiate->Methylation SAH_Conversion SAH -> S-ribosylhomocysteine + Adenine (AdoHcy Nucleosidase) Methylation->SAH_Conversion Adenine_Conversion Adenine -> Hypoxanthine (Adenine Deaminase) SAH_Conversion->Adenine_Conversion H2O2_Production Hypoxanthine -> Uric Acid + H2O2 Adenine_Conversion->H2O2_Production Detection Detection of H2O2 (Fluorometric or Colorimetric) H2O2_Production->Detection Data_Analysis Calculate enzyme activity Detection->Data_Analysis End End Data_Analysis->End

The Discovery and Foundational History of S-Adenosyl-L-methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

S-Adenosyl-L-methionine (SAMe), a ubiquitous, sulfur-containing nucleoside, stands as a cornerstone of cellular metabolism, acting as the principal methyl donor in a vast array of biochemical reactions. Its discovery in 1952 by the Italian-American scientist Giulio Cantoni marked a pivotal moment in the understanding of biological methylation and its profound implications for cellular function. This in-depth technical guide chronicles the seminal discovery of SAMe and its early history, providing a detailed examination of the key experiments, methodologies, and conceptual leaps that established its fundamental role in biochemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the foundational science of this critical molecule. All quantitative data from the cited historical experiments are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

The Genesis of a Discovery: Unraveling the "Active Methionine"

In the mid-20th century, the scientific community was grappling with the mechanism of transmethylation – the transfer of a methyl group from one compound to another. It was known that the amino acid L-methionine served as a primary source of these methyl groups in biological systems, but the process by which it was "activated" to facilitate this transfer remained a mystery.

It was the pioneering work of Giulio Cantoni that illuminated this black box. In 1952, Cantoni published his groundbreaking findings, identifying a new intermediate that he termed "active methionine."[1] This molecule, he demonstrated, was formed enzymatically from L-methionine and adenosine (B11128) triphosphate (ATP). This discovery was not a singular event but the culmination of meticulous experimentation aimed at isolating and characterizing the elusive methyl donor.

Key Experiment: The Enzymatic Synthesis of "Active Methionine"

Cantoni's initial experiments focused on demonstrating the enzymatic formation of this active intermediate. The protocol for this landmark experiment, as described in his 1953 paper in the Journal of Biological Chemistry, laid the groundwork for all subsequent research on SAMe.

Experimental Protocol: Enzymatic Synthesis of S-Adenosyl-L-methionine (Cantoni, 1953)

  • Enzyme Preparation: A crude enzyme preparation was obtained from rabbit liver. The liver was homogenized in a potassium phosphate (B84403) buffer and subjected to a series of precipitation steps using ammonium (B1175870) sulfate (B86663) to partially purify the "methionine-activating enzyme," later identified as methionine adenosyltransferase.

  • Reaction Mixture: The incubation mixture contained L-methionine, ATP, magnesium chloride (as a cofactor), and the partially purified enzyme preparation in a buffered solution.

  • Incubation: The mixture was incubated at 37°C for a specified period.

  • Assay for "Active Methionine" Formation: The formation of the active intermediate was initially assayed indirectly by coupling its formation to a known methylation reaction, such as the methylation of nicotinamide (B372718) or guanidinoacetic acid. The amount of methylated product formed was then quantified.

Characterization of a Novel Intermediate: From "Active Methionine" to S-Adenosyl-L-methionine

Following the successful demonstration of its enzymatic synthesis, the next critical step was the isolation and chemical characterization of "active methionine." Cantoni and his colleagues employed a combination of techniques, including paper chromatography and spectrophotometry, to purify and identify the structure of this novel compound.

Purification and Identification

Experimental Protocol: Purification and Identification of S-Adenosyl-L-methionine (Cantoni, 1953)

  • Large-Scale Enzymatic Synthesis: A larger volume of the reaction mixture was incubated to produce a sufficient quantity of the intermediate for chemical analysis.

  • Purification by Ion-Exchange and Paper Chromatography: The reaction mixture was first treated to remove proteins and unreacted substrates. The resulting solution was then subjected to ion-exchange chromatography, followed by paper chromatography, to isolate the "active methionine."

  • Paper Chromatography Details:

    • Stationary Phase: Whatman No. 1 filter paper.

    • Mobile Phase (Solvent System): A mixture of butanol, acetic acid, and water was commonly used in early paper chromatography for separating amino acids and related compounds. The exact ratios were optimized to achieve the best separation.

    • Visualization: The separated compounds on the chromatogram were visualized using ultraviolet (UV) light, which revealed a UV-absorbing spot corresponding to the purified intermediate. The position of this spot was quantified by its retention factor (Rf) value.

  • Spectrophotometric Analysis: The purified compound was eluted from the paper chromatogram and its UV absorption spectrum was determined using a spectrophotometer. The analysis revealed an absorption maximum characteristic of an adenine-containing compound.

  • Chemical Analysis: Further chemical analysis, including elemental analysis and degradation studies, confirmed the structure of "active methionine" as S-Adenosyl-L-methionine, a molecule in which the adenosyl group of ATP is attached to the sulfur atom of methionine.

Table 1: Early Characterization Data for S-Adenosyl-L-methionine

ParameterMethodResultReference
UV Absorption MaximumSpectrophotometry~260 nmCantoni, G. L. (1953). J. Biol. Chem.
Paper Chromatography (Rf)Paper ChromatographyVaries with solvent systemCantoni, G. L. (1953). J. Biol. Chem.
Molar Extinction CoefficientSpectrophotometryApproximately 15,000 M⁻¹cm⁻¹ at 260 nm in acidic solutionCantoni, G. L. (1953). J. Biol. Chem.

Experimental Workflow: Discovery and Characterization of SAMe

Discovery_and_Characterization_of_SAMe cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase observation Observation: Methionine requires activation for transmethylation hypothesis Hypothesis: An 'active methionine' intermediate is formed from Methionine and ATP observation->hypothesis experiment_synthesis Experiment: Enzymatic synthesis using liver extract, Methionine, and ATP hypothesis->experiment_synthesis purification Purification: Ion-exchange and Paper Chromatography experiment_synthesis->purification Isolation of 'Active Methionine' identification Identification: UV Spectrophotometry and Chemical Analysis purification->identification structure Structure Elucidation: S-Adenosyl-L-methionine identification->structure

Caption: Workflow of the discovery and characterization of SAMe.

Elucidating the Metabolic Roles of SAMe: Key Signaling Pathways

The discovery of SAMe opened the floodgates to understanding its central role in cellular metabolism. Early research quickly established its involvement in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation.

Transmethylation: The Universal Methyl Donor

The primary and most studied function of SAMe is its role as a universal methyl donor. The positively charged sulfur atom in SAMe makes the attached methyl group highly reactive and readily transferable to a variety of acceptor molecules, including nucleic acids, proteins, lipids, and small molecules.

One of the earliest and clearest examples of SAMe's role in transmethylation was its involvement in the biosynthesis of creatine, an important molecule in energy metabolism in muscle and brain.

Creatine_Biosynthesis Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate AGAT Creatine Creatine Guanidinoacetate->Creatine GAMT SAMe S-Adenosyl-L-methionine SAH S-Adenosyl-L-homocysteine SAMe->SAH Methyl Group Transfer SAMe->Creatine SAH->Guanidinoacetate

Caption: The involvement of SAMe in the polyamine biosynthesis pathway.

Conclusion and Future Perspectives

The discovery of S-Adenosyl-L-methionine by Giulio Cantoni was a landmark achievement in biochemistry, fundamentally altering our understanding of cellular metabolism. The early experimental work, characterized by its elegance and precision, not only identified a novel and crucial biomolecule but also laid the methodological foundation for decades of research to come. The elucidation of SAMe's roles in transmethylation, transsulfuration, and polyamine biosynthesis has had far-reaching implications, from basic science to the development of therapeutic agents for a variety of diseases, including liver disease, depression, and osteoarthritis.

This technical guide has provided a detailed overview of the discovery and early history of SAMe, with a focus on the experimental protocols and quantitative data that were central to these foundational studies. The provided diagrams of key metabolic pathways serve to visually encapsulate the critical functions of this remarkable molecule. As research continues to uncover new and more nuanced roles for SAMe in cellular regulation and disease, a thorough understanding of its historical discovery remains essential for all scientists and professionals in the field. The legacy of Cantoni's work continues to inspire and inform the ongoing exploration of this vital component of life.

References

The Pivotal Role of S-Adenosyl-L-methionine Disulfate Tosylate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a ubiquitous and vital molecule that functions as the primary methyl group donor in a vast array of biochemical reactions essential for cellular homeostasis, gene regulation, and neurotransmitter synthesis. This technical guide provides an in-depth exploration of the function of S-Adenosyl-L-methionine disulfate tosylate, a stable salt form of SAMe, within the intricate network of one-carbon metabolism. We will delve into its central role in the interconnected methionine and folate cycles, and its downstream effects on transmethylation, transsulfuration, and aminopropylation pathways. This document will further present quantitative data on its bioavailability and enzymatic kinetics, detail key experimental protocols for its study, and provide visual representations of the core metabolic pathways and experimental workflows.

Introduction to S-Adenosyl-L-methionine (SAMe) and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected biochemical pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), formyl (-CHO), and methylene (B1212753) (-CH2-) groups. This metabolic network is fundamental for the synthesis of nucleotides, amino acids, and phospholipids, as well as for the regulation of epigenetic modifications.[1][2] At the heart of these pathways lies S-Adenosyl-L-methionine (SAMe), a molecule synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT).[3]

SAMe is often referred to as the "universal methyl donor," participating in over 40 known methylation reactions that are crucial for the proper functioning of nucleic acids, proteins, and lipids.[4][5] The stability of SAMe is a critical factor for its biological activity and therapeutic application. The disulfate tosylate salt of SAMe is a chemically stable formulation that enhances its shelf-life and is commonly used in clinical and research settings.[6][7]

Core Metabolic Pathways Involving SAMe

SAMe is a central hub that connects three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[8][9] These pathways are tightly regulated and interconnected with the folate and methionine cycles.

The Methionine and Folate Cycles: The Engine of Methyl Group Supply

The methionine cycle is responsible for the synthesis of SAMe and the regeneration of methionine.[10][11] In this cycle, methionine is converted to SAMe. After donating its methyl group in a transmethylation reaction, SAMe is converted to S-adenosylhomocysteine (SAH).[3] SAH is then hydrolyzed to homocysteine and adenosine.[12] Homocysteine can be remethylated back to methionine, a reaction that links the methionine cycle to the folate cycle. The folate cycle provides the 5-methyltetrahydrofolate (5-MTHF) required as a methyl donor for the remethylation of homocysteine to methionine by the enzyme methionine synthase.[13][14]

Methionine_Folate_Cycles cluster_methionine Methionine Cycle cluster_folate Folate Cycle Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (Methyl acceptor -> Methylated acceptor) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethylTHF->Homocysteine Provides Methyl Group

Figure 1: Interplay of the Methionine and Folate Cycles.
Transmethylation: The Primary Function of SAMe

Transmethylation is the process of transferring a methyl group from SAMe to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids.[5][9] These reactions are catalyzed by a large family of enzymes called methyltransferases. DNA methylation is a key epigenetic mechanism that regulates gene expression.[5] Protein methylation is involved in signal transduction and protein function.

Transsulfuration: Synthesis of Cysteine and Glutathione (B108866)

When methionine levels are high, homocysteine can be directed into the transsulfuration pathway instead of being remethylated.[8][11] This pathway converts homocysteine to cysteine, a precursor for the major intracellular antioxidant glutathione (GSH).[9][15] The key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[16][17] SAMe acts as an allosteric activator of CBS, thus promoting the flux through the transsulfuration pathway when methyl donor availability is high.[15]

Aminopropylation: Polyamine Synthesis

In the aminopropylation pathway, SAMe is first decarboxylated by SAMe decarboxylase to form decarboxylated SAMe (dcSAMe).[5][8] The propylamine (B44156) group from dcSAMe is then transferred to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine. Polyamines are essential for cell growth, differentiation, and the stability of DNA and RNA.[5]

SAMe_Metabolic_Fates cluster_transsulfuration Transsulfuration Pathway SAMe S-Adenosyl-L-methionine (SAMe) Transmethylation Transmethylation SAMe->Transmethylation Aminopropylation Aminopropylation SAMe->Aminopropylation SAH S-Adenosylhomocysteine (SAH) Transmethylation->SAH Methyltransferases Transsulfuration Transsulfuration dcSAMe Decarboxylated SAMe Aminopropylation->dcSAMe SAMe Decarboxylase Homocysteine Homocysteine SAH->Homocysteine Cysteine Cysteine Homocysteine->Cysteine CBS, CSE Homocysteine->Cysteine CBS, CSE Glutathione Glutathione Cysteine->Glutathione Cysteine->Glutathione Polyamines Spermidine, Spermine dcSAMe->Polyamines Spermidine/Spermine Synthase

Figure 2: Major Metabolic Fates of SAMe.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and the kinetics of a representative methyltransferase enzyme.

Table 1: Pharmacokinetic Parameters of this compound (1000 mg Oral Dose in Healthy Volunteers)
ParameterMen (Mean ± SD)Women (Mean ± SD)Reference
Cmax (µmol/L) 2.37 ± 1.582.50 ± 1.83[4]
Tmax (hours) 5.40 ± 1.145.20 ± 1.48[4]
AUC(0-24) (µmol·h/L) 8.56 ± 5.1610.3 ± 8.0[4]
t1/2β (hours) 6.06 ± 1.806.28 ± 2.60[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2β: Elimination half-life.

Table 2: Michaelis-Menten Kinetic Parameters for SET7/9 Methyltransferase with a Peptide Substrate
ParameterValue (Mean ± SE)Reference
Km for Peptide Substrate (µM) 165.4 ± 20.2[9]
kcat (min⁻¹) 32 ± 0.023[9]

Km: Michaelis constant, representing the substrate concentration at half-maximal velocity; kcat: Catalytic constant or turnover number.

Table 3: Cellular Concentrations of SAMe and SAH
Cell TypeConditionSAMe (ng/ml)SAH (ng/ml)SAM/SAH RatioReference
HepG2 Cells Control~200~4~48[1]
HepG2 Cells AHCY Silenced~1000~200~5[1]

AHCY: S-adenosylhomocysteine hydrolase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study SAMe and its role in one-carbon metabolism.

Quantification of SAMe in Plasma by HPLC-MS/MS

This protocol describes a method for the sensitive and specific quantification of SAMe in plasma samples.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • SAMe standard

  • Internal standard (e.g., deuterated SAMe)

  • Perchloric acid

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 20 µL of 1 M perchloric acid.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • HPLC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample onto the C18 column.

    • Use a gradient elution with Mobile Phases A and B to separate SAMe.

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of SAMe and the internal standard.

  • Quantification:

    • Create a standard curve by analyzing known concentrations of SAMe standard.

    • Calculate the concentration of SAMe in the plasma samples by comparing the peak area ratio of SAMe to the internal standard against the standard curve.[4][14]

HPLC_Workflow start Plasma Sample protein_precipitation Protein Precipitation (Perchloric Acid) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection filtration Filtration supernatant_collection->filtration hplc_ms HPLC-MS/MS Analysis filtration->hplc_ms quantification Quantification hplc_ms->quantification

Figure 3: Workflow for SAMe Quantification in Plasma.
In Vitro Methyltransferase Activity Assay

This protocol outlines a continuous, non-radioactive assay to measure the activity of a SAMe-dependent methyltransferase.

Materials:

  • Purified methyltransferase enzyme

  • Methyltransferase substrate (e.g., a specific peptide or protein)

  • S-Adenosyl-L-methionine (SAMe)

  • SAH hydrolase

  • Adenosine deaminase

  • Coupled enzyme system to detect a product of the reaction cascade (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for NADH depletion measurement)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0, with MgCl2 and DTT)

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction master mix containing the reaction buffer, coupled enzyme system components, and SAH hydrolase and adenosine deaminase.

    • In a 96-well plate, add the methyltransferase enzyme and its substrate.

    • Initiate the reaction by adding SAMe to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 30°C).

    • Monitor the change in absorbance at 340 nm (for NADH depletion) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • To determine Michaelis-Menten kinetic parameters, perform the assay with varying concentrations of the substrate or SAMe.[9]

MT_Assay_Workflow start Prepare Reaction Mix add_enzyme_substrate Add Enzyme and Substrate start->add_enzyme_substrate initiate_reaction Initiate with SAMe add_enzyme_substrate->initiate_reaction measure_absorbance Monitor Absorbance Change initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Velocity measure_absorbance->calculate_velocity kinetic_analysis Kinetic Parameter Determination calculate_velocity->kinetic_analysis

Figure 4: Workflow for an In Vitro Methyltransferase Assay.
Cell Culture Protocol for Studying SAMe Metabolism

This protocol provides a general framework for studying the effects of exogenous SAMe on cultured cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., RNA extraction, protein extraction)

Procedure:

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.

  • Treatment:

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with fresh medium containing the desired concentration of SAMe disulfate tosylate or a vehicle control.

    • Incubate the cells for the desired treatment duration.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture vessel using an appropriate lysis buffer for the intended downstream analysis (e.g., TRIzol for RNA, RIPA buffer for protein).

  • Downstream Analysis:

    • Perform analyses such as quantitative PCR to measure changes in gene expression, Western blotting to assess protein levels, or metabolite analysis to measure intracellular SAMe and SAH concentrations.[13][18]

Conclusion

This compound is a cornerstone of one-carbon metabolism, playing an indispensable role as the primary methyl donor for a multitude of essential biochemical reactions. Its involvement in the interconnected pathways of transmethylation, transsulfuration, and aminopropylation highlights its central position in maintaining cellular health and function. The stable disulfate tosylate salt form provides a reliable means for both research and potential therapeutic applications. A thorough understanding of its metabolic functions, supported by robust quantitative data and well-defined experimental protocols, is crucial for advancing our knowledge in various fields, from basic cellular biology to the development of novel therapeutic strategies for a range of diseases.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of S-Adenosyl-L-methionine (SAM), focusing on the production of its stable disulfate tosylate salt form. S-Adenosyl-L-methionine is a vital metabolite in all living organisms, acting as the primary methyl group donor in a vast number of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] Its therapeutic potential in treating conditions like liver disease, osteoarthritis, and depression has driven the need for efficient and scalable production methods.[3][4] However, SAM is inherently unstable, readily degrading into compounds like methylthioadenosine and homoserine lactone.[5][6] To overcome this, SAM is formulated as a stable salt, with the disulfate tosylate form being a common and effective option for pharmaceutical use.[7][8]

This document details the core enzymatic reaction, advanced methodologies using engineered enzymes, detailed experimental protocols for synthesis and purification, and analytical techniques for quantification.

The Core of SAM Synthesis: Methionine Adenosyltransferase

The enzymatic synthesis of SAM is catalyzed by the enzyme S-adenosylmethionine synthetase, more commonly known as Methionine Adenosyltransferase (MAT).[9] This enzyme facilitates the conversion of L-methionine and adenosine (B11128) triphosphate (ATP) into S-adenosyl-L-methionine.[4]

The Core Reaction:

L-Methionine + ATP → S-Adenosyl-L-methionine + Triphosphate

The reaction mechanism is an SN2 nucleophilic substitution, where the sulfur atom of methionine attacks the 5'-carbon of the adenosine moiety of ATP.[9][10] This forms the high-energy sulfonium (B1226848) compound, SAM, and releases the triphosphate, which is subsequently hydrolyzed to pyrophosphate and orthophosphate.[9][10]

Enzyme Characteristics and Challenges:

Mammals express several MAT genes, with the catalytic subunits designated as MATα1 and MATα2.[11][12] The enzymes are highly conserved across species, highlighting their essential biological role.[11] A significant challenge in the large-scale enzymatic production of SAM is product inhibition, where the accumulation of SAM in the reaction mixture inhibits the activity of the MAT enzyme.[3][4] This is particularly pronounced with the E. coli MAT enzyme.[13]

To address this limitation, protein engineering has been employed to develop MAT variants with reduced product inhibition. One such successful variant is the I303V mutant of the E. coli MAT, which exhibits significantly higher specific activity and decreased sensitivity to SAM concentration, making it a superior biocatalyst for industrial synthesis.[3][4]

Signaling and Metabolic Pathways Involving SAM

S-Adenosyl-L-methionine is a central node in cellular metabolism, primarily participating in three key pathways: transmethylation, transsulfuration, and polyamine synthesis.[1][2]

  • Transmethylation: As the universal methyl donor, SAM provides the methyl group for the methylation of a vast array of substrates, a process crucial for epigenetic regulation and biosynthesis.[1][2]

  • Transsulfuration: After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway converts this homocysteine into cysteine, a precursor for the antioxidant glutathione (B108866) (GSH).[2]

  • Polyamine Synthesis: SAM undergoes decarboxylation to form decarboxylated SAM, which then donates its aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, essential molecules for cell growth and proliferation.[1]

SAM_Metabolic_Pathways Met L-Methionine MAT MAT Enzyme Met->MAT ATP ATP ATP->MAT SAM S-Adenosyl-L-methionine (SAM) Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) SAM->Substrate Transmethylation SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH dcSAM Decarboxylated SAM SAM->dcSAM Decarboxylation MethylatedSubstrate Methylated Substrate Substrate->MethylatedSubstrate Hcy Homocysteine SAH->Hcy Hydrolysis Hcy->Met Remethylation Cys Cysteine Hcy->Cys Transsulfuration Polyamines Polyamines (Spermidine, Spermine) dcSAM->Polyamines Polyamine Synthesis MAT->SAM

Core metabolic pathways involving S-Adenosyl-L-methionine (SAM).

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of SAM and its subsequent purification and formulation as a disulfate tosylate salt.

Enzymatic Synthesis of SAM Using Immobilized MAT Variant

This protocol describes a batch synthesis process on a 50 mM scale using a robust, immobilized MAT variant to minimize product inhibition and allow for catalyst reuse.[3]

Experimental Workflow Diagram

Experimental_Workflow start Start: Enzymatic Reaction reaction Incubate Reaction Mixture: - Immobilized MAT Enzyme - ATP, L-Methionine - MgSO4, K2SO4, Buffer - Sodium p-toluenesulfonate start->reaction separation Biocatalyst Separation (Filtration / Centrifugation) reaction->separation ultrafiltration Ultrafiltration of Supernatant (Removes residual protein) separation->ultrafiltration ion_exchange Ion Exchange Chromatography (Purification of SAM) ultrafiltration->ion_exchange salt_formation Salt Formation: Add p-Toluenesulfonic Acid & Sulfuric Acid ion_exchange->salt_formation drying Drying (Lyophilization or Spray Drying) salt_formation->drying end Final Product: SAM Disulfate Tosylate Powder drying->end

Workflow for SAM synthesis, purification, and salt formation.

Methodology

  • Reaction Mixture Preparation: Prepare a reaction mixture in a suitable vessel. The final concentrations of the components should be as specified in Table 1. The components are added to a Tris-HCl buffer (100 mM, pH 7.0).

  • Enzyme Addition: Add the immobilized MAT enzyme variant to the reaction mixture. A typical loading is 10% (w/v).[3]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a period of 8-10 hours.

  • Monitoring: Monitor the conversion of ATP to SAM periodically using HPLC analysis to determine the reaction endpoint.

  • Catalyst Recovery: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse. The resulting supernatant contains the synthesized SAM.

Quantitative Data: Reaction Conditions

ParameterValueReference
Substrate: ATP50 mM[3]
Substrate: L-Methionine65 mM[3]
Cofactor: MgSO₄100 mM[3]
Additive: K₂SO₄50 mM[3]
Additive: Sodium p-toluenesulfonate400 mM[3]
Buffer100 mM Tris-HCl[3]
pH7.0[3]
Temperature37 °C[3]
Immobilized Enzyme Loading10% (w/v)[3]
Reaction Time8 hours[3]
Expected ATP Conversion>95%[3]
Table 1. Summary of optimized reaction conditions for enzymatic SAM synthesis.
Purification and Salt Formation

This protocol outlines the downstream processing steps to purify SAM from the reaction mixture and convert it into the stable disulfate tosylate salt.[7][14]

Methodology

  • Ultrafiltration: Pass the SAM-containing supernatant from the synthesis step through an ultrafiltration membrane (e.g., 10 kDa MWCO) to remove any residual soluble enzyme or high-molecular-weight impurities.[7]

  • Ion-Exchange Chromatography: Load the ultra-filtered solution onto a cation exchange chromatography column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound SAM using a suitable acidic solution (e.g., 0.1-2N sulfuric acid).[15] Collect the fractions containing pure SAM.

  • Precipitation (Optional): The purified SAM can be precipitated from the eluent if further concentration is needed.[7]

  • Salt Formation:

    • To the purified SAM solution, add p-toluenesulfonic acid and sulfuric acid.

    • The molar ratio of SAM to p-toluenesulfonic acid to sulfuric acid should be carefully controlled, typically aiming for a ratio around 1:1:2 to 1:3:3 to ensure complete salt formation.[7]

  • Drying: Dry the resulting solution of S-Adenosyl-L-methionine disulfate tosylate to obtain a stable white powder. Lyophilization (freeze-drying) or spray drying are common methods.[7][8]

Quantitative Data: Purification and Formulation

ParameterTarget ValueReference
Product Purity (Post-Chromatography)>95%[14]
Overall Product Recovery Rate75% - 80%[14]
Molar Ratio (SAM:Tosic Acid:Sulfuric Acid)~1:1:2[7]
Final Product FormWhite Powder[7]
Table 2. Key parameters for the purification and salt formation process.

Analytical Methods for Quantification

Accurate quantification of SAM is critical for monitoring reaction progress and for quality control of the final product. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[16][17]

Methodology: Reversed-Phase HPLC

A typical HPLC method involves a reversed-phase column with UV detection. Ion-pair chromatography is often employed to improve the retention and separation of the highly polar SAM molecule.[17][18]

Quantitative Data: HPLC Parameters

ParameterTypical ValueReference(s)
ColumnReversed-Phase C8 or C18[17][19]
Mobile PhaseAcetonitrile and acidic buffer (e.g., phosphate (B84403) or acetate)[16][18]
Ion-Pair ReagentSodium octanesulfonate or hexanesulfonate[18][20]
Flow Rate1.0 - 1.2 mL/min[16][17]
Detection Wavelength254 - 257 nm[16][17]
Typical Retention Time5 - 7 minutes[21]
Table 3. Common HPLC parameters for the analysis of S-Adenosyl-L-methionine.

Conclusion

The enzymatic synthesis of S-Adenosyl-L-methionine offers a highly specific and efficient alternative to microbial fermentation and chemical synthesis. The primary challenge of product inhibition by the MAT enzyme has been effectively addressed through the development of engineered enzyme variants, enabling high conversion rates. The subsequent purification via chromatography and formulation into a stable disulfate tosylate salt are critical steps to produce a high-purity, pharmaceutically viable product. The methodologies and data presented in this guide provide a robust framework for researchers and professionals engaged in the development and production of S-Adenosyl-L-methionine.

References

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide to Cellular Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a pivotal endogenous molecule involved in critical metabolic pathways, including methylation, transsulfuration, and aminopropylation. Its therapeutic potential in various conditions has led to its formulation as a dietary supplement, commonly stabilized as S-Adenosyl-L-methionine disulfate tosylate. A comprehensive understanding of its cellular uptake and transport is paramount for optimizing its therapeutic efficacy. This technical guide provides an in-depth analysis of the current knowledge on SAMe's journey into the cell, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex transport mechanisms.

Introduction: The Challenge of SAMe Bioavailability

S-Adenosyl-L-methionine is a hydrophilic and highly polar molecule, characteristics that inherently limit its passive diffusion across the lipid-rich cell membranes[1][2]. While essential for intracellular processes, exogenous SAMe faces significant hurdles in reaching its site of action. Studies have shown that despite its high solubility, SAMe exhibits low cellular permeability and is chemically unstable, contributing to its poor systemic bioavailability after oral administration, estimated to be between 0.5% and 1%[3][4]. The disulfate tosylate salt form is primarily utilized to enhance the stability of the SAMe molecule for administration, but the fundamental challenges of cellular transport remain[5][6]. Research using Caco-2 cell cultures, a model for intestinal absorption, suggests that the low oral bioavailability is more likely due to absorption issues rather than rapid metabolism[3][4].

Mechanisms of Cellular Uptake and Transport

The cellular uptake of SAMe is not mediated by a single, universal mechanism but rather a combination of pathways that vary across different cell types and organisms. The primary proposed mechanisms include direct transport, paracellular transport, and an indirect uptake pathway.

Direct Transport via Dedicated Transporters

While elusive in mammalian cells, some organisms have evolved dedicated and efficient transport systems for SAMe. A notable example is found in African trypanosomes of the Trypanosoma brucei group, which possess a specific transporter for S-adenosylmethionine. This rapid uptake is crucial for the parasite's survival and presents a potential target for therapeutic intervention[7].

Paracellular Transport

In polarized epithelial cells, such as the Caco-2 cell model of the intestinal barrier, SAMe appears to traverse the cell monolayer primarily through the paracellular pathway, moving through the tight junctions between cells[8]. This mode of transport is supported by the observation that the apparent permeability of SAMe is similar to that of mannitol, a known marker for paracellular transport, and is independent of concentration in both the apical to basolateral and basolateral to apical directions[8]. Furthermore, transport was significantly increased in a calcium-free buffer, which is known to disrupt tight junctions[8].

Indirect Cellular Uptake: The Methionine Salvage Pathway

A significant hypothesis for how exogenous SAMe influences intracellular processes, despite its poor direct uptake, involves its degradation and subsequent salvage. Under physiological conditions, SAMe can degrade into 5'-methylthioadenosine (MTA). Unlike the highly polar SAMe, MTA can more readily cross cell membranes through both non-specific nucleoside transport systems and passive diffusion. Once inside the cell, MTA enters the methionine salvage pathway to regenerate methionine, which is then used by methionine adenosyltransferase (MAT) to synthesize SAMe, thereby replenishing the intracellular pool[1].

indirect_sam_uptake Indirect Cellular Uptake of SAMe via the Methionine Salvage Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SAMe_ext Exogenous SAMe MTA_ext MTA SAMe_ext->MTA_ext Degradation MTA_int MTA MTA_ext->MTA_int Passive Diffusion & Nucleoside Transporters Met_int Methionine MTA_int->Met_int Methionine Salvage Pathway SAMe_int Intracellular SAMe Met_int->SAMe_int ATP -> PPi + Pi MAT MAT experimental_workflow A Cell Seeding & Culture (e.g., Caco-2, Hepatocytes) B Pre-incubation (Wash with buffer) A->B C Incubation with Radiolabeled SAMe ([methyl-3H]SAMe or [35S]SAMe) at various concentrations and time points B->C D Termination of Uptake (Rapid washing with ice-cold buffer) C->D E Cell Lysis D->E F Quantification (Scintillation counting or HPLC) E->F G Data Analysis (Kinetic parameters, permeability) F->G sam_regulation_pathway Regulation of Intracellular SAMe via Folate and Methionine Cycles cluster_extracellular Extracellular cluster_intracellular Intracellular Folate_ext 5-Methyl-THF Folate_int 5-Methyl-THF Folate_ext->Folate_int RFC, PCFT Met_ext Methionine Met_int Methionine Met_ext->Met_int Methionine Transporters THF THF Folate_int->THF Methyl Group Donation Hcy Homocysteine Hcy->Met_int Remethylation SAMe_int SAMe Met_int->SAMe_int ATP SAH SAH SAMe_int->SAH SAH->Hcy Methylation Methylation Reactions MTR MTR (Methionine Synthase) MTR->Folate_int MTR->Hcy MAT MAT

References

The Nexus of Cellular Methylation: An In-depth Technical Guide to the Regulation of Endogenous S-Adenosyl-L-methionine (SAM) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM), a cornerstone of cellular metabolism, serves as the universal methyl donor for a vast array of biological reactions, influencing everything from epigenetic regulation of gene expression to the biosynthesis of neurotransmitters and phospholipids.[1][2][3] The precise control of intracellular SAM concentrations is therefore paramount for maintaining cellular homeostasis. Dysregulation of SAM levels has been implicated in a multitude of pathological states, including liver disease, neurodegenerative disorders, and cancer.[4][5][6] This technical guide provides a comprehensive overview of the core mechanisms governing the regulation of endogenous SAM levels, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. We will delve into the key metabolic pathways, the kinetics of the enzymes that govern them, and the intricate regulatory networks that ensure a balanced supply of this critical metabolite.

Core Metabolic Pathways

The homeostasis of SAM is orchestrated through a network of interconnected metabolic pathways, primarily the Methionine Cycle , the Transsulfuration Pathway , and the Polyamine Synthesis Pathway .[7][8] The liver plays a central role in maintaining systemic SAM homeostasis, being the site of approximately 85% of all transmethylation reactions and metabolizing about half of the daily methionine intake.[9][10]

The Methionine Cycle

At the heart of SAM metabolism lies the Methionine Cycle. This cyclic pathway is responsible for the synthesis of SAM and its regeneration from its demethylated product, S-adenosyl-L-homocysteine (SAH).[2][3]

  • Synthesis of SAM: The cycle begins with the essential amino acid methionine, which is activated by Methionine Adenosyltransferase (MAT) in an ATP-dependent reaction to form SAM.[3][11]

  • Transmethylation: SAM donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and small molecules, in reactions catalyzed by various methyltransferases (MTs) . This process yields the methylated substrate and SAH.[2][12]

  • Hydrolysis of SAH: SAH is a potent inhibitor of most methyltransferases and its accumulation can severely impede methylation reactions.[12] It is rapidly hydrolyzed by S-adenosyl-L-homocysteine hydrolase (AHCY) to homocysteine and adenosine (B11128).[12]

  • Regeneration of Methionine: Homocysteine can be remethylated back to methionine to complete the cycle. This can occur through two distinct pathways:

    • Methionine Synthase (MS): This enzyme utilizes 5-methyltetrahydrofolate (derived from the folate cycle) as a methyl donor and requires vitamin B12 as a cofactor.[13]

    • Betaine-homocysteine methyltransferase (BHMT): This pathway, primarily active in the liver and kidneys, uses betaine (B1666868) as the methyl donor.[13]

The ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity. A high SAM/SAH ratio favors ongoing methylation reactions, while a low ratio leads to their inhibition.[12][14]

The Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. This pathway is particularly active in the liver and serves two main purposes: the irreversible catabolism of homocysteine and the synthesis of the amino acid cysteine.[8][11]

  • Condensation: Cystathionine (B15957) β-synthase (CBS) , a vitamin B6-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine. The activity of CBS is allosterically activated by SAM, thus linking the methionine cycle to the transsulfuration pathway.[9]

  • Cleavage: Cystathionine γ-lyase (CSE) , also vitamin B6-dependent, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[13]

Cysteine produced via this pathway is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH), thereby linking SAM metabolism to cellular redox homeostasis.[15]

Polyamine Synthesis Pathway

SAM is also a key precursor in the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and proliferation.[1][13]

  • Decarboxylation: SAM is first decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM).

  • Aminopropyl Group Transfer: The aminopropyl group from dcSAM is then transferred to putrescine (formed from ornithine) to generate spermidine, and subsequently to spermidine to form spermine. This reaction is catalyzed by spermidine synthase and spermine synthase, respectively.[13]

This pathway consumes a smaller fraction of the total SAM pool under normal conditions but is crucial for rapidly dividing cells.[15]

Regulation of Key Enzymes

The flux through these metabolic pathways is tightly regulated by the activity of their key enzymes, which are subject to allosteric regulation, feedback inhibition, and transcriptional control.

Methionine Adenosyltransferase (MAT)

MAT catalyzes the rate-limiting step in SAM synthesis. In mammals, there are two genes, MAT1A and MAT2A, that encode for the catalytic subunits of MAT isoenzymes.[9]

  • MAT1A: Predominantly expressed in the adult liver, it encodes the α1 subunit which assembles into two isoenzymes: MATI (a tetramer) and MATIII (a dimer).

  • MAT2A: Expressed in most extrahepatic tissues and the fetal liver, it encodes the α2 subunit which forms the MATII isoenzyme.

These isoenzymes exhibit distinct kinetic properties that are crucial for their tissue-specific roles. MATI and MATIII have a higher Km for methionine compared to MATII, allowing the liver to handle large influxes of methionine from the diet. MATII, with its low Km, is adapted to maintain SAM levels in tissues where methionine concentrations are lower.

SAM itself is a key regulator of MAT activity. It inhibits MATII, providing a direct feedback mechanism to control SAM synthesis in non-hepatic tissues. In contrast, SAM stimulates the activity of MATIII, a mechanism that is thought to be important for the rapid conversion of excess methionine in the liver.

Glycine (B1666218) N-Methyltransferase (GNMT)

GNMT is the most abundant methyltransferase in the liver and plays a critical role in regulating the SAM/SAH ratio. It catalyzes the methylation of glycine to form sarcosine, thereby consuming a significant amount of SAM. Unlike most methyltransferases, GNMT has a relatively high Km for SAM and is only weakly inhibited by SAH. This allows GNMT to act as a "buffer" for SAM levels; when SAM levels are high, GNMT activity increases to consume the excess, and when SAM levels are low, its activity decreases, sparing SAM for other essential methylation reactions.

S-adenosyl-L-homocysteine Hydrolase (AHCY)

AHCY is responsible for the hydrolysis of SAH, a potent inhibitor of methyltransferases. The activity of this enzyme is crucial for maintaining a high SAM/SAH ratio and ensuring the continuation of methylation reactions.[12] The hydrolysis reaction catalyzed by AHCY is reversible, and the equilibrium favors the synthesis of SAH. However, the reaction proceeds in the hydrolytic direction in vivo due to the rapid removal of the products, homocysteine and adenosine, by downstream metabolic pathways.[2]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in SAM Metabolism
EnzymeGeneTissue ExpressionSubstrateKm (µM)Product/InhibitorKi (µM)Allosteric Activator
MATI MAT1ALiverMethionine23 - 1,000SAH--
MATII MAT2AExtrahepatic, Fetal LiverMethionine4 - 10SAM60-
ATP50 ± 10
MATIII MAT1ALiverMethionine215 - 7,000SAH-SAM
GNMT GNMTLiver, Pancreas, ProstateSAM-SAH35 - 80-
AHCY AHCYUbiquitousSAH---K+[2]

Note: Kinetic parameters can vary depending on the experimental conditions and the species studied. The values presented here are representative ranges found in the literature.

Table 2: Representative Concentrations of SAM and SAH in Mammalian Tissues
TissueSpeciesSAM Concentration (nmol/g wet weight)SAH Concentration (nmol/g wet weight)SAM/SAH Ratio
LiverRat60 - 90[4]10 - 15[4]4 - 9
BrainRat20 - 50[4]< 1[4]> 20
KidneyRat3.5 - 9 (per 100mg)[2]--
PlasmaHuman0.05 - 0.15 (µM)[2]--

Note: Tissue concentrations of SAM and SAH are dynamic and can be influenced by factors such as diet, age, and disease state.

Experimental Protocols

Quantification of SAM and SAH in Tissues by LC-MS/MS

This protocol is based on the method described by Uthus and Zeisel (1989) and has been adapted for modern LC-MS/MS systems.

a. Sample Preparation:

  • Excise tissues immediately and flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

  • Weigh the frozen tissue (~50 mg) and homogenize in 10 volumes of ice-cold 0.4 M perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 5-10 minutes is typically used to separate SAM and SAH.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • SAM: Precursor ion (m/z) 399.1 → Product ion (m/z) 250.1

      • SAH: Precursor ion (m/z) 385.1 → Product ion (m/z) 136.1

    • Internal Standards: Stable isotope-labeled SAM (d3-SAM) and SAH (d4-SAH) should be used for accurate quantification.

c. Quantification:

  • Generate a standard curve using known concentrations of SAM and SAH.

  • Calculate the concentration of SAM and SAH in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Methionine Adenosyltransferase (MAT) Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the production of pyrophosphate (PPi), a product of the MAT reaction.

a. Sample Preparation:

  • Homogenize tissue (~50 mg) or cells (~5 x 106) in 500 µL of ice-cold MAT Assay Buffer.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (lysate) and keep on ice. Determine the protein concentration of the lysate.

b. Assay Procedure:

  • Prepare a standard curve using the provided Pyrophosphate Standard.

  • In a 96-well plate, add 2-20 µL of the sample lysate to the sample wells. Adjust the volume to 50 µL with MAT Assay Buffer.

  • Prepare a Reaction Mix containing MAT Assay Buffer, MAT Substrate Mix (ATP and Methionine), and a detection enzyme mix (as per the kit instructions).

  • Add 50 µL of the Reaction Mix to each well.

  • Incubate the plate at 37°C and measure the absorbance at 570 nm in a kinetic mode for 30-60 minutes.

c. Calculation of Activity:

  • Determine the rate of PPi production from the linear portion of the kinetic curve.

  • Calculate the MAT activity in the sample based on the standard curve and normalize to the protein concentration of the lysate.

S-adenosyl-L-homocysteine Hydrolase (AHCY) Activity Assay (Fluorometric)

This protocol is based on commercially available kits that measure the production of adenosine, a product of the AHCY reaction.

a. Sample Preparation:

  • Homogenize tissue or cells in the provided Homogenization Buffer.

  • Centrifuge to pellet cellular debris and collect the supernatant.

b. Assay Procedure:

  • Prepare an adenosine standard curve.

  • In a 96-well black plate, add the sample to the wells.

  • Prepare a Reaction Mix containing AHCY Assay Buffer, SAH Substrate, and a detection mix (as per the kit instructions) that will generate a fluorescent product in the presence of adenosine.

  • Add the Reaction Mix to each well.

  • Incubate the plate at 37°C and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode.

c. Calculation of Activity:

  • Determine the rate of adenosine production from the linear portion of the kinetic curve.

  • Calculate the AHCY activity in the sample based on the standard curve.

Mandatory Visualizations

Methionine_Cycle Met Methionine SAM S-Adenosyl- L-methionine (SAM) Met->SAM MAT Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate PPi_Pi PPi + Pi SAH S-Adenosyl- L-homocysteine (SAH) Hcy Homocysteine SAH->Hcy AHCY Adenosine Adenosine Hcy->Met MS (Vit B12) Substrate Substrate Substrate->Methylated_Substrate ATP ATP ATP->SAM Folate_Cycle Folate Cycle (5-MTHF) Folate_Cycle->Met Betaine Betaine Betaine->Met BHMT

Caption: The Methionine Cycle: Synthesis and Regeneration of SAM.

SAM_Metabolism_Overview Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM MAT Transmethylation Transmethylation (Methylation Reactions) SAM->Transmethylation Transsulfuration Transsulfuration Pathway SAM->Transsulfuration Activates Polyamine_Synth Polyamine Synthesis SAM->Polyamine_Synth SAMDC SAH S-Adenosyl-L-homocysteine (SAH) Transmethylation->SAH Cysteine Cysteine Transsulfuration->Cysteine Polyamines Polyamines (Spermidine, Spermine) Polyamine_Synth->Polyamines Hcy Homocysteine SAH->Hcy AHCY Hcy->Met Remethylation Hcy->Transsulfuration CBS GSH Glutathione (GSH) Cysteine->GSH Regulatory_Interactions Methionine Methionine MAT MAT (MAT1A, MAT2A) Methionine->MAT SAM SAM MAT->SAM SAM->MAT Feedback Inhibition (MATII) Allosteric Activation (MATIII) GNMT GNMT SAM->GNMT Methyltransferases Other Methyltransferases SAM->Methyltransferases CBS CBS SAM->CBS Allosteric Activation SAH SAH GNMT->SAH Methyltransferases->SAH SAH->Methyltransferases Product Inhibition AHCY AHCY SAH->AHCY Homocysteine Homocysteine AHCY->Homocysteine Homocysteine->CBS Transsulfuration Transsulfuration CBS->Transsulfuration

References

S-Adenosyl-L-methionine Disulfate Tosylate: An In-depth Technical Guide to its Role in Epigenetics and DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor for a vast array of biochemical reactions, including the epigenetic modification of DNA. The stability and bioavailability of SAMe are enhanced in its disulfate tosylate salt form, making it a subject of significant interest in research and therapeutic development. This technical guide provides a comprehensive overview of the role of S-Adenosyl-L-methionine disulfate tosylate in epigenetics, with a core focus on DNA methylation. It details the molecular mechanisms, presents quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to S-Adenosyl-L-methionine (SAMe) and its Disulfate Tosylate Form

S-Adenosyl-L-methionine is a naturally occurring compound found in all living cells, synthesized from methionine and adenosine (B11128) triphosphate (ATP).[1] It is a critical component of one-carbon metabolism, a series of interconnected biochemical pathways essential for cellular function.[2][3] The disulfate tosylate salt of SAMe is a stabilized form of the molecule, which is otherwise chemically labile.[4] This enhanced stability is crucial for its use as a research compound and a therapeutic agent.[4]

SAMe's primary role in epigenetics is as the universal methyl donor for DNA methyltransferases (DNMTs), the enzymes that catalyze the addition of a methyl group to DNA.[5][6] This process of DNA methylation is a fundamental epigenetic mechanism that can alter gene expression without changing the underlying DNA sequence.[7][8]

The Mechanism of DNA Methylation

DNA methylation involves the covalent addition of a methyl group (CH₃) to the fifth carbon of a cytosine residue, primarily within CpG dinucleotides.[9] This reaction is catalyzed by DNMTs, which transfer the methyl group from SAMe to the cytosine base.[10] Upon donating its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of methyltransferases.[11][12] The ratio of SAMe to SAH is therefore a critical determinant of the cell's methylation potential.[13]

DNA methylation patterns are crucial for normal development and are implicated in a variety of cellular processes, including the silencing of tumor suppressor genes in cancer.[14] Aberrant DNA methylation, such as hypermethylation of promoter regions, can lead to transcriptional repression and is a hallmark of many diseases.[14] Conversely, hypomethylation can lead to the inappropriate activation of genes.

Quantitative Effects of S-Adenosyl-L-methionine on Cellular Processes and Gene Expression

The following tables summarize quantitative data from studies investigating the effects of SAMe on cell proliferation, DNA methylation, and gene expression.

Table 1: Effect of S-Adenosyl-L-methionine (SAM) on Colorectal Cancer Cell Proliferation

Cell LineSAM Concentration (mmol/L)Treatment DurationProliferation (% of Control)Reference
HT-290.548 hours76.93 ± 4.48%[7]
HT-29148 hours69.54 ± 7.63%[7]
SW4800.548 hours79.00 ± 16.11%[7]
SW480148 hours71.54 ± 21.67%[7]

Table 2: Effect of S-Adenosyl-L-methionine (SAM) on Global DNA Methylation

Cell Line/TissueSAM Concentration (µmol/L)Treatment DurationChange in Global DNA MethylationReference
THP1 Macrophages50024 hours+6.6% (relative to control)[15]
THP1 Macrophages100024 hoursNo significant difference from control[15]
HT-29 (colorectal cancer)0.5 and 148 hoursNo significant alteration in LINE-1 methylation[7]
SW480 (colorectal cancer)0.5 and 148 hoursNo significant alteration in LINE-1 methylation[7]

Table 3: Effect of S-Adenosyl-L-methionine (SAM) on Gene-Specific Promoter Methylation and Gene Expression

Cell LineSAM Concentration (µmol/L)GeneChange in Promoter MethylationChange in Gene ExpressionReference
THP1 Macrophages500TNFαHypomethylation-45% (relative to LPS-stimulated control)[15]
THP1 Macrophages500IL-10Not specified+77% (relative to LPS-stimulated control)[15]
Gastric & Colon Cancer CellsNot specifiedc-myc, H-rasIncreased methylationDownregulated mRNA and protein levels[6]
Gastric & Colon Cancer CellsNot specifiedp16 (INK4a)No significant differenceNo significant difference[6]
HT-290.5 and 1TGFB1Not specifiedDownregulated[7]
SW4800.5 and 1TGFB1Not specifiedDownregulated[7]
HT-290.5 and 1HUS1Not specifiedUpregulated[7]
SW4800.5 and 1HUS1Not specifiedUpregulated[7]

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and DNA Methylation Pathway

The following diagram illustrates the central role of SAMe in the one-carbon metabolism pathway, leading to DNA methylation.

Experimental_Workflow cluster_analysis Downstream Analysis cluster_dna_methylation DNA Methylation Analysis cluster_gene_expression Gene Expression Analysis cluster_protein_analysis Protein Level Analysis start Cell Culture Treatment (e.g., Cancer Cell Line) treatment Treat with S-Adenosyl-L-methionine disulfate tosylate (various concentrations) and Control (vehicle) start->treatment dna_extraction Genomic DNA Extraction treatment->dna_extraction rna_extraction Total RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction global_methylation Global Methylation Analysis (e.g., LINE-1 Pyrosequencing) dna_extraction->global_methylation gene_specific_methylation Gene-Specific Methylation Analysis (e.g., MeDIP-qPCR or Bisulfite Sequencing) dna_extraction->gene_specific_methylation gene_expression Gene Expression Analysis (e.g., RT-qPCR or RNA-Seq) rna_extraction->gene_expression protein_level Protein Level Analysis (e.g., Western Blot) protein_extraction->protein_level data_integration Data Integration and Interpretation global_methylation->data_integration gene_specific_methylation->data_integration gene_expression->data_integration protein_level->data_integration Logical_Relationship cluster_hyper Hypermethylation cluster_hypo Hypomethylation SAMe Increased Cellular S-Adenosyl-L-methionine (SAMe) SAM_SAH_Ratio Increased SAMe/SAH Ratio SAMe->SAM_SAH_Ratio DNMT_Activity Modulation of DNMT Activity SAM_SAH_Ratio->DNMT_Activity DNA_Methylation Alteration of DNA Methylation Patterns DNMT_Activity->DNA_Methylation TSG_Hypermethylation Re-methylation of Hypomethylated Tumor Suppressor Genes (TSGs) DNA_Methylation->TSG_Hypermethylation Oncogene_Hypomethylation Methylation of Hypomethylated Oncogenes DNA_Methylation->Oncogene_Hypomethylation Gene_Expression Changes in Gene Expression Cellular_Phenotype Altered Cellular Phenotype (e.g., Reduced Proliferation, Apoptosis) Gene_Expression->Cellular_Phenotype TSG_Expression Potential Reactivation of TSG Expression TSG_Hypermethylation->TSG_Expression TSG_Expression->Gene_Expression Oncogene_Expression Repression of Oncogene Expression Oncogene_Hypomethylation->Oncogene_Expression Oncogene_Expression->Gene_Expression

References

Methodological & Application

Application Notes and Protocols: S-Adenosyl-L-methionine disulfate tosylate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism. It is a key methyl group donor in a process called methylation, which is crucial for the synthesis and function of numerous biological molecules, including DNA, RNA, proteins, and phospholipids. SAMe is also involved in the transsulfuration and aminopropylation pathways. The disulfate tosylate salt of SAMe is a stable form commonly used in research. These application notes provide detailed protocols and data for the use of S-Adenosyl-L-methionine disulfate tosylate in a variety of in vitro studies, with a focus on its anti-cancer properties.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the effects of this compound.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (hours)IC50
Cal-33Head and Neck Squamous Cell CarcinomaMTT24~300 µM
JHU-SCC-011Head and Neck Squamous Cell CarcinomaMTT48~300 µM
PC-3Prostate CancerNot SpecifiedNot Specified200 µM (concentration used for effect)
A549Lung CancerNot Specified485-40 µg/mL (effective concentration range)

Table 2: Effects of this compound on Apoptosis and Cell Cycle.

Cell LineConcentrationIncubation Time (hours)Effect on ApoptosisEffect on Cell Cycle
Cal-33300 µM24~10% apoptotic cellsDecreased expression of cyclin B1, D1, and E1
JHU-SCC-011300 µM48~3% apoptotic cellsDecreased expression of cyclin B1, D1, and E1

Signaling Pathways

This compound exerts its biological effects through several key signaling pathways.

Transmethylation and Transsulfuration Pathways

SAMe is the primary methyl donor for methylation reactions catalyzed by methyltransferases. This process is essential for gene silencing (DNA and histone methylation) and protein function. The byproduct, S-adenosylhomocysteine (SAH), is hydrolyzed to homocysteine. Homocysteine can then be remethylated to methionine or enter the transsulfuration pathway to produce cysteine, a precursor to the major intracellular antioxidant, glutathione (B108866) (GSH).

Transmethylation_Transsulfuration cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration Met Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT + ATP ATP ATP SAM S-Adenosyl-L-methionine (SAM-e) MT Methyltransferase (MT) SAM->MT + Acceptor Substrate Acceptor (DNA, RNA, Protein) Methylated_Substrate Methylated Acceptor SAH S-Adenosyl- homocysteine (SAH) SAHH SAH Hydrolase (SAHH) SAH->SAHH Hcy Homocysteine CBS Cystathionine β-synthase (CBS) Hcy->CBS + Serine Ser Serine Cystathionine Cystathionine CGL Cystathionine γ-lyase (CGL) Cystathionine->CGL Cys Cysteine GCL Glutamate-cysteine ligase (GCL) Cys->GCL + Glutamate GSH Glutathione (GSH) MAT->SAM MT->Methylated_Substrate MT->SAH SAHH->Hcy + H2O CBS->Cystathionine CGL->Cys GS Glutathione synthetase (GS) GCL->GS + Glycine GS->GSH

Transmethylation and Transsulfuration Pathways
Apoptosis and Cell Cycle Regulation by SAMe in Cancer Cells

In cancer cells, SAMe has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G1 phase. This is achieved by modulating the expression and activity of key regulatory proteins. SAMe can influence the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. It can also lead to the activation of caspases, the executioners of apoptosis. Furthermore, SAMe can inhibit cell cycle progression by downregulating cyclins and cyclin-dependent kinases (CDKs).

Apoptosis_CellCycle cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest SAMe S-Adenosyl-L-methionine (SAM-e) Bcl2 Bcl-2 (Anti-apoptotic) SAMe->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SAMe->Bax Promotes Cyclins Cyclin D1, E1, B1 SAMe->Cyclins Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs CDKs Cyclins->CDKs Activate G1_S G1/S Transition CDKs->G1_S CellCycleArrest G1 Phase Arrest G1_S->CellCycleArrest

SAMe-mediated Apoptosis and Cell Cycle Arrest

Experimental Protocols

General Cell Culture and Treatment with SAMe

This workflow outlines the general steps for treating cultured cells with this compound for subsequent analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis culture 1. Culture cells to desired confluency seed 2. Seed cells into appropriate cultureware culture->seed adhere 3. Allow cells to adhere (for adherent cells) seed->adhere prep_SAMe 4. Prepare fresh SAMe solution in culture medium adhere->prep_SAMe treat 5. Treat cells with SAMe (and controls) prep_SAMe->treat incubate 6. Incubate for desired time period treat->incubate harvest 7. Harvest cells incubate->harvest assay 8. Perform desired assays: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - Cell Cycle (PI Staining) - Methylation Assay harvest->assay analyze 9. Analyze data assay->analyze

General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared SAMe dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no SAMe (negative control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with the desired concentration of this compound and incubate for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Protocol 4: In Vitro Methylation Assay (Radioactive Method)

Objective: To measure the methyltransferase activity using this compound as the methyl donor.

Materials:

  • Purified methyltransferase enzyme

  • Substrate for methylation (e.g., DNA, histone, or a specific protein)

  • S-Adenosyl-L-[methyl-³H]methionine

  • Reaction buffer (specific to the enzyme)

  • SDS-PAGE materials

  • Scintillation counter or autoradiography equipment

Procedure:

  • Set up the methylation reaction in a microcentrifuge tube:

    • Reaction buffer

    • Substrate (e.g., 1-5 µg)

    • Purified methyltransferase (e.g., 0.1-1 µg)

    • S-Adenosyl-L-[methyl-³H]methionine (e.g., 1 µCi)

    • Make up the final volume with nuclease-free water.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the methylated substrate by either:

    • Fluorography: Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

    • Scintillation Counting: Excise the protein band of interest from the gel, dissolve it, and measure the radioactivity using a scintillation counter.

Conclusion

This compound is a versatile tool for in vitro research, particularly in the fields of cancer biology and epigenetics. The protocols provided here offer a starting point for investigating its effects on cell viability, apoptosis, cell cycle, and methylation. Researchers should optimize the conditions, including concentration and incubation time, for their specific cell lines and experimental questions.

Application Notes and Protocols: S-Adenosyl-L-methionine disulfate tosylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosyl-L-methionine (SAMe) is a crucial metabolite found in all living cells, acting as the primary methyl group donor in a vast number of biological reactions. Its role is fundamental to the modification of DNA, RNA, proteins, and lipids, making it central to processes like gene expression, cell growth, and differentiation. However, SAMe is inherently unstable. The S-Adenosyl-L-methionine disulfate tosylate form is a stable salt, making it a reliable and effective reagent for laboratory research, particularly in cell culture applications. This document provides an overview of its applications, quantitative effects, and detailed protocols for its use in a research setting.

Biochemical Pathways of SAMe

SAMe metabolism is primarily centered around three interconnected pathways that are critical for cellular homeostasis.

  • Transmethylation: SAMe donates its methyl group to various substrates, including DNA, proteins, and neurotransmitters. This reaction is catalyzed by methyltransferase enzymes and yields S-adenosyl-L-homocysteine (SAH). The ratio of SAMe to SAH is a critical indicator of the cell's methylation capacity.

  • Transsulfuration: This pathway converts homocysteine (derived from SAH) into cysteine, which is a precursor for the major cellular antioxidant, glutathione. This process is especially active in the liver.

  • Aminopropylation: After decarboxylation, SAMe donates its aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, which are essential for cell growth and the stability of nucleic acids.

SAMe_Metabolic_Pathways cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_aminopropylation Aminopropylation ATP ATP + Methionine SAMe S-Adenosyl-L-methionine (SAMe) ATP->SAMe SAM Synthetase Substrate Acceptor Substrate (DNA, Protein, etc.) SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferases dcSAMe Decarboxylated SAMe (dcSAMe) SAMe->dcSAMe SAM Decarboxylase MethylatedSubstrate Methylated Substrate Substrate->MethylatedSubstrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cysteine Cysteine Homocysteine->Cysteine CBS Glutathione Glutathione Cysteine->Glutathione Polyamines Polyamines (Spermidine, Spermine) dcSAMe->Polyamines Polyamine Synthases MTA 5'-Methylthioadenosine (MTA) dcSAMe->MTA

Caption: Key metabolic pathways involving S-Adenosyl-L-methionine (SAMe).

Applications in Cell Culture

SAMe disulfate tosylate is utilized to study a variety of cellular processes. Its most prominent applications are in cancer research, where it has been shown to have anti-proliferative, pro-apoptotic, and anti-metastatic effects.

  • Induction of Apoptosis: SAMe treatment can induce programmed cell death in cancer cell lines.

  • Cell Cycle Arrest: It can halt the cell cycle, preventing cancer cell proliferation.

  • Inhibition of Cell Migration: SAMe has been observed to decrease the migratory capabilities of cancer cells.

  • Modulation of Chemotherapy: It can enhance the efficacy of chemotherapeutic agents like 5-Fluorouracil (5-FU) by regulating the expression of DNA methyltransferases (DNMTs).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effects of SAMe on Apoptosis and Cell Cycle

Cell Line Concentration Incubation Time Effect Reference
Cal-33 (Head and Neck) 300 µM 24 h ~10% apoptotic cells
JHU-SCC-011 (Head and Neck) 300 µM 48 h ~3% apoptotic cells

| Cal-33 & JHU-SCC-011 | 300 µM | 24-48 h | Decreased expression of cyclin B1, D1, and E1 | |

Table 2: Effects of SAMe on Cell Migration and Chemo-synergy

Cell Line Concentration Incubation Time Effect Reference
Cal-33 & JHU-SCC-011 300 µM 24 h Decreased cell migration

| A549 (Lung) | 5-40 µg/mL | 48 h | Protects the anticancer effect of 5-FU via DNMT regulation | |

Experimental Protocols

Protocol 1: Preparation of SAMe Stock Solution

This compound is soluble in aqueous solutions. A sterile, concentrated stock solution should be prepared for addition to cell culture media.

Materials:

  • This compound powder

  • Sterile nuclease-free water or PBS

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of SAMe powder.

  • Reconstitute the powder in sterile water or PBS to a convenient stock concentration (e.g., 100 mM). According to one supplier, 33.33 mg/mL in H₂O is achievable with ultrasonic assistance.

  • Ensure complete dissolution. Gentle vortexing or sonication may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term use.

Protocol 2: General Cell Treatment

This protocol outlines the general steps for treating adherent or suspension cells with SAMe.

Cell_Treatment_Workflow Start Seed Cells in Culture Vessel Incubate1 Incubate (e.g., 24h) Allow cells to adhere/stabilize Start->Incubate1 Treat Remove old media & Add Treatment/Control Media Incubate1->Treat PrepareMedia Prepare Treatment Media (Dilute SAMe stock to final conc.) PrepareMedia->Treat Incubate2 Incubate for desired duration (e.g., 24h, 48h) Treat->Incubate2 Harvest Harvest Cells for Analysis Incubate2->Harvest Analysis Downstream Assays (Apoptosis, Cell Cycle, etc.) Harvest->Analysis SAMe_Signaling SAMe SAMe Treatment Methylation Increased Cellular Methylation Potential SAMe->Methylation GeneExpression Altered Gene Expression (e.g., via DNA/Histone Methylation) Methylation->GeneExpression Cyclins Cyclin B1, D1, E1 Expression GeneExpression->Cyclins Down-regulation ApoptosisRegulators Pro-Apoptotic Gene Expression GeneExpression->ApoptosisRegulators Up-regulation CellCycle Cell Cycle Progression Cyclins->CellCycle Arrest Cell Cycle Arrest CellCycle->Arrest Caspase Caspase Activation ApoptosisRegulators->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Application Notes and Protocols for S-Adenosyl-L-methionine Disulfate Tosylate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanisms of action of S-Adenosyl-L-methionine disulfate tosylate (SAMe) in preclinical animal studies. The information is intended to guide researchers in designing experiments to evaluate the therapeutic potential of SAMe in models of liver disease, osteoarthritis, and neurological disorders.

Quantitative Dosage and Administration Data

The following tables summarize the dosages of SAMe disulfate tosylate used in various animal models. It is crucial to note that the optimal dosage can vary depending on the animal species, disease model, and desired therapeutic outcome.

Table 1: SAMe Dosage in Rodent Models
Animal Model Indication Dosage Range (mg/kg) Route of Administration Frequency Reference(s)
RatOsteoarthritis (MIA-induced)30 - 100Oral, IntramuscularDaily
RatDepression/Anhedonia100 - 300IntramuscularDaily
RatEpilepsy50 - 100OralDaily
RatAutism Spectrum Disorder-like behavior30OralDaily for 3 days
MouseAcetaminophen-induced Liver Injury5 - 1000IntraperitonealSingle dose or multiple doses
MouseDepression10 - 50Systemic injectionDaily for 1 or 7 days
Table 2: SAMe Dosage in Canine Models
Indication Dosage Range (mg/kg) Route of Administration Frequency Reference(s)
Cognitive Dysfunction18OralDaily
Acetaminophen Toxicity20 (maintenance), 40 (loading)OralDaily
General Hepatoprotection (with prednisolone)20OralDaily (divided in 2 doses)

Detailed Experimental Protocols

Protocol for Osteoarthritis Model in Rats (MIA-Induced)

This protocol describes the induction of osteoarthritis in rats using mono-iodoacetate (MIA) and subsequent treatment with SAMe.

Materials:

  • Male Sprague-Dawley rats (6 weeks old, 230-250 g)

  • This compound (SAMe)

  • Mono-iodoacetate (MIA)

  • Sterile saline

  • Isoflurane for anesthesia

  • 29-gauge, 0.5-inch needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Induction of Osteoarthritis:

    • Anesthetize the rats using isoflurane.

    • Shave and disinfect the knee area of both hind limbs.

    • Prepare a solution of MIA in sterile saline at the desired concentration (e.g., 2 mg/50 µL).

    • Flex the knee joint to a 90° angle and palpate the patellar ligament.

    • Inject 50 µL of the MIA solution intra-articularly into the knee joint through the patellar tendon.

  • SAMe Administration:

    • Prepare SAMe solution in sterile water or saline immediately before use.

    • Administer SAMe orally via gavage or intramuscularly at the desired dosage (refer to Table 1).

    • Begin SAMe treatment either before or after the induction of osteoarthritis, depending on the study design (prophylactic or therapeutic).

  • Assessment of Osteoarthritis:

    • Behavioral Analysis: Measure pain-related behaviors such as mechanical allodynia using von Frey filaments at regular intervals.

    • Histopathological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the tissues in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation and proteoglycan loss.

G cluster_setup Experimental Setup cluster_induction OA Induction cluster_treatment Treatment cluster_assessment Outcome Assessment acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups (Control, MIA, MIA+SAMe) acclimatization->randomization anesthesia Anesthesia (Isoflurane) randomization->anesthesia same_prep Prepare SAMe Solution randomization->same_prep mia_injection Intra-articular MIA Injection (e.g., 2 mg/50 µL) anesthesia->mia_injection same_admin SAMe Administration (e.g., Oral Gavage) same_prep->same_admin behavioral Behavioral Testing (von Frey) same_admin->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia histology Histopathological Analysis (Safranin O staining) euthanasia->histology

Caption: Workflow for APAP-Induced Liver Injury Model.

Signaling Pathways and Mechanisms of Action

SAMe exerts its therapeutic effects through multiple interconnected pathways. Below are simplified diagrams of key signaling pathways involved in its hepatoprotective, chondroprotective, and neuroprotective actions.

Hepatoprotective Signaling Pathway

SAMe plays a crucial role in liver health by participating in transmethylation and transsulfuration pathways, leading to the synthesis of glutathione (B108866) (GSH), a major antioxidant.

G cluster_pathway Hepatoprotective Action of SAMe SAMe S-Adenosyl-L-methionine (SAMe) Transmethylation Transmethylation SAMe->Transmethylation Transsulfuration Transsulfuration SAMe->Transsulfuration GSH Glutathione (GSH) Synthesis Transsulfuration->GSH Detox Detoxification of ROS & Xenobiotics GSH->Detox Protection Hepatocyte Protection Detox->Protection

Caption: SAMe's role in hepatoprotection.

Chondroprotective Signaling Pathway

In osteoarthritis, SAMe is believed to promote cartilage health by stimulating the synthesis of proteoglycans and modulating inflammatory responses.

G cluster_pathway Chondroprotective Action of SAMe SAMe S-Adenosyl-L-methionine (SAMe) Proteoglycan Proteoglycan Synthesis (e.g., Aggrecan) SAMe->Proteoglycan Inflammation ↓ Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) SAMe->Inflammation Matrix ↑ Extracellular Matrix Production Proteoglycan->Matrix Degradation ↓ Cartilage Degradation Inflammation->Degradation Chondroprotection Chondrocyte Protection & Cartilage Repair Matrix->Chondroprotection Degradation->Chondroprotection

Caption: SAMe's role in chondroprotection.

Neuroprotective Signaling Pathway

The neuroprotective effects of SAMe are linked to its role as a methyl donor in the synthesis of neurotransmitters and phospholipids, as well as its antioxidant properties.

G cluster_pathway Neuroprotective Action of SAMe SAMe S-Adenosyl-L-methionine (SAMe) Methylation Methylation Reactions SAMe->Methylation Antioxidant ↑ Glutathione (GSH) in Brain SAMe->Antioxidant Neurotransmitter Neurotransmitter Synthesis (Serotonin, Dopamine) Methylation->Neurotransmitter Membrane Phospholipid Synthesis (Membrane Fluidity) Methylation->Membrane Neuroprotection Neuronal Protection & Improved Cognitive Function Neurotransmitter->Neuroprotection Membrane->Neuroprotection OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress OxidativeStress->Neuroprotection

Caption: SAMe's role in neuroprotection.

Application Note: HPLC Analysis of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosyl-L-methionine (SAMe) is a critical methyl donor in numerous biological transmethylation reactions and is involved in the synthesis of hormones, neurotransmitters, nucleic acids, and phospholipids.[1][2] As a dietary supplement, it is often formulated as the stable salt, S-Adenosyl-L-methionine disulfate tosylate. Accurate and robust analytical methods are essential for the quality control and formulation development of SAMe products. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the performance characteristics of various HPLC methods for the analysis of S-Adenosyl-L-methionine.

Table 1: Linearity of HPLC Methods for S-Adenosyl-L-methionine

Concentration RangeCorrelation Coefficient (r or R²)Method Reference
20-100 µg/mL0.999Isocratic RP-HPLC[3][4]
75-375 µg/mL0.9999Gradient Ion-Pair RP-HPLC[1]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaMethod Reference
Tailing FactorNMT 1.5USP-NF[5][6]
Column EfficiencyNLT 8200 theoretical platesUSP-NF[5]
Relative Standard Deviation (RSD)NMT 1.0% for replicate injectionsUSP-NF[5]
Relative Retention Time (SAH vs. SAMe)~0.68 for S-adenosyl-l-homocysteine, 1.0 for SAMeUSP-NF[6][7]

Experimental Protocols

Two distinct HPLC methods are detailed below. Method 1 is based on a pharmacopeial monograph, and Method 2 is a gradient method suitable for dietary supplement analysis.

Method 1: Isocratic Ion-Pair Reversed-Phase HPLC (Based on USP-NF)

This method is suitable for the identification and quantification of S-Adenosyl-L-methionine and its related substances.

1. Reagents and Materials

  • This compound Reference Standard (RS)

  • S-Adenosyl-L-homocysteine RS

  • Glacial Acetic Acid

  • Sodium 1-hexanesulfonate

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions

ParameterValue
Column L1 packing (e.g., C18, 4.6 mm x 25 cm, 5 µm)[5]
Mobile Phase Acetonitrile and Solution A (15:85)[6][7]
Solution A 10 mL of glacial acetic acid in 500 mL of water, add 2.06 g of sodium 1-hexanesulfonate, and dilute with water to 1000 mL.[7]
Flow Rate 1.2 mL/min[5]
Injection Volume 25 µL[5]
Detection UV at 254 nm[5][6]

3. Preparation of Solutions

  • System Suitability Solution: Prepare a solution containing 400 µg/mL each of USP this compound RS and USP S-Adenosyl-L-homocysteine RS in water.[7]

  • Standard Solution: Prepare a solution of 1.0 mg/mL of USP this compound RS in water.[7]

  • Sample Solution: Accurately weigh and dissolve this compound sample in water to obtain a final concentration of 1.0 mg/mL.[7]

4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the system suitability solution to verify the resolution and retention times.

  • Inject the standard solution in replicate (n=5) and check for system precision.

  • Inject the sample solutions.

  • Calculate the content of S-Adenosyl-L-methionine in the sample by comparing the peak area with that of the standard solution.

Method 2: Gradient Ion-Pair Reversed-Phase HPLC for Dietary Supplements

This method is optimized for the analysis of SAMe in dietary supplement tablets.[1]

1. Reagents and Materials

  • This compound

  • Sodium Phosphate, monobasic, monohydrate

  • 1-Octanesulfonic acid sodium salt

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions

ParameterValue
Column Reversed-phase C8, e.g., 4.6 mm x 150 mm, 3 µm
Mobile Phase A 25mM Sodium Phosphate buffer (pH ~4.4) containing 2.3mM 1-octanesulfonic acid sodium salt.[1]
Mobile Phase B Acetonitrile[1]
Gradient Program 0-2 min: 98% A, 2% B2-13 min: Linear gradient to 80% A, 20% B13-13.1 min: Return to 98% A, 2% B13.1-25 min: Hold at 98% A, 2% B[1]
Flow Rate 1.2 mL/min[1]
Detection UV at 257 nm[1]

3. Preparation of Solutions

  • Extraction Solvent: 25mM Sodium Phosphate buffer (pH ~4.4).[1]

  • Standard Solutions: Prepare a series of standard solutions of S-Adenosyl-L-methionine in the extraction solvent over a concentration range of 75-375 µg/mL.[1]

  • Sample Preparation: Crush tablets and extract a portion of the powder equivalent to approximately 100 mg of SAMe active ion with 100 mL of extraction solvent. Stir for 20 minutes, centrifuge, and use the supernatant for analysis.[1]

4. Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 1 hour.[1]

  • Construct a calibration curve by injecting the standard solutions.

  • Inject the prepared sample solutions.

  • Quantify the amount of SAMe in the sample using the calibration curve.

Diagrams

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject separation Chromatographic Separation (Isocratic or Gradient Elution) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection data Data Acquisition and Processing (Chromatogram) detection->data analysis Quantification and System Suitability Analysis data->analysis

Caption: HPLC analysis workflow for S-Adenosyl-L-methionine.

SAMe_Methylation_Cycle methionine Methionine sam S-Adenosyl-L-methionine (SAMe) methionine->sam ATP acceptor Methyl Acceptor (e.g., DNA, proteins) sam->acceptor sah S-Adenosyl-L-homocysteine (SAH) sam->sah Methyltransferase methylated_acceptor Methylated Acceptor acceptor->methylated_acceptor CH3 Group Transfer homocysteine Homocysteine sah->homocysteine H2O homocysteine->methionine Folate, B12

Caption: The central role of SAMe in biological methylation reactions.

References

Application Note and Protocol for the Quantification of S-Adenosyl-L-methionine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Adenosyl-L-methionine (SAM), a crucial methyl donor in numerous biological reactions, is synthesized from methionine and ATP. Its quantification in plasma is essential for studying the methylation cycle and its implications in various pathological conditions. This document provides a detailed protocol for the quantification of S-Adenosyl-L-methionine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the commercially available form of SAM is often a stable salt, such as S-Adenosyl-L-methionine disulfate tosylate, the analytical methods described herein are designed to quantify the active SAM molecule in its biological matrix.

Principle

This method employs a stable isotope dilution technique coupled with LC-MS/MS for the accurate and precise quantification of SAM in human plasma. Plasma samples are first deproteinized to remove interfering macromolecules. A stable isotope-labeled internal standard (e.g., ²H₃-SAM) is added to the samples and calibrators to account for matrix effects and variations during sample processing and analysis. Chromatographic separation is achieved using reverse-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

1. Materials and Reagents

  • S-Adenosyl-L-methionine (as disulfate tosylate salt for standard preparation)

  • ²H₃-S-Adenosyl-L-methionine (Internal Standard)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard and Internal Standard Preparation

  • SAM Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M formic acid.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in 0.1 M formic acid to create calibration standards.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ²H₃-SAM in 0.1 M formic acid.

  • Working Internal Standard Solution: Dilute the internal standard stock solution with 0.1 M formic acid to achieve a final concentration of 5 µmol/L.

3. Sample Preparation

Due to the instability of SAM in whole blood and plasma at room temperature, proper sample handling is critical. Blood samples should be collected in EDTA tubes and centrifuged immediately at 4°C to separate the plasma. The plasma should be acidified and frozen at -80°C until analysis.

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • To a microcentrifuge tube, add 200 µL of plasma sample.

    • Add 50 µL of the working internal standard solution (5 µmol/L) and vortex for 5 minutes.

    • Incubate at 4°C for 10 minutes.

    • Add 550 µL of ice-cold acetone, vortex for 10 minutes, and incubate at 4°C for another 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • Alternative Simple Dilution and Filtration:

    • Combine 20 µL of plasma sample with 180 µL of internal standard solution (containing heavy-isotope-labeled internal standards in mobile phase A).

    • Filter by ultracentrifugation through a 10 kd MW cutoff membrane.

    • Inject 3 µL of the filtrate.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: Agilent 1200 series HPLC or equivalent.

    • Column: Phenomenex EZ-faast 250 mm × 2.0 mm or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A binary gradient is typically used. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.20 mL/min.

    • Column Temperature: 40°C

    • Injection Volume: 3-10 µL.

  • Mass Spectrometry:

    • System: ABSciex 5500 QTRAP® or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Spray Voltage: +5000 V.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • SAM: m/z 399.0 → 250.1.

      • ²H₃-SAM (IS): m/z 402.0 → 250.1.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of SAM to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of SAM in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the analysis of SAM in human plasma based on published literature.

ParameterValueReference
Linearity Range8 to 1024 nmol/L
Lower Limit of Quantification (LLOQ)8 nmol/L
Inter-day Accuracy96.7–103.9%
Inter-day Precision (Imprecision)8.1–9.1%
Extraction Recovery99.2 to 104.6%
Total Assay Run Time5 min

Mandatory Visualization

experimental_workflow plasma Plasma Sample (200 µL) is Add Internal Standard (50 µL) plasma->is vortex1 Vortex (5 min) is->vortex1 incubate1 Incubate (4°C, 10 min) vortex1->incubate1 acetone Add Cold Acetone (550 µL) incubate1->acetone vortex2 Vortex (10 min) acetone->vortex2 incubate2 Incubate (4°C, 10 min) vortex2->incubate2 centrifuge Centrifuge (14,000 rpm, 10 min) incubate2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject lc LC Separation inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Workflow for the quantification of S-Adenosyl-L-methionine in plasma.

Signaling Pathway (One-Carbon Metabolism)

one_carbon_metabolism Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM MAT Hcy Homocysteine ATP ATP ATP->SAM Acceptor Methyl Acceptor (e.g., DNA, proteins) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL THF THF MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->THF label_mat MAT: Methionine Adenosyltransferase label_sahh SAHH: SAH Hydrolase label_ms MS: Methionine Synthase label_cbs CBS: Cystathionine β-synthase label_cgl CGL: Cystathionine γ-lyase label_mthfr MTHFR: Methylenetetrahydrofolate reductase

Caption: Simplified overview of the one-carbon metabolism pathway involving SAM.

Application Notes and Protocols: S-Adenosyl-L-methionine Disulfate Tosylate as a Substrate for Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAM) is a universal methyl donor, critical for the modification of a vast array of biological molecules, including DNA, RNA, proteins, and lipids.[1] This process, known as methylation, is catalyzed by methyltransferase enzymes and plays a pivotal role in the regulation of numerous cellular processes, from gene expression to signal transduction. S-Adenosyl-L-methionine disulfate tosylate (SAM-DT) is a stable salt form of SAM, offering enhanced stability and ease of use in experimental settings compared to other salt forms, making it an invaluable tool for researchers studying methylation-dependent pathways.[2]

These application notes provide detailed information and protocols for the use of SAM-DT as a substrate for various classes of methyltransferases, including DNA methyltransferases (DNMTs), protein arginine methyltransferases (PRMTs), histone methyltransferases (HMTs), and catechol-O-methyltransferase (COMT).

Data Presentation: Quantitative Analysis of Methyltransferase Activity with SAM

The following tables summarize the kinetic parameters for S-Adenosyl-L-methionine (SAM) with several key methyltransferases. It is important to note that the specific salt form of SAM is not always reported in the literature. The provided data should be considered representative for SAM as a substrate.

Enzyme FamilyEnzymeSubstrateApparent Km for SAM (µM)Apparent VmaxReference
DNA Methyltransferases Human DNMT1Poly(dI-dC)1.1 ± 0.2Not Reported[3]
Murine Dnmt1Hemimethylated DNA~8.7Not Reported
Protein Arginine Methyltransferases Human PRMT5Histone H4 peptide1.1 ± 0.222.3 ± 0.6 h-1 (kcat)[3]
C. elegans PRMT5Histone H4 peptide26 ± 232.9 ± 0.8 h-1 (kcat)[3]
Histone Lysine Methyltransferases Human G9aHistone H3 peptide1.4Not Reported[4]
Human SET7/9Histone H3 peptide2.4Not Reported[4]
Catechol-O-Methyltransferases Rat S-COMT3,4-dihydroxybenzoic acidNot explicitly stated for SAM-DTNot Reported[5]

Note: The kinetic parameters of methyltransferases are highly dependent on the specific enzyme, substrate, and assay conditions. The values presented above should be used as a general guide. Researchers are encouraged to determine the kinetic constants for their specific experimental system.

Experimental Protocols

Preparation of this compound (SAM-DT) Stock Solution

Proper preparation and storage of the SAM-DT stock solution are crucial for obtaining reliable and reproducible results.

Materials:

  • This compound (SAM-DT) powder

  • Nuclease-free water or appropriate assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

  • Microcentrifuge tubes

Protocol:

  • Allow the SAM-DT powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of SAM-DT powder in a sterile microcentrifuge tube.

  • Reconstitute the SAM-DT powder in nuclease-free water or the desired assay buffer to a final concentration of 10-20 mM. Gently vortex to dissolve the powder completely.

  • Due to the inherent instability of SAM in aqueous solutions, it is recommended to prepare fresh stock solutions for each experiment.[6] If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

In Vitro DNA Methyltransferase (DNMT) Activity Assay

This protocol describes a non-radioactive, colorimetric assay for measuring the activity of DNMTs. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methylation reactions.

Materials:

  • Recombinant DNMT1 enzyme

  • Hemimethylated DNA substrate

  • This compound (SAM-DT)

  • DNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • SAH detection kit (commercially available, typically based on coupled enzyme reactions)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture in each well of a 96-well microplate containing DNMT assay buffer, hemimethylated DNA substrate (at a concentration around its Km), and the desired concentration of SAM-DT.

  • Add varying concentrations of the test compound or vehicle control to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the recombinant DNMT1 enzyme to each well.

  • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction according to the instructions of the SAH detection kit.

  • Add the SAH detection reagents and incubate as recommended by the manufacturer.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the DNMT activity based on a standard curve generated with known concentrations of SAH.

In Vitro Protein Arginine Methyltransferase (PRMT) Activity Assay

This protocol outlines a radioactive filter-binding assay to measure the activity of PRMTs, such as PRMT5.

Materials:

  • Recombinant PRMT5 enzyme

  • Histone H4 peptide substrate

  • S-Adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

  • This compound (SAM-DT, for competition assays or to adjust specific activity)

  • PRMT assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Set up the methylation reaction in a microcentrifuge tube by combining the PRMT assay buffer, histone H4 peptide substrate, and [3H]-SAM. For kinetic studies, vary the concentration of SAM-DT while keeping the concentration of [3H]-SAM constant.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the recombinant PRMT5 enzyme.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper three times with an appropriate wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3H]-SAM.

  • Allow the filter paper to dry completely.

  • Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated radiolabel.

In Vitro Histone Methyltransferase (HMT) G9a Activity Assay

This protocol describes a non-radioactive, luminescence-based assay for the histone H3K9 methyltransferase G9a.

Materials:

  • Recombinant G9a enzyme

  • Histone H3 (1-21) peptide substrate

  • This compound (SAM-DT)

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Luminescence-based SAH detection kit

  • White, opaque 96-well microplate

  • Luminometer

Protocol:

  • In a white, opaque 96-well microplate, prepare the reaction mixture containing HMT assay buffer, histone H3 peptide substrate, and the desired concentration of SAM-DT.

  • Add any potential inhibitors or compounds to be tested.

  • Pre-warm the plate to 30°C for 10 minutes.

  • Start the reaction by adding the recombinant G9a enzyme.

  • Incubate at 30°C for the desired time (e.g., 60 minutes).

  • Terminate the reaction and detect the generated SAH using a luminescence-based detection kit according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Determine G9a activity by comparing the signal to a standard curve of SAH.

In Vitro Catechol-O-Methyltransferase (COMT) Activity Assay

This protocol details a continuous spectrophotometric assay for COMT activity.

Materials:

  • Recombinant soluble COMT (S-COMT) enzyme

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • This compound (SAM-DT)

  • COMT assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.6, 1 mM MgCl2)

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer capable of kinetic measurements

Protocol:

  • Prepare the reaction mixture in a UV-transparent microplate or cuvette containing COMT assay buffer and the catechol substrate.

  • Add varying concentrations of SAM-DT to determine its Km.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the S-COMT enzyme.

  • Immediately start monitoring the increase in absorbance at a wavelength specific for the methylated product (e.g., 315 nm for the product of 3,4-dihydroxybenzoic acid methylation).

  • Record the absorbance at regular intervals for a set period to determine the initial reaction velocity.

  • Calculate the enzyme activity from the linear portion of the reaction progress curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, SAM-DT) Reaction_Setup Reaction Setup (Incubation at specific temp) Reagent_Prep->Reaction_Setup Reaction_Initiation Reaction Initiation (Addition of enzyme or SAM-DT) Reaction_Setup->Reaction_Initiation Reaction_Incubation Time-course Incubation Reaction_Initiation->Reaction_Incubation Reaction_Termination Reaction Termination Reaction_Incubation->Reaction_Termination Signal_Detection Signal Detection (Absorbance, Fluorescence, Luminescence, Radioactivity) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis (Calculate Vmax, Km) Signal_Detection->Data_Analysis

Caption: General workflow for a methyltransferase activity assay.

dna_methylation_pathway SAM S-Adenosyl- L-methionine (SAM-DT) DNMTs DNA Methyltransferases (DNMT1, DNMT3A/B) SAM->DNMTs Methyl Donor SAH S-Adenosyl- L-homocysteine (SAH) DNMTs->SAH Methylated_DNA Methylated DNA (5-methylcytosine) DNMTs->Methylated_DNA Unmethylated_DNA Unmethylated DNA Unmethylated_DNA->DNMTs Gene_Silencing Gene Silencing (e.g., Tumor Suppressor Genes) Methylated_DNA->Gene_Silencing Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression

Caption: Simplified DNA methylation pathway in cancer.

arginine_methylation_pathway SAM S-Adenosyl- L-methionine (SAM-DT) PRMTs Protein Arginine Methyltransferases (PRMTs) SAM->PRMTs Methyl Donor SAH S-Adenosyl- L-homocysteine (SAH) PRMTs->SAH Methylated_Protein Methylated Protein (mono/di-methylarginine) PRMTs->Methylated_Protein Protein Substrate Protein (e.g., Histones, STAT3) Protein->PRMTs Signal_Transduction Altered Signal Transduction (e.g., JAK/STAT pathway) Methylated_Protein->Signal_Transduction Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Signal_Transduction->Cellular_Response

Caption: Protein arginine methylation and its role in signaling.

comt_pathway SAM S-Adenosyl- L-methionine (SAM-DT) COMT Catechol-O- Methyltransferase (COMT) SAM->COMT Methyl Donor SAH S-Adenosyl- L-homocysteine (SAH) COMT->SAH 3MT 3-Methoxytyramine (Inactive) COMT->3MT Dopamine Dopamine Dopamine->COMT Neurotransmission Modulation of Neurotransmission Dopamine->Neurotransmission 3MT->Neurotransmission

References

Application Notes and Protocols for the Experimental Use of S-Adenosyl-L-methionine Disulfate Tosylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in multiple cellular metabolic pathways, primarily as the principal methyl group donor in all methylation reactions. The disulfate tosylate salt of SAMe is a stable form used in research and as a dietary supplement. In the context of oncology, SAMe has demonstrated significant anti-cancer properties, including the induction of apoptosis, inhibition of cell proliferation, and reduction of metastasis in various cancer models.[1][2][3] These application notes provide a comprehensive overview of the experimental use of S-Adenosyl-L-methionine disulfate tosylate in cancer research, including detailed protocols for key in vitro and in vivo assays, a summary of its effects on various cancer cell lines, and a visualization of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects through several mechanisms:

  • DNA Methylation: As a universal methyl donor, SAMe can reverse the hypomethylation of oncogenes such as c-myc and H-ras, leading to their downregulation.[4]

  • Induction of Apoptosis: SAMe has been shown to be pro-apoptotic in liver and colon cancer cells, in some cases through the downregulation of anti-apoptotic proteins like cFLIP.[4]

  • Cell Cycle Arrest: It can induce cell cycle arrest in various cancer cell lines.[2]

  • Inhibition of Metastasis: SAMe can suppress the expression of genes involved in tumor progression, invasiveness, and metastasis, such as uPA and MMP-2.

  • Modulation of Signaling Pathways: SAMe influences key signaling pathways involved in cancer progression, including the AKT, β-catenin, and SMAD pathways.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Cytotoxicity (IC50 Values) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
HCT 116p53-/-Colon Cancer50072
uL3ΔHCT 116p53-/-Colon Cancer (drug-resistant)75072

Data extracted from a study on drug-resistant colon cancer cells, where SAMe was shown to overcome resistance.[6]

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineCancer TypeConcentration (µM)Effect on ApoptosisEffect on Cell CycleIncubation Time (hours)
Cal-33Head and Neck Squamous Cell Carcinoma300~10% apoptotic cellsDecrease in cyclin B1, E1, and D1 expression24
JHU-SCC-011Head and Neck Squamous Cell Carcinoma300~3% apoptotic cellsDecrease in cyclin B1, E1, and D1 expression48

This data highlights the pro-apoptotic and cell cycle inhibitory effects of SAMe in head and neck cancer cells.[1][2]

Table 3: Effects of this compound on Cancer Cell Migration

Cell LineCancer TypeConcentration (µM)Inhibition of MigrationIncubation Time (hours)
Cal-33Head and Neck Squamous Cell Carcinoma300Significant decrease24
JHU-SCC-011Head and Neck Squamous Cell Carcinoma300Significant decrease24
HCT-116Colorectal CancerNot specifiedInhibition of migrationNot specified
Caco-2Colorectal CancerNot specifiedInhibition of migrationNot specified

SAMe demonstrates anti-metastatic potential by inhibiting the migration of various cancer cells.[1][2][7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and an experimental workflow relevant to the use of this compound in cancer research.

SAMe_Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A Cancer Cell Culture B SAMe Treatment (Varying Concentrations and Durations) A->B C Cell Viability/Proliferation Assay (e.g., MTT, XTT) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Cell Migration/Invasion Assay (e.g., Transwell Assay) B->F G Western Blot/qPCR (for signaling protein/gene expression) B->G H Xenograft Tumor Model Establishment I Oral Administration of SAMe H->I J Tumor Growth Monitoring I->J K Metastasis Assessment I->K L Immunohistochemistry/Western Blot (of tumor tissue) J->L K->L

Experimental workflow for evaluating SAMe in cancer research.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits PP2A PP2A PP2A->AKT Inhibits B_Catenin_Deg β-catenin Degradation GSK3b->B_Catenin_Deg Promotes SAMe S-Adenosyl-L-methionine SAMe->PP2A Activates

SAMe's modulation of the AKT/β-catenin signaling pathway.

SMAD_Signaling_Pathway cluster_membrane_smad Cell Membrane cluster_cytoplasm_smad Cytoplasm cluster_nucleus_smad Nucleus TGFB_R TGF-β Receptor SMAD2_3 SMAD2/3 TGFB_R->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_Complex SMAD Complex (p-SMAD2/3 + SMAD4) pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex SAMe_smad S-Adenosyl-L-methionine SAMe_smad->pSMAD2_3 Modulates Levels Target_Genes Target Gene Expression (related to migration/invasion) SMAD_Complex->Target_Genes Regulates

Influence of SAMe on the SMAD signaling pathway.

Experimental Protocols

I. In Vitro Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in sterile PBS or culture medium)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of SAMe or vehicle control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration.

II. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of SAMe or vehicle control for the desired duration.

  • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

III. Cell Migration Assay (Transwell Assay)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Crystal violet staining solution

Procedure:

  • Pre-coat the transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for the specific cell line.

  • Seed cancer cells (e.g., 5 x 10^4 cells) in the upper chamber of the transwell insert in serum-free medium containing different concentrations of SAMe or vehicle control.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the results and express them as the percentage of migration inhibition compared to the control.

IV. In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) daily at the desired doses. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).

  • Analyze the data to determine the effect of SAMe on tumor growth and metastasis.

Conclusion

This compound has emerged as a promising natural compound for cancer research, demonstrating a multi-faceted anti-tumor activity. Its ability to modulate DNA methylation and key signaling pathways provides a strong rationale for its further investigation as a potential therapeutic or chemopreventive agent. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of oncology and drug development.

References

S-Adenosyl-L-methionine Disulfate Tosylate: Application Notes and Protocols for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S-Adenosyl-L-methionine disulfate tosylate (SAMe) in preclinical osteoarthritis (OA) research. This document outlines detailed protocols for in vitro and in vivo models, summarizes key quantitative data, and illustrates the underlying signaling pathways involved in the therapeutic effects of SAMe.

Introduction to SAMe in Osteoarthritis Research

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that serves as a major methyl group donor in a variety of metabolic pathways. In the context of osteoarthritis, SAMe has demonstrated chondroprotective and anti-inflammatory properties, making it a compound of interest for studying disease pathogenesis and developing novel therapeutic strategies.[1][2] Its proposed mechanisms of action include the stimulation of proteoglycan synthesis, modulation of inflammatory responses, and maintenance of DNA methylation.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of SAMe in preclinical osteoarthritis models.

Table 1: In Vitro Efficacy of SAMe on Human Osteoarthritic Chondrocytes

ParameterSAMe ConcentrationResultReference
Proteoglycan Synthesis1 µg/mLNo significant change[5]
10 µg/mL Significant increase in proteoglycan synthesis [5]
100 µg/mLLess effective than 10 µg/mL[5]
Cell Proliferation1, 10, 100 µg/mLNo significant variations[5]

Table 2: In Vivo Efficacy of SAMe in an Experimental Rabbit Model of Osteoarthritis

Treatment GroupDosageOutcome MeasureResultp-valueReference
Control (Placebo)-Severity of Lesions (histologic-histochemical analysis)Severe reduction in proteoglycans-[1]
SAMe30 mg/kg/day (i.m.)Severity of Lesions (histologic-histochemical analysis)Significantly lower than control< 0.0005[1]
Thickness and Cell Density of CartilageSignificantly greater than control< 0.001[1]
SAMe60 mg/kg/day (i.m.)Severity of Lesions (histologic-histochemical analysis)Significantly lower than control< 0.0005[1]
Thickness and Cell Density of CartilageSignificantly greater than control< 0.001[1]

Experimental Protocols

In Vitro Model: IL-1β-Induced Inflammation in Primary Chondrocytes

This protocol describes the induction of an inflammatory and catabolic state in primary chondrocytes using Interleukin-1β (IL-1β) and subsequent treatment with SAMe.

Materials:

  • Primary human or animal-derived chondrocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-1β

  • This compound (SAMe)

  • Phosphate Buffered Saline (PBS)

  • Assay kits for proteoglycan quantification (e.g., Safranin O staining), gene expression analysis (RT-qPCR), and protein analysis (Western Blot, ELISA).

Procedure:

  • Cell Culture: Culture primary chondrocytes in DMEM with 10% FBS until they reach 80-90% confluency.

  • Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 12-24 hours.

  • SAMe Pre-treatment: Pre-treat the chondrocytes with varying concentrations of SAMe (e.g., 1, 10, 100 µg/mL) for 2 hours.

  • IL-1β Stimulation: Add IL-1β to the media at a final concentration of 10 ng/mL to induce an inflammatory response. A vehicle control group without IL-1β should be included.

  • Incubation: Incubate the cells for 24-48 hours.

  • Outcome Assessment:

    • Proteoglycan Content: Quantify the proteoglycan content in the cell culture supernatant and cell lysate using a Safranin O colorimetric assay.[2]

    • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to analyze the expression of key genes involved in cartilage metabolism, such as ACAN (Aggrecan), COL2A1 (Collagen Type II), MMP13, and ADAMTS5.

    • Protein Analysis: Perform Western blot analysis to determine the protein levels of MMP-13 and key signaling molecules (e.g., phosphorylated p65, p38, JNK, ERK). ELISA can be used to measure the concentration of secreted MMP-13 in the culture medium.

In Vivo Model: Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats

This protocol details the induction of osteoarthritis in rats via intra-articular injection of mono-iodoacetate (MIA) and subsequent treatment with SAMe.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Mono-iodoacetate (MIA)

  • Sterile saline

  • This compound (SAMe)

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with 27-30G needles

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Induction of Osteoarthritis:

    • Anesthetize the rats.

    • Inject 50 µL of MIA solution (2 mg/mL in sterile saline) intra-articularly into the right knee joint. The left knee can serve as a control (sham injection with sterile saline).

  • SAMe Treatment:

    • Administer SAMe daily via a relevant route (e.g., oral gavage or intraperitoneal injection) at desired dosages (e.g., 30 and 60 mg/kg/day) starting from day 1 post-MIA injection. A vehicle control group should be included.

  • Monitoring: Monitor the animals for signs of pain and changes in gait.

  • Euthanasia and Tissue Collection: At a predetermined time point (e.g., 4 or 8 weeks post-injection), euthanize the animals and collect the knee joints.

  • Histological Analysis:

    • Fix the knee joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Prepare 5 µm sections and stain with Safranin O and Fast Green to visualize cartilage and proteoglycan content.

    • Score the cartilage degradation using a standardized scoring system such as the Osteoarthritis Research Society International (OARSI) score or the Mankin score.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of SAMe in osteoarthritis.

G cluster_0 In Vitro Experimental Workflow A Primary Chondrocytes B IL-1β Stimulation (10 ng/mL) A->B Induces Inflammation C SAMe Treatment (e.g., 10 µg/mL) A->C Pre-treatment D Analysis of Inflammatory and Catabolic Markers B->D G cluster_1 In Vivo Experimental Workflow E Rat Model F MIA Injection (Intra-articular) E->F Induces OA G SAMe Administration (e.g., 30 mg/kg/day) F->G Treatment H Histological Analysis (OARSI/Mankin Score) G->H Outcome Assessment G cluster_2 Proposed Signaling Pathway of SAMe in Chondrocytes IL1B IL-1β IKK IKK IL1B->IKK MAPK MAPK (p38, JNK, ERK) IL1B->MAPK IkB IκB IKK->IkB inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB (p65/p50) MMP13 MMP-13 Expression NFkB_nuc->MMP13 upregulates MAPK->MMP13 upregulates Degradation Cartilage Degradation MMP13->Degradation SAMe SAMe SAMe->IKK inhibits SAMe->MAPK inhibits PG Proteoglycan Synthesis SAMe->PG stimulates

References

Application Notes: S-Adenosyl-L-methionine Disulfate Tosylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule synthesized from L-methionine and adenosine (B11128) triphosphate (ATP).[1][2] It is a crucial methyl donor involved in numerous metabolic pathways throughout the body, including the central nervous system (CNS).[1][2] SAMe's involvement in the synthesis of neurotransmitters, phospholipids, and nucleic acids makes it a significant molecule in neuroscience research.[2][3][4] Deficiencies in SAMe have been observed in various neuropsychiatric and neurological conditions, including depression, Alzheimer's disease, and Parkinson's disease, suggesting its potential as a therapeutic agent and a tool for investigating disease pathophysiology.[3] The disulfate tosylate salt form is a stabilized version of SAMe used in clinical and preclinical research.

Mechanism of Action in the Central Nervous System

SAMe's neurobiological effects are primarily attributed to its role in three major types of biochemical reactions:

  • Transmethylation: As the principal methyl group donor, SAMe is essential for the methylation of DNA, proteins, and phospholipids.[3][4] DNA methylation is a key epigenetic mechanism that regulates gene expression without altering the DNA sequence itself.[3][5] In neurons, dynamic DNA methylation is crucial for processes like synaptic plasticity and memory formation.[6] SAMe also participates in the synthesis of monoamine neurotransmitters.[2][4][7][8]

  • Transsulfuration: In this pathway, SAMe is converted to S-adenosylhomocysteine (SAH) and then to homocysteine, which can be used to produce cysteine and subsequently the critical endogenous antioxidant, glutathione. This process is vital for cellular detoxification and mitigating oxidative stress.[1][9]

  • Aminopropylation: This pathway leads to the synthesis of polyamines like spermidine (B129725) and spermine, which are involved in cell growth, differentiation, and the modulation of ion channels.

These interconnected pathways highlight SAMe's central role in maintaining neuronal homeostasis.

SAMe_Metabolic_Pathways ATP ATP SAMe S-Adenosyl-L-methionine (SAMe) Methionine L-Methionine Methionine->SAMe MAT SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor (DNA, Proteins, Neurotransmitters) SAMe->Methylated_Acceptor dcSAM Decarboxylated SAMe SAMe->dcSAM Decarboxylase transmethylation Transmethylation Homocysteine Homocysteine SAH->Homocysteine SAHH Cysteine Cysteine Homocysteine->Cysteine Transsulfuration transsulfuration Transsulfuration Glutathione Glutathione (Antioxidant Defense) Cysteine->Glutathione Acceptor Acceptor Molecule Polyamines Polyamines (Spermidine, Spermine) dcSAM->Polyamines Polyamine Synthase aminopropylation Aminopropylation

Figure 1: Core Metabolic Pathways of SAMe.

Applications in Neuroscience Research Models

Major Depressive Disorder (MDD)

SAMe has been extensively studied in the context of depression.[10] Research suggests its antidepressant effects may stem from its ability to increase the synthesis and turnover of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3][7] Animal studies show that chronic administration of SAMe increases dopaminergic tone and CNS beta-adrenergic receptor density.[3] Furthermore, SAMe may modulate cell signaling pathways, such as increasing calcium/calmodulin-dependent protein kinase II (CaMKII) and synapsin I, which are involved in neurotransmitter release.[3]

References

Application Notes and Protocols: Preparation of S-Adenosyl-L-methionine Disulfate Tosylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a crucial co-substrate involved in numerous vital biochemical reactions, including transmethylation, transsulfuration, and aminopropylation.[1][2] It serves as the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids, making it a key molecule in epigenetics, cellular signaling, and metabolism.[1][2] The S-Adenosyl-L-methionine disulfate tosylate salt form is specifically engineered to provide superior stability against moisture and heat-induced degradation, ensuring a longer shelf life and consistent potency for experimental use.[3][4]

These application notes provide detailed protocols for the preparation, handling, and storage of SAMe disulfate tosylate solutions to ensure reproducibility and accuracy in research and development settings.

Physicochemical and Safety Information

This compound is a white to off-white, hygroscopic crystalline powder that is freely soluble in water.[3][5] Due to its chemical properties and potential hazards, proper handling and storage are critical.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 97540-22-2[6][7]
Molecular Formula C₂₂H₃₄N₆O₁₆S₄[7][8]
Molecular Weight 766.8 g/mol [7]
Appearance White to off-white hygroscopic powder[3][5]
Storage Temperature Recommended: -20°C. Also stable at 2-8°C.[6][7][9]
Stability The disulfate-tosylate salt provides enhanced stability. Protect from moisture and light.[3][7]

Safety Precautions:

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6][10][11] Adherence to safety guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][12] A face shield is recommended when handling the powder.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][12] Prevent dust formation during weighing and reconstitution.[6]

  • First Aid: In case of skin contact, immediately wash with soap and plenty of water.[6][12] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6][10] If swallowed, rinse mouth with water and do not induce vomiting; consult a physician.[6][10][12]

Solubility Data

The solubility of SAMe disulfate tosylate can vary depending on the solvent and conditions. Sonication may be required to achieve complete dissolution.[9][13]

Table 2: Solubility of this compound

SolventConcentrationNotesReference(s)
Water (H₂O)72 - 100 mg/mL (approx. 94 - 130 mM)Freely soluble. Sonication may aid.[9][13]
Dimethyl sulfoxide (B87167) (DMSO)247.5 mg/mL (approx. 323 mM)Sonication recommended.[9]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 5 mg/mL (approx. 6.5 mM)For in vivo formulations.[9][13]

Experimental Protocols

It is highly recommended to prepare solutions fresh for each experiment due to the inherent instability of SAMe in aqueous environments.[14] If storage is necessary, follow the guidelines in Section 5.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for most biochemical assays, including enzyme kinetics studies with methyltransferases.

Materials:

  • This compound powder

  • Nuclease-free water or appropriate buffer (e.g., Tris-HCl)

  • Microcentrifuge tubes or conical tubes

  • Calibrated analytical balance and weigh paper/boat

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the SAMe container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the hygroscopic powder.[3]

  • Weighing: In a chemical fume hood, carefully weigh out the required amount of SAMe powder. For 1 mL of a 100 mM solution, weigh 76.68 mg.

    • Calculation: 766.8 g/mol (MW) * 0.1 mol/L (Target Conc.) * 0.001 L (Volume) = 0.07668 g = 76.68 mg.

  • Dissolution: Transfer the powder to a sterile tube. Add 80% of the final volume of water or buffer (e.g., 800 µL for a 1 mL final volume).

  • Mixing: Vortex the solution thoroughly. If the powder does not dissolve completely, sonicate the tube in a water bath for 2-5 minutes until the solution is clear.[9][13]

  • Final Volume: Adjust the volume to the final desired volume (e.g., 1 mL) with the solvent. Mix again.

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter. This step should be done quickly and immediately before use.

  • Use Immediately: Proceed with the experiment without delay.

Protocol 2: Preparation of a 250 mM DMSO Stock Solution

DMSO stock solutions offer better stability for long-term storage at -80°C. This is useful when frequent preparation is not feasible.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Appropriate sterile tubes

  • Equipment as listed in Protocol 1

Procedure:

  • Equilibration and Weighing: Follow steps 1 and 2 from Protocol 1. For 1 mL of a 250 mM solution, weigh 191.7 mg.

  • Dissolution: Add the weighed powder to a sterile tube. Add the full volume of DMSO (1 mL).

  • Mixing: Vortex vigorously. Sonication may be required to achieve a clear solution.[9]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of a stock solution to a final working concentration for treating cells in culture. A common working concentration is 300 µM.[9][13][15]

Materials:

  • Prepared SAMe stock solution (aqueous or DMSO)

  • Pre-warmed sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock: If using a frozen DMSO stock, thaw it quickly at room temperature and place it on ice.

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of medium with a final SAMe concentration of 300 µM (0.3 mM) from a 100 mM aqueous stock:

    • Formula: M₁V₁ = M₂V₂

    • (100 mM) * V₁ = (0.3 mM) * (10 mL)

    • V₁ = (0.3 * 10) / 100 = 0.03 mL = 30 µL

  • Dilution: Add 30 µL of the 100 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Mix gently by pipetting up and down or inverting the tube. Do not vortex, as this can damage media components.

  • Application: Immediately apply the SAMe-containing medium to the cells.

    • Note on DMSO: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

Stability and Storage Recommendations

The stability of SAMe is highly dependent on temperature, pH, and the solvent. The disulfate tosylate salt form enhances stability, but precautions are still necessary.[3][14]

Table 3: Storage and Stability of SAMe Solutions

FormStorage ConditionStabilityRecommendationsReference(s)
Solid Powder -20°C, desiccated3 yearsKeep tightly sealed, protected from light and moisture.[9]
Aqueous Solution 4°CProne to degradation; unstable.Prepare fresh before each use. Do not store.[14][15]
DMSO or other Organic Solvent -80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles.[9]

Non-enzymatic degradation at neutral pH can yield products such as adenine, methylthioadenosine (MTA), and homoserine lactone.[14][16]

Visual Protocols and Pathways

Workflow for SAMe Solution Preparation

The following diagram illustrates the general workflow for preparing SAMe solutions for experimental use.

G Figure 1. General Workflow for SAMe Solution Preparation cluster_prep Preparation cluster_use Application & Storage start Start: Obtain SAMe disulfate tosylate powder equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh dissolve Add Solvent (e.g., Water, DMSO) weigh->dissolve mix Vortex / Sonicate until dissolved dissolve->mix adjust Adjust to Final Volume mix->adjust filter Sterile Filter (optional, for cell culture) adjust->filter use Immediate Use in Experiment filter->use Recommended aliquot Aliquot for Storage filter->aliquot If not for immediate use store Store at -80°C aliquot->store

Caption: General Workflow for SAMe Solution Preparation.

The SAM Cycle in Metabolism

SAMe is central to the SAM cycle, which regenerates methionine and regulates cellular methylation potential.

SAM_Cycle Figure 2. The S-Adenosyl-L-methionine (SAM) Cycle ATP ATP SAM S-Adenosyl- L-methionine (SAM) ATP->SAM MAT Met Methionine Met->SAM Methyl_Acceptor Methylated Acceptor SAM->Methyl_Acceptor CH₃ SAH S-Adenosyl- L-homocysteine (SAH) SAM->SAH Methyltransferases (MTases) Acceptor Acceptor (DNA, Protein, etc.) Acceptor->Methyl_Acceptor HCY Homocysteine SAH->HCY SAHH Adenosine Adenosine SAH->Adenosine HCY->Met MS Cystathionine Cystathionine (Transsulfuration) HCY->Cystathionine Folate 5-Methyl-THF (Folate Cycle) Folate->Met

Caption: The S-Adenosyl-L-methionine (SAM) Cycle.

Troubleshooting Guide for Solution Preparation

This diagram outlines common problems and solutions when preparing SAMe solutions.

Troubleshooting Figure 3. Troubleshooting Guide problem Problem precipitate Solution is cloudy or has precipitate problem->precipitate degradation Poor experimental results (suspected degradation) problem->degradation inconsistent Inconsistent results between experiments problem->inconsistent cause1 Cause: Incomplete Dissolution precipitate->cause1 cause2 Cause: Concentration exceeds solubility precipitate->cause2 cause3 Cause: Solution prepared too far in advance degradation->cause3 cause4 Cause: Improper storage (temp., light, moisture) degradation->cause4 cause5 Cause: Repeated freeze-thaw cycles inconsistent->cause5 cause6 Cause: Hygroscopic powder absorbed moisture inconsistent->cause6 solution1 Solution: Sonicate for longer / gently warm cause1->solution1 solution2 Solution: Prepare a more dilute stock solution cause2->solution2 solution3 Solution: Prepare solution fresh immediately before use cause3->solution3 solution4 Solution: Store at -80°C, protect from light, use dry solvents cause4->solution4 solution5 Solution: Aliquot stock into single-use volumes cause5->solution5 solution6 Solution: Equilibrate vial to RT before opening cause6->solution6

Caption: Troubleshooting Guide for SAMe Solution Preparation.

References

Application Notes and Protocols for Inducing Protein Methylation using S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a universal methyl donor in all living cells, playing a critical role in the post-translational modification of proteins.[1][2] This methylation is catalyzed by protein methyltransferases (PMTs) and is integral to the regulation of numerous cellular processes, including gene expression, signal transduction, and protein stability.[1][3] Dysregulation of protein methylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making the study of this modification crucial for both basic research and therapeutic development.[2][3]

S-Adenosyl-L-methionine disulfate tosylate is a stable salt form of SAMe, making it a reliable reagent for in vitro and cellular assays.[2][4] These application notes provide detailed protocols for inducing protein methylation using this compound for both in vitro and in-cell systems, along with methods for the detection and quantification of this critical post-translational modification.

Key Concepts and Signaling

Protein methylation is a key event in cellular signaling. The process involves the transfer of a methyl group from SAMe to acceptor residues on a substrate protein, typically lysine (B10760008) or arginine, a reaction catalyzed by protein methyltransferases (PMTs).[1][5] This modification can alter the protein's charge, hydrophobicity, and conformation, thereby affecting its interactions with other proteins, DNA, or RNA, and ultimately influencing downstream cellular pathways.

The general mechanism of protein methylation is depicted in the following signaling pathway diagram:

ProteinMethylationPathway SAM S-Adenosyl-L-methionine (SAMe) PMT Protein Methyltransferase (PMT) SAM->PMT Binds to active site Protein Substrate Protein Protein->PMT Binds to substrate site MethylatedProtein Methylated Protein PMT->MethylatedProtein Catalyzes methyl group transfer SAH S-Adenosyl-L-homocysteine (SAH) PMT->SAH Releases Downstream Downstream Signaling Events MethylatedProtein->Downstream InVitroWorkflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_detection Detection Mix Prepare Reaction Mix: - Substrate Protein - Methylation Buffer - [3H]SAMe AddPMT Add Purified PMT Mix->AddPMT Incubate Incubate at 30°C AddPMT->Incubate Stop Stop with Laemmli Buffer Incubate->Stop Boil Boil at 95°C Stop->Boil SDSPAGE SDS-PAGE Boil->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Fluorography Fluorography Transfer->Fluorography Expose Autoradiography Fluorography->Expose InCellWorkflow cluster_labeling Cell Labeling cluster_isolation Protein Isolation cluster_analysis Analysis Inhibit Inhibit Protein Synthesis Starve Methionine Starvation Inhibit->Starve Label Label with [3H]Methionine Starve->Label Lyse Cell Lysis Label->Lyse IP Immunoprecipitation Lyse->IP Wash Wash Beads IP->Wash Elute Elute Protein Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE Autorad Autoradiography SDSPAGE->Autorad LCMSWorkflow cluster_sampleprep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extract Protein Extraction Digest Tryptic Digestion Extract->Digest Cleanup Peptide Cleanup (SPE) Digest->Cleanup Enrich Enrichment of Methylated Peptides (Optional) Cleanup->Enrich LC Liquid Chromatography Separation Enrich->LC MSMS Tandem Mass Spectrometry LC->MSMS Search Database Search MSMS->Search Identify Identify & Quantify Methylation Sites Search->Identify

References

Application Notes and Protocols for S-Adenosyl-L-methionine Disulfate Tosylate in Polyamine Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing S-Adenosyl-L-methionine disulfate tosylate (SAM-DT) in the investigation of polyamine synthesis. This document outlines the critical role of SAM-DT in the polyamine pathway, presents detailed experimental protocols for its application, and includes quantitative data from relevant studies.

Application Notes

S-Adenosyl-L-methionine (SAM) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor and as a key precursor in the biosynthesis of polyamines.[1] The disulfate tosylate salt of SAM (SAM-DT) is a stable and water-soluble form of SAM, making it a convenient compound for in vitro and in vivo studies.[1][2]

Role in Polyamine Synthesis:

Polyamines, such as spermidine (B129725) and spermine (B22157), are essential polycationic molecules involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. The synthesis of these molecules is intrinsically linked to SAM. The pathway begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC). Subsequently, spermidine and spermine are synthesized through the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM).[3]

SAM is converted to dcSAM by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC).[4] This step is a rate-limiting factor in the synthesis of higher polyamines.[5] By providing an exogenous source of SAM, SAM-DT can be used to modulate the intracellular pool of SAM and, consequently, influence the rate of polyamine biosynthesis. This allows researchers to investigate the downstream effects of altered polyamine levels on cellular function.

Advantages in Research:

The use of SAM-DT in research offers several advantages:

  • Modulation of Polyamine Levels: Researchers can study the effects of increased polyamine synthesis by supplementing cell cultures or animal models with SAM-DT.

  • Investigation of Enzyme Kinetics: SAM-DT can be used as a substrate in enzymatic assays to study the activity of SAMDC and other SAM-dependent enzymes.

  • Therapeutic Potential: Given the role of polyamines in various diseases, including cancer, SAM-DT is a valuable tool for preclinical studies aimed at developing novel therapeutic strategies.[6][7]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of SAM on polyamine levels and related enzymes.

Table 1: Effect of SAMe Administration on Polyamine Levels in Rat Brain [8]

Treatment GroupBrain RegionPutrescine (ng/mg protein)Spermidine (ng/mg protein)Spermine (ng/mg protein)
ControlHippocampus1.5 ± 0.218.2 ± 1.512.5 ± 1.1
StressedHippocampus0.8 ± 0.112.1 ± 1.08.9 ± 0.8
Stressed + SAMeHippocampus1.3 ± 0.2#15.8 ± 1.3#11.2 ± 1.0#
ControlNucleus Accumbens2.1 ± 0.320.5 ± 1.815.1 ± 1.3
StressedNucleus Accumbens1.1 ± 0.221.1 ± 1.914.8 ± 1.4
Stressed + SAMeNucleus Accumbens2.0 ± 0.3#20.8 ± 1.715.3 ± 1.2

*p < 0.05 vs. Control; #p < 0.05 vs. Stressed. Data are presented as mean ± SEM. SAMe was administered at 300 mg/kg i.m. daily for 7 days.[8]

Table 2: Pharmacokinetic Properties of S-Adenosyl-L-methionine Tosylate Disulfate (STD) in Healthy Volunteers (1000 mg single oral dose) [9]

ParameterMen (mean ± SD)Women (mean ± SD)
Cmax (μmol/L)2.37 ± 1.582.50 ± 1.83
Tmax (hours)5.40 ± 1.145.20 ± 1.48
AUC(0-24) (μmol/L/h)8.56 ± 5.1610.3 ± 8.0
t1/2β (hours)6.06 ± 1.806.28 ± 2.60

Experimental Protocols

Protocol 1: In Vitro Treatment of Cell Cultures with SAM-DT

This protocol describes the general procedure for treating adherent cell lines with SAM-DT to study its effects on polyamine synthesis.

Materials:

  • Adherent cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (SAM-DT)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Sterile, nuclease-free water

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2 to allow for attachment.

  • Preparation of SAM-DT Solution: Prepare a stock solution of SAM-DT in sterile, nuclease-free water. The concentration of the stock solution should be determined based on the desired final concentration for treatment. Filter-sterilize the stock solution using a 0.22 µm filter.

  • Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of SAM-DT. A vehicle control (medium with an equivalent volume of sterile water) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer for downstream applications (e.g., protein extraction for enzyme assays or metabolite extraction for polyamine analysis).

  • Sample Storage: Store the cell lysates at -80°C until further analysis.

Protocol 2: Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the analysis of polyamines (putrescine, spermidine, and spermine) in biological samples by HPLC following pre-column derivatization.

Materials:

  • Cell or tissue lysate

  • Perchloric acid (PCA)

  • Dansyl chloride solution

  • Proline

  • Toluene (B28343)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in PCA. Centrifuge to pellet the protein and collect the supernatant.

  • Derivatization: Mix the supernatant with dansyl chloride solution and proline. Incubate at 60°C for 1 hour.

  • Extraction: Extract the dansylated polyamines with toluene. Evaporate the toluene phase to dryness.

  • Reconstitution: Reconstitute the dried residue in acetonitrile.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the polyamines on a C18 column using a gradient of acetonitrile in water.

    • Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 515 nm.

  • Quantification: Determine the concentration of each polyamine by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.

Protocol 3: S-Adenosylmethionine Decarboxylase (SAMDC) Activity Assay

This protocol describes a radiometric assay to measure the activity of SAMDC by quantifying the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-S-adenosylmethionine.

Materials:

  • Cell or tissue lysate

  • [carboxyl-¹⁴C]-S-adenosylmethionine

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Scintillation vials

  • Scintillation cocktail

  • Filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine the cell or tissue lysate with the assay buffer.

  • Initiate Reaction: Add [carboxyl-¹⁴C]-S-adenosylmethionine to start the reaction.

  • CO₂ Trapping: Suspend a piece of filter paper soaked in a CO₂ trapping agent above the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ captured is proportional to the SAMDC activity.

Signaling Pathways and Experimental Workflows

Polyamine_Synthesis_Pathway Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC (AdoMetDC) Spermidine Spermidine dcSAM->Spermidine Spermine Spermine dcSAM->Spermine dummy1 dcSAM->dummy1 dummy2 dcSAM->dummy2 Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Putrescine->Spermidine Spermidine Synthase Spermidine->Spermine Spermine Synthase dummy1->Spermidine dummy2->Spermine

Caption: Polyamine Biosynthesis Pathway.

Experimental_Workflow start Start: Cell Culture treatment Treatment with S-Adenosyl-L-methionine disulfate tosylate (SAM-DT) start->treatment harvest Cell Harvesting and Lysis treatment->harvest analysis Downstream Analysis harvest->analysis polyamine Polyamine Quantification (HPLC) analysis->polyamine enzyme Enzyme Activity Assays (ODC, SAMDC) analysis->enzyme gene Gene Expression Analysis (qPCR, Western Blot) analysis->gene end Data Interpretation polyamine->end enzyme->end gene->end

Caption: Experimental Workflow for Studying SAM-DT Effects.

Logical_Relationship SAM_DT Exogenous S-Adenosyl-L-methionine disulfate tosylate intracellular_SAM Increased Intracellular SAM Pool SAM_DT->intracellular_SAM SAMDC_activity Increased Substrate for SAMDC intracellular_SAM->SAMDC_activity dcSAM_production Increased dcSAM Production SAMDC_activity->dcSAM_production polyamine_synthesis Enhanced Polyamine (Spermidine, Spermine) Synthesis dcSAM_production->polyamine_synthesis cellular_effects Downstream Cellular Effects polyamine_synthesis->cellular_effects

Caption: Mechanism of SAM-DT in Polyamine Synthesis.

References

Application Notes and Protocols: S-Adenosyl-L-methionine disulfate tosylate in Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that serves as a principal methyl donor in numerous biological reactions and is a key regulator of hepatocyte function.[1][2][3][4] The disulfate tosylate salt form of SAMe is a stable formulation used in research and clinical settings.[5][6] In hepatocyte culture, SAMe has demonstrated a range of effects, including hepatoprotection, modulation of apoptosis and cell proliferation, and regulation of various signaling pathways.[7][8][9][10] These notes provide detailed applications and protocols for the use of S-Adenosyl-L-methionine disulfate tosylate in hepatocyte culture systems.

Mechanism of Action

SAMe's primary roles in hepatocytes are centered around three key metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[4][6]

  • Transmethylation: As the body's main methyl donor, SAMe is crucial for the methylation of DNA, proteins, and lipids, which in turn regulates gene expression and cell function.[3][11]

  • Transsulfuration: This pathway leads to the synthesis of cysteine, a rate-limiting precursor for the major intracellular antioxidant, glutathione (B108866) (GSH).[12][13] By replenishing GSH levels, SAMe helps protect hepatocytes from oxidative stress induced by toxins such as alcohol.[8][10][12]

  • Aminopropylation: This pathway is involved in the synthesis of polyamines, which are important for cell growth and differentiation.[6]

SAMe's effects are pleiotropic; it can be anti-apoptotic in normal hepatocytes, protecting them from injury, while being pro-apoptotic in liver cancer cells, suggesting its potential in cancer therapy.[1][2]

Key Applications in Hepatocyte Culture

  • Hepatoprotection against toxic insults: SAMe can be used to protect cultured hepatocytes from various toxins, including ethanol (B145695), chemotherapeutic agents, and cytokines.[7][8][10][14] It mitigates cellular damage by restoring depleted glutathione levels and reducing oxidative stress.[8][10]

  • Investigation of apoptosis: SAMe serves as a tool to study the differential regulation of apoptosis in normal versus cancerous hepatocytes.[1][2] It has been shown to induce apoptosis in HepG2 and HuH-7 liver cancer cells while protecting primary hepatocytes from programmed cell death.[2]

  • Modulation of cell proliferation and cell cycle: SAMe can influence hepatocyte proliferation, often inhibiting the growth of both normal and cancerous liver cells.[9] It can cause cell cycle arrest, providing a model for studying the regulation of hepatocyte growth.[9]

  • Study of signaling pathways: Researchers can use SAMe to investigate its impact on various signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis.[8][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of SAMe in hepatocyte culture.

Table 1: Effects of SAMe on Hepatocyte Viability and Proliferation

Cell TypeSAMe ConcentrationIncubation TimeEffectReference
HepG20.5 mM, 1.0 mM, 2.0 mM48 hoursDose-dependent inhibition of cell proliferation.[9]
AML122.0 mM48 hoursInhibition of cell proliferation.[9]
AML120.5 mM, 1.0 mM48 hoursNo significant inhibition of cell proliferation.[9]

Table 2: Effects of SAMe on Apoptosis and Related Markers

Cell TypeTreatment ConditionSAMe ConcentrationEffectReference
Primary rat hepatocytesEthanol-induced apoptosis4 mmol/LSignificantly reduced apoptosis.[8]
Primary rat hepatocytesEthanol-induced apoptosis4 mmol/LPrevented cytochrome c release and pro-caspase 3 cleavage.[8]
HepG2 and HuH-7 cells-Not specifiedInduces apoptosis.[2]
Normal human hepatocytesOkadaic acid-induced apoptosisNot specifiedProtected against apoptosis.[2]

Table 3: Effects of SAMe on Glutathione (GSH) Levels

Cell TypeTreatment ConditionSAMe ConcentrationEffectReference
Primary rat hepatocytesEthanol treatment4 mmol/LPrevented GSH decrease and maintained levels above control.[8]
Isolated rat hepatocytesTumor necrosis factor (TNF-α)12 µMPrevented the decrease in glutathione induced by TNF-α.[14]

Experimental Protocols

Protocol 1: Assessment of SAMe's Effect on Hepatocyte Proliferation (MTS Assay)

Objective: To determine the effect of different concentrations of SAMe on the proliferation of hepatocyte cell lines (e.g., HepG2, AML12).

Materials:

  • Hepatocyte cell line (e.g., HepG2 or AML12)

  • Complete culture medium

  • This compound (SAMe)

  • 96-well assay plates

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)

  • Multi-well plate reader

Procedure:

  • Seed HepG2 or AML12 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare fresh culture medium containing various concentrations of SAMe (e.g., 0 mM, 0.5 mM, 1.0 mM, and 2.0 mM).[9]

  • Remove the existing medium from the wells and replace it with the medium containing the different doses of SAMe.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[9]

  • After incubation, add 20 µl of MTS reagent to each well.

  • Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a multi-well plate reader.[9]

  • Calculate cell viability as a percentage of the control (0 mM SAMe).

Protocol 2: Analysis of SAMe's Influence on Ethanol-Induced Apoptosis

Objective: To evaluate the protective effect of SAMe against ethanol-induced apoptosis in primary hepatocytes.

Materials:

  • Primary rat hepatocytes

  • William's E medium

  • This compound (SAMe)

  • Ethanol

  • Apoptosis detection kit (e.g., TUNEL assay or DNA laddering kit)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Proteinase K

  • RNase A

Procedure:

  • Isolate primary rat hepatocytes using collagenase perfusion and plate them in culture dishes.[15]

  • Allow the cells to attach for a few hours, then change to William's E medium.

  • Pre-incubate the hepatocytes with 4 mmol/L SAMe for 1 hour.[15]

  • Add 100 mmol/L ethanol to the culture medium and seal the dishes to prevent evaporation.[15]

  • Incubate for 24 hours.

  • For DNA Laddering:

    • Harvest both detached and attached cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer containing RNase A and incubate at 37°C for 2 hours.[15]

    • Add proteinase K and incubate overnight at 50°C.[15]

    • Extract the DNA and analyze it by agarose (B213101) gel electrophoresis. Look for the characteristic ladder pattern of apoptosis.

  • For TUNEL Assay: Follow the manufacturer's protocol for the specific TUNEL assay kit being used.

Protocol 3: Measurement of Intracellular Glutathione (GSH) Content

Objective: To quantify the effect of SAMe on intracellular GSH levels in hepatocytes under oxidative stress.

Materials:

  • Hepatocytes (primary or cell line)

  • William's E medium

  • This compound (SAMe)

  • Ethanol (or another inducing agent)

  • Hank's balanced salt solution (HBSS)

  • Sulfosalicylic acid

  • Ellman's reagent (DTNB)

Procedure:

  • Culture hepatocytes under desired conditions.

  • Pre-treat cells with 4 mmol/L SAMe for 1 hour, followed by exposure to ethanol.[15]

  • At the desired time points, harvest the cells and wash them with HBSS.

  • Sonicate approximately 3 x 10^6 cells in ice-cold 5% sulfosalicylic acid.[15]

  • Incubate the sonicate on ice for 20 minutes and then centrifuge at 12,000 x g for 30 minutes at 4°C.[15]

  • Collect the supernatant (thiol extract).

  • Assay the thiol extract for GSH content using Ellman's method.[15]

Visualizations

SAMe_Metabolic_Pathways cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_aminopropylation Aminopropylation SAMe S-Adenosyl-L-methionine (SAMe) SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferase Methyl_Acceptors DNA, Proteins, Lipids Decarboxylated_SAMe Decarboxylated SAMe SAMe->Decarboxylated_SAMe SAMe Decarboxylase Homocysteine Homocysteine SAH->Homocysteine Methylated_Products Methylated DNA, Proteins, Lipids Methyl_Acceptors->Methylated_Products Methyl Group Transfer Cysteine Cysteine Homocysteine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Polyamines Polyamines (Spermine, Spermidine) Decarboxylated_SAMe->Polyamines Methionine Methionine Methionine->SAMe ATP ATP ATP->SAMe

Core Metabolic Pathways of SAMe in Hepatocytes.

SAMe_Hepatoprotection_Workflow cluster_workflow Experimental Workflow: Assessing Hepatoprotective Effects of SAMe cluster_assays Endpoint Assays start Culture Primary Hepatocytes or Hepatocyte Cell Line pretreatment Pre-treat with SAMe (e.g., 4 mmol/L for 1 hour) start->pretreatment toxin Induce Cellular Stress (e.g., Ethanol, TNF-α) pretreatment->toxin incubation Incubate for a defined period (e.g., 24 hours) toxin->incubation viability Cell Viability (MTS Assay) incubation->viability apoptosis Apoptosis (TUNEL, DNA Laddering) incubation->apoptosis gsh GSH Levels (Ellman's Method) incubation->gsh ros ROS Production incubation->ros

Workflow for studying SAMe's hepatoprotective effects.

SAMe_Apoptosis_Signaling cluster_pathway SAMe's Influence on Ethanol-Induced Apoptosis Pathway Ethanol Ethanol Stress JNK JNK Activation Ethanol->JNK Bid Bid Fragmentation JNK->Bid CytochromeC Cytochrome c Release from Mitochondria Bid->CytochromeC Caspase3 Pro-caspase 3 Cleavage CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SAMe S-Adenosyl-L-methionine (SAMe) GSH_ROS ↑ GSH Levels ↓ ROS Generation SAMe->GSH_ROS GSH_ROS->CytochromeC Prevents GSH_ROS->Caspase3 Prevents label_info Note: SAMe's protective effect is largely independent of JNK activity.

SAMe's role in the apoptosis signaling cascade.

References

Troubleshooting & Optimization

S-Adenosyl-L-methionine disulfate tosylate stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine Disulfate Tosylate (SAMe disulfate tosylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of SAMe disulfate tosylate in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is this salt form used?

A1: S-Adenosyl-L-methionine (SAMe) is a crucial biological molecule that functions as a primary methyl group donor in numerous metabolic reactions. However, SAMe is inherently unstable. The disulfate tosylate salt form significantly enhances the chemical stability of the molecule, particularly in its solid state, making it a more reliable reagent for research and development.[1][2]

Q2: What are the primary degradation pathways of SAMe in aqueous solution?

A2: In aqueous solutions, SAMe can degrade through several pathways, including:

  • Cleavage: Breaking down into 5'-methylthioadenosine (MTA) and homoserine lactone.[2][3]

  • Hydrolysis: Decomposing into adenine (B156593) and S-ribosylmethionine.[2][4]

  • Epimerization: The biologically active (S,S)-isomer can convert to the inactive (R,S)-isomer.[3]

Q3: What is the optimal pH for dissolving SAMe disulfate tosylate to maintain stability?

A3: To minimize degradation, it is highly recommended to prepare aqueous solutions of SAMe disulfate tosylate in acidic conditions. Buffers with a pH of ≤ 5 are advisable for in vitro studies to prevent rapid degradation.[1]

Q4: How should I store stock solutions of SAMe disulfate tosylate?

A4: For optimal stability, aqueous stock solutions should be aliquoted and stored at low temperatures. Recommended storage conditions are:

  • -80°C for long-term storage (up to 6 months).[5][6]

  • -20°C for short-term storage (up to 1 month).[5][6] It is not recommended to store aqueous solutions at room temperature for more than a day unless they are prepared in an acidic solution, such as 20 mM HCl.[7]

Q5: Can I filter-sterilize my SAMe disulfate tosylate solution?

A5: Yes, if you prepare the stock solution in water, it is recommended to filter-sterilize it using a 0.22 µm filter before use in cell culture or other sensitive applications.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in the solution upon storage The concentration of the solution may be too high for the storage temperature, or the pH of the solution may have shifted.Gently warm the solution to see if the precipitate redissolves. If not, consider preparing a more dilute stock solution. Ensure the pH of your buffer is acidic (≤ 5) and stable.
Discoloration of the solution (e.g., yellowing) This can be a sign of degradation of the compound.Discard the solution and prepare a fresh stock. Ensure proper storage conditions (acidic pH, low temperature, protection from light) are maintained.
Loss of biological activity in my experiment The SAMe in the solution may have degraded due to improper handling or storage. The active (S,S)-isomer may have epimerized to the inactive (R,S)-isomer.Prepare a fresh solution immediately before use. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Confirm the pH of your experimental media, as neutral or alkaline conditions accelerate degradation.
Inconsistent results between experiments Variability in the preparation and handling of the SAMe solution can lead to inconsistent effective concentrations.Standardize your solution preparation protocol. Always use fresh, high-quality solvents and buffers. Prepare a fresh stock solution for each set of critical experiments.

Data on Stability in Aqueous Solution

The stability of this compound is highly dependent on temperature and pH. The data below, while not exhaustive, provides an indication of the compound's stability under specific conditions.

Table 1: Temperature-Dependent Degradation of SAMe in Aqueous Solution

TemperatureTimeRemaining SAMe (%)Reference
38°C7 days52%[3]
38°C14 days32%[3]

Table 2: General Stability Guidelines in Aqueous Solution

ConditionStability RecommendationRationale
pH Maintain at ≤ 5Acidic conditions significantly slow down the degradation reactions.
Temperature Store at -80°C or -20°CLower temperatures drastically reduce the rate of chemical degradation and epimerization.
Light Protect from lightAlthough less critical than pH and temperature, prolonged exposure to light can contribute to degradation.
Freeze-Thaw Cycles AvoidRepeated freezing and thawing can accelerate the degradation of the compound. Aliquoting is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable, concentrated stock solution for use in various experiments.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or an appropriate acidic buffer (e.g., 20 mM HCl or a pH 4-5 buffer)

  • Sterile, conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance in a clean, dry environment.

  • Add the appropriate volume of cold, sterile water or acidic buffer to the powder to achieve the desired final concentration.

  • Vortex the solution gently until the powder is completely dissolved. Sonication may be used if necessary to aid dissolution.[6][8]

  • (Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

Objective: To quantify the amount of this compound remaining in a solution over time to assess its stability.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 2.1 mm x 15 cm, 5 µm)

Reagents and Mobile Phase:

  • Mobile Phase: An isocratic or gradient mobile phase is used. A common mobile phase consists of an acidic buffer (e.g., 0.5 M ammonium (B1175870) formate, pH adjusted to 4.0 with formic acid) and an organic modifier like acetonitrile.[6]

  • Standard: A freshly prepared solution of this compound of known concentration in the mobile phase or an appropriate acidic buffer.

Chromatographic Conditions:

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.

  • Detection Wavelength: 260 nm.[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Prepare a calibration curve by injecting a series of known concentrations of the SAMe standard.

  • At specified time points, take an aliquot of the SAMe solution being tested for stability.

  • Dilute the aliquot to fall within the range of the calibration curve using the mobile phase or an appropriate acidic buffer.

  • Inject the diluted sample into the HPLC system.

  • Record the peak area of the SAMe peak.

  • Calculate the concentration of SAMe in the sample by comparing its peak area to the calibration curve.

  • The percentage of remaining SAMe can be calculated as: (Concentration at time t / Initial concentration) * 100%.

Visualizations

degradation_pathway SAMe S-Adenosyl-L-methionine ((S,S)-isomer - Active) MTA 5'-Methylthioadenosine SAMe->MTA Cleavage Homoserine_lactone Homoserine Lactone SAMe->Homoserine_lactone Cleavage Adenine Adenine SAMe->Adenine Hydrolysis S_ribosylmethionine S-Ribosylmethionine SAMe->S_ribosylmethionine Hydrolysis RS_isomer (R,S)-isomer (Inactive) SAMe->RS_isomer Epimerization

Caption: Degradation pathways of S-Adenosyl-L-methionine in aqueous solution.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Stability Testing cluster_analysis Analysis prep_solution Prepare SAMe Solution in Aqueous Buffer incubate Incubate at Defined pH & Temperature prep_solution->incubate sampling Collect Aliquots at Time Points (t=0, t=x, ...) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining SAMe hplc->data_analysis

Caption: Experimental workflow for assessing the stability of SAMe disulfate tosylate.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the SAMe solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes storage_conditions Ensure storage at -80°C in single-use aliquots. check_storage->storage_conditions Improperly check_ph What is the pH of the experimental medium? check_storage->check_ph Properly adjust_ph If possible, use an acidic buffer (pH ≤ 5). If not, minimize incubation time. check_ph->adjust_ph Neutral/Alkaline

Caption: Troubleshooting logic for inconsistent experimental results with SAMe.

References

Technical Support Center: S-Adenosyl-L-methionine disulfate tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Adenosyl-L-methionine disulfate tosylate (SAMe).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: S-Adenosyl-L-methionine (SAMe) is a chemically unstable molecule, particularly in solution and at neutral to alkaline pH. The primary degradation pathways are intramolecular cyclization and depurination. These pathways lead to the formation of several key degradation products:

  • 5'-Methylthioadenosine (MTA) and Homoserine Lactone : Formed through an intramolecular reaction.[1][2]

  • Adenine and S-ribosylmethionine : Resulting from the hydrolysis (depurination) of SAMe.[2][3]

  • S-Adenosyl-L-homocysteine (SAH) : This is the demethylated product of SAMe after it has donated its methyl group in a methylation reaction and is a potent inhibitor of methyltransferases.[4]

  • Adenosine : Can also be a degradation impurity.[5]

The disulfate tosylate salt form of SAMe is utilized to enhance its stability in the dry state.[1] However, in-solution stability remains a significant consideration for experimental design.

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the integrity and purity of this compound, proper storage is critical. It is highly sensitive to moisture and temperature.

  • Solid Form : Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[5] For shorter periods, storage at 2°C to 8°C, protected from light, is also recommended.[6] It is crucial to keep the container tightly sealed in a dry and well-ventilated place.

  • In Solution : If you must prepare stock solutions, it is advisable to do so fresh for each experiment. If storage is necessary, store aliquots at -80°C for up to one year.[5] Acidic buffers (pH 4.0-5.0) can improve stability in aqueous solutions. Avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent when using SAMe. What could be the cause?

A3: Inconsistent results are often linked to the instability of SAMe. Here are a few troubleshooting tips:

  • Fresh Preparations : Always prepare SAMe solutions fresh before use. The compound degrades in aqueous solutions, especially at neutral or alkaline pH.

  • pH of Solutions : Ensure your buffers are in the acidic range (ideally pH 4-5) if compatible with your experimental setup. SAMe is significantly less stable at pH > 6.5.

  • Temperature Control : Keep SAMe solutions on ice during your experiments whenever possible. Degradation is accelerated at room temperature and higher.

  • Purity of SAMe : Commercial SAMe can contain inactive (R,S)-diastereomers. For enzymes that are stereospecific for the active (S,S)-form, the presence of the inactive form can affect the accuracy of your results. Consider purifying the (S,S)-isomer if your application is highly sensitive.

  • Presence of S-Adenosyl-L-homocysteine (SAH) : SAH, the product of the methylation reaction, is a potent inhibitor of most methyltransferases.[4] Its accumulation during the reaction can lead to feedback inhibition and non-linear reaction rates.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no enzyme activity SAMe degradation due to improper storage or handling.Prepare fresh SAMe solutions in a suitable acidic buffer. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.
Presence of inactive (R,S)-diastereomer.Use a validated HPLC method to check the diastereomeric purity of your SAMe stock. Purify the active (S,S)-isomer if necessary.
Decreasing reaction rate over time Accumulation of the inhibitory product S-Adenosyl-L-homocysteine (SAH).Optimize reaction conditions to minimize product inhibition (e.g., shorter incubation times, lower enzyme concentration). Consider using an SAH hydrolase in the reaction mixture to remove SAH as it is formed.
Degradation of SAMe during the experiment.Maintain a low temperature (on ice) throughout the experimental setup. Ensure the pH of the reaction buffer is optimal for both enzyme activity and SAMe stability.
Unexpected peaks in HPLC analysis Formation of degradation products.Refer to the list of known degradation products (MTA, Adenine, etc.). Use a validated stability-indicating HPLC method to identify and quantify these impurities.[5]
Variability between experimental replicates Inconsistent preparation of SAMe solutions.Use a precise and consistent method for preparing SAMe solutions for each replicate. Ensure complete dissolution.
Different levels of degradation in each replicate.Standardize the time between solution preparation and the start of the experiment for all replicates.

Quantitative Data on SAMe Degradation

Forced degradation studies have been conducted to identify the conditions under which S-Adenosyl-L-methionine is most susceptible to degradation. The following table summarizes the results from a study where SAMe was subjected to various stress conditions.

Stress Condition% DegradationMajor Degradation Products Formed
Alkali Hydrolysis (0.1N NaOH at 60°C for 30 min)25.3%Adenine, Adenosine, Methylthioadenosine
Oxidation (30% H₂O₂ at 60°C for 2 hours)18.7%Adenine, Adenosine, Methylthioadenosine
Thermal Degradation (105°C for 24 hours)12.5%Adenine, Adenosine, Methylthioadenosine
Acid Hydrolysis (0.1N HCl at 60°C for 30 min)5.2%Adenine, Adenosine
Photolytic Degradation (UV light)3.8%Adenine, Adenosine

Data adapted from a stability-indicating RP-LC method development study. The specific percentages can vary based on the exact experimental conditions.[5]

Experimental Protocols

Protocol: Analysis of SAMe and its Degradation Products by HPLC

This protocol outlines a stability-indicating reversed-phase liquid chromatographic (RP-LC) method for the separation and quantification of SAMe and its process-related and degradation impurities.[5]

1. Materials and Reagents:

  • This compound standard

  • HPLC grade acetonitrile (B52724)

  • Citric acid monohydrate

  • Sodium dihydrogen orthophosphate dihydrate

  • Sodium lauryl sulphate

  • Milli-Q water

2. Chromatographic Conditions:

  • Column: YMC-Pack Pro-C18 (150 mm × 4.6 mm, 3µm)

  • Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile (75:25 v/v)

  • Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile (20:80 v/v)

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of all impurities.

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Diluent: Mobile Phase A

  • Standard Solution: Prepare a 0.01 mg/mL solution of SAMe standard in the diluent.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the SAMe sample in the diluent.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and response of SAMe.

  • Inject the sample solution to analyze for SAMe and its impurities.

  • Identify and quantify the degradation products by comparing their retention times with those of known impurity standards.

Visualizations

SAMe_Degradation_Pathways cluster_demethylation Enzymatic Reaction SAMe S-Adenosyl-L-methionine (SAMe) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Intramolecular Cyclization HSL Homoserine Lactone SAMe->HSL Intramolecular Cyclization Adenine Adenine SAMe->Adenine Depurination (Hydrolysis) SRM S-Ribosylmethionine SAMe->SRM Depurination (Hydrolysis) SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Demethylation SAMe->SAH Substrate Methyl Acceptor (Substrate) MethylatedSubstrate Methylated Substrate Substrate->MethylatedSubstrate

Caption: Degradation pathways of S-Adenosyl-L-methionine (SAMe).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare SAMe Standard (0.01 mg/mL in Mobile Phase A) Inject_Standard Inject Standard Solution Prep_Standard->Inject_Standard Prep_Sample Prepare SAMe Sample (1.0 mg/mL in Mobile Phase A) Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Equilibrate Equilibrate C18 Column Inject_Blank Inject Blank (Mobile Phase A) Equilibrate->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Get_Chromatogram Obtain Chromatogram (Detection at 254 nm) Inject_Sample->Get_Chromatogram Identify_Peaks Identify Peaks by Retention Time Get_Chromatogram->Identify_Peaks Quantify Quantify SAMe and Impurities Identify_Peaks->Quantify

Caption: Workflow for HPLC analysis of SAMe and its degradation products.

References

how to prevent S-Adenosyl-L-methionine disulfate tosylate degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine disulfate tosylate (SAMe). This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of SAMe in experimental settings, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is S-Adenosyl-L-methionine (SAMe) and why is the disulfate tosylate salt form preferred for research?

A: S-Adenosyl-L-methionine is a critical molecule in cellular metabolism, acting as the principal methyl group donor in a vast number of biological methylation reactions essential for the synthesis of DNA, proteins, and lipids.[1][2] However, SAMe is inherently unstable, particularly in aqueous solutions, which poses a significant challenge for its use as a laboratory reagent.[1][3]

To address this, SAMe is formulated as a salt with strong acids. The this compound form is a specific formulation engineered for superior chemical stability.[1][4] The disulfate-tosylate moiety protects the chemically reactive sulfonium (B1226848) ion, providing exceptional resistance to degradation from heat and moisture compared to other salts.[2][4] This enhanced stability makes it a more reliable and effective reagent for experimental use.[1]

Q2: What are the primary causes of SAMe degradation during experiments?

A: The degradation of SAMe in an experimental setting is primarily driven by chemical instability, which is accelerated by several factors. The two main degradation pathways are:

  • Hydrolysis: Cleavage of the bond between the sulfur atom and the ribose moiety, leading to the formation of S-adenosyl-L-homocysteine (SAH).

  • Cleavage: Breakdown into 5'-methylthioadenosine (MTA) and adenine.[3][5]

Key environmental factors that accelerate these degradation pathways include:

  • pH: SAMe is most stable in acidic conditions (pH 3-5).[6] It degrades rapidly in neutral or alkaline solutions.

  • Temperature: Higher temperatures significantly increase the rate of degradation.[3][7]

  • Aqueous Solutions: SAMe is highly unstable in water and aqueous buffers.[5] Storing SAMe in aqueous solutions for extended periods is not recommended.[5][8]

Q3: How should I properly store SAMe powder and prepared solutions?

A: Proper storage is critical to maintaining the integrity of your SAMe reagent.

  • Lyophilized Powder: For long-term storage (≥1 year), the lyophilized powder should be kept at -80°C.[5][8] Before opening the container, it is crucial to allow it to equilibrate to room temperature inside a desiccator or in a dry environment. This prevents atmospheric moisture from condensing on the cold powder, which would accelerate degradation.[4]

  • Stock Solutions: Preparing fresh solutions for each experiment is the best practice. Aqueous solutions of SAMe should not be stored for more than one day.[5][8] If short-term storage is unavoidable, prepare the stock solution in a cold, acidic buffer (e.g., 20 mM HCl) to minimize decomposition and keep it on ice.[5][8]

Q4: My experimental results are inconsistent. Could SAMe degradation be the culprit?

A: Yes, absolutely. Inconsistent results in methylation assays are a classic sign of SAMe degradation.[9] Degradation affects results in two significant ways:

  • Reduced Active Substrate: As SAMe degrades, its effective concentration in your assay decreases, leading to lower-than-expected enzymatic activity and variable results.

  • Enzyme Inhibition: The primary degradation product, S-adenosyl-L-homocysteine (SAH), is a potent product inhibitor of most SAMe-dependent methyltransferase enzymes.[1][8] An accumulation of SAH can significantly reduce your enzyme's activity. Maintaining a high SAM-to-SAH ratio is critical for accurate results.[1]

Troubleshooting Guide

Problem: Low or no enzymatic activity detected in my methylation assay.

Possible CauseRecommended Solution
Degraded SAMe Stock 1. Prepare Fresh Solution: Always prepare a new SAMe solution immediately before starting your experiment. Do not use solutions that have been stored, especially at neutral or alkaline pH. 2. Use Acidic Buffer: Dissolve the SAMe powder in a cold, acidic buffer, such as 10-20 mM HCl, to create your stock solution.[5][8] 3. Maintain Cold Chain: Keep the SAMe stock solution and reaction plates/tubes on ice at all times. 4. Verify Final pH: While the stock should be acidic, ensure the final pH of your reaction mixture is within the optimal range for your specific enzyme, as extreme pH in either direction can cause issues.[10][11]
SAH Inhibition 1. Use High-Purity SAMe: Ensure you are using a high-purity source of SAMe disulfate tosylate to minimize initial contamination with SAH.[8] 2. Minimize Incubation Time: Design your experiment with the shortest feasible incubation time to prevent significant accumulation of SAH as a byproduct of the enzymatic reaction.

Problem: High background signal or artifacts in my assay.

Possible CauseRecommended Solution
Degradation Product Interference 1. Identify Potential Interference: Be aware that the degradation product 5'-methylthioadenosine (MTA) can act as a substrate in some enzyme-coupled assay formats, which can lead to false-positive or elevated background signals.[8] 2. Prepare Fresh SAMe: The most effective way to prevent this is to use freshly prepared SAMe solutions, which will have minimal levels of MTA.

Quantitative Data Summary

While precise half-life data is highly dependent on the specific buffer, concentration, and matrix, the following table summarizes the key principles for maximizing SAMe stability.

ParameterCondition for High Stability Condition for Rapid Degradation Rationale
pH Acidic (pH 3.0 - 5.0)Neutral (pH 7.0) or Alkaline (pH > 7.5)The sulfonium ion is stabilized at acidic pH, slowing the rate of hydrolytic cleavage.[6]
Temperature -80°C (Powder) 0-4°C (On Ice, Solution)Room Temperature (~25°C) or 37°CHigher temperatures provide the activation energy needed to overcome reaction barriers for degradation.[3][7]
Solvent Dry, Lyophilized PowderAqueous Buffers (Water)Water acts as a reactant in the hydrolysis pathway, directly contributing to degradation.[5]
Storage Time (Solution) < 1 Day (Freshly Prepared)> 1 DayDegradation is a time-dependent process; cumulative breakdown becomes significant over time.[5][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized SAMe Stock Solution

This protocol describes how to prepare a 10 mM stock solution of SAMe with enhanced stability for immediate use in experiments.

Materials:

  • This compound powder

  • Sterile, ice-cold 10 mM HCl

  • Pre-chilled, sterile microcentrifuge tubes

  • Calibrated balance and appropriate weighing tools

  • Ice bucket

Methodology:

  • Equilibrate SAMe Powder: Before opening, allow the vial of SAMe powder to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation.

  • Calculate Required Mass: Determine the mass of SAMe powder needed for your desired volume and concentration. (Note: The molecular weight of SAMe disulfate tosylate is approximately 766.8 g/mol ).

  • Weigh Powder: In a low-humidity environment, quickly and accurately weigh the required amount of powder.

  • Dissolve in Acidic Buffer: Immediately dissolve the weighed powder in the pre-chilled, ice-cold 10 mM HCl. Vortex gently for a few seconds to ensure it is fully dissolved.

  • Maintain Temperature: Place the tube containing the stock solution on ice immediately.

  • Use Promptly: Use the solution in your experiments as soon as possible, preferably within the same day. Do not store this solution at 4°C or room temperature for extended periods.

Protocol 2: General Protocol for a Methyltransferase (MTase) Assay

This protocol provides a general workflow for an MTase assay, highlighting critical steps for handling SAMe.

Methodology:

  • Prepare Master Mix: Prepare a master mix of your reaction components (buffer, enzyme, substrate) excluding SAMe. Aliquot this mix into your pre-chilled reaction tubes or well plate on ice.

  • Initiate Reaction with SAMe: The reaction should be initiated by adding the freshly prepared, ice-cold SAMe stock solution to each reaction well. This ensures that the SAMe is not degrading while other components are being prepared.

  • Incubate: Transfer the reaction plate/tubes to the desired incubation temperature (e.g., 37°C) for the specified reaction time. Keep incubation times as short as possible while still allowing for sufficient product formation.

  • Quench Reaction: Stop the reaction using an appropriate quenching method (e.g., adding EDTA, acid, or heating).

  • Analysis: Proceed with your chosen method of analysis (e.g., radioactivity, fluorescence, mass spectrometry) to measure the extent of methylation.

Visual Guides

G sam S-Adenosyl-L-methionine (SAMe) sah S-Adenosyl-L-homocysteine (SAH) sam->sah H₂O mta 5'-Methylthioadenosine (MTA) + Adenine sam->mta Spontaneous hydrolysis Hydrolysis (H₂O, Neutral/Alkaline pH) hydrolysis->sam cleavage Cleavage (Heat, Neutral/Alkaline pH) cleavage->sam G start Start: Receive SAMe Powder store_powder Store Powder at -80°C in a Desiccator start->store_powder equilibrate Equilibrate Vial to RT Before Opening store_powder->equilibrate prepare_sol Prepare Fresh Stock Solution in Ice-Cold Acidic Buffer equilibrate->prepare_sol on_ice Keep Solution on Ice AT ALL TIMES prepare_sol->on_ice assay Initiate Assay by Adding SAMe Last on_ice->assay end End: Reliable Results assay->end G issue Inconsistent Results or Low Assay Signal? fresh_sol Was the SAMe solution prepared fresh today? issue->fresh_sol acid_buf Was it dissolved in a cold, acidic buffer? fresh_sol->acid_buf Yes root_cause Root Cause Found: SAMe Degradation Likely fresh_sol->root_cause No on_ice Was it kept on ice? acid_buf->on_ice Yes acid_buf->root_cause No on_ice->root_cause No other_issue Problem Likely Elsewhere (Enzyme, Substrate, Buffer) on_ice->other_issue Yes remedy Action: Follow Best Practices Protocol root_cause->remedy

References

solubility of S-Adenosyl-L-methionine disulfate tosylate in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine disulfate tosylate (SAMe). This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a stable salt form of S-Adenosyl-L-methionine (SAMe). SAMe is a crucial molecule in cellular metabolism, acting as the primary methyl group donor in numerous biological methylation reactions.[1][2] This specific salt form is engineered for enhanced stability, protecting the reactive SAMe molecule from degradation and ensuring consistency in experimental results.[1][3]

Q2: What are the recommended storage conditions for SAMe disulfate tosylate?

SAMe disulfate tosylate is hygroscopic and sensitive to light and temperature.[1] To ensure its stability, it should be stored at -20°C in a sealed container, away from moisture.[4] For long-term storage, maintaining these conditions is critical to prevent degradation.

Q3: In which solvents is SAMe disulfate tosylate soluble?

SAMe disulfate tosylate is freely soluble in water.[3][5][6] It is also soluble in Dimethyl Sulfoxide (DMSO).[7][8] However, it has low solubility in organic solvents like ethanol.[1][7]

Solubility Data in Different Buffers and Solvents

The solubility of this compound can vary based on the solvent, pH, and temperature. Below is a summary of reported solubility data.

Solvent/BufferConcentration (mg/mL)Molar Equivalent (mM)Notes
Water33.33 - 10043.47 - 130.41Sonication may be required to achieve a clear solution.[2][4][7][8]
DMSO50 - 247.565.21 - 322.77Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[7][8]
PBS (pH 7.2)~10~13.04Solubility is limited at neutral pH.
10% DMSO + 90% Saline≥ 2.5≥ 3.26Clear solution.[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline56.52Sonication is recommended.[7]

Troubleshooting Guide

Encountering issues when working with SAMe disulfate tosylate? This guide addresses common problems and provides step-by-step solutions.

Issue 1: Difficulty in dissolving the compound.

  • Possible Cause: The compound may not be readily soluble at the desired concentration or in the chosen solvent.

  • Solution:

    • Increase Sonication Time: Use an ultrasonic bath to aid dissolution.[4][7]

    • Gentle Heating: Gently warm the solution. However, be cautious as excessive heat can lead to degradation.

    • Adjust pH: For aqueous solutions, lowering the pH to a more acidic range (pH 3-5) can improve both solubility and stability.[1]

    • Re-evaluate Solvent Choice: Refer to the solubility table to ensure you are using an appropriate solvent. For high concentrations, DMSO is a better choice than water.

Issue 2: Compound appears to be degrading in solution.

  • Possible Cause: SAMe is unstable at neutral or alkaline pH and is sensitive to light.[1]

  • Solution:

    • Prepare Solutions Fresh: Prepare solutions immediately before use to minimize degradation.[1]

    • Use Acidic Buffers: If compatible with your experiment, use a buffer with a pH between 3 and 5.[1]

    • Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light.

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]

Issue 3: Inconsistent experimental results.

  • Possible Cause: This could be due to compound degradation, inaccurate concentration, or impurities.

  • Solution:

    • Verify Compound Integrity: Ensure the compound has been stored correctly. If in doubt, use a fresh vial.

    • Confirm Concentration: Double-check calculations and ensure the compound is fully dissolved.

    • Use High-Purity Solvents: Use freshly opened, high-purity solvents to avoid contaminants that may affect the experiment.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for SAMe Solubility Issues start Start: Solubility Issue Encountered check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration within the known solubility limits? check_solvent->check_concentration Yes reassess_protocol Re-evaluate experimental protocol and solvent choice check_solvent->reassess_protocol No sonicate Apply sonication check_concentration->sonicate Yes check_concentration->reassess_protocol No gentle_heat Apply gentle heat sonicate->gentle_heat adjust_ph Adjust pH to acidic range (3-5) for aqueous solutions gentle_heat->adjust_ph degradation_suspected Degradation Suspected adjust_ph->degradation_suspected reassess_protocol->start prepare_fresh Prepare fresh solution success Issue Resolved prepare_fresh->success check_storage Was the compound stored correctly (-20°C, dry, dark)? check_storage->prepare_fresh Yes use_new_vial Use a new vial of the compound check_storage->use_new_vial No degradation_suspected->check_storage Yes degradation_suspected->success No, solution is stable use_new_vial->prepare_fresh

Caption: Troubleshooting workflow for SAMe solubility issues.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of SAMe disulfate tosylate in a specific buffer.

  • Materials:

    • This compound powder

    • Buffer of interest (e.g., Tris-HCl, Citrate buffer)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • HPLC system with UV detector (detection at 257 nm is suitable)[9]

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess amount of SAMe disulfate tosylate to a known volume of the buffer in separate vials.

    • Vortex the vials vigorously for 2 minutes.

    • Place the vials in an ultrasonic bath for 30 minutes to facilitate dissolution.

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with the same buffer to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of dissolved SAMe.

    • Calculate the original concentration in the supernatant to determine the solubility.

Biological Context: SAMe in Methylation Pathways

SAMe is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to the regulation of gene expression, signal transduction, and metabolism.

MethylationPathway Simplified SAMe Methylation Pathway methionine Methionine same S-Adenosyl-L-methionine (SAMe) (Methyl Donor) methionine->same ATP -> PPi + Pi atp ATP mat Methionine Adenosyltransferase (MAT) methylated_substrate Methylated Substrate same->methylated_substrate Methyl Group Transfer sah S-Adenosyl-L-homocysteine (SAH) same->sah Forms SAH substrate Substrate (DNA, RNA, Protein, etc.) methyltransferase Methyltransferase homocysteine Homocysteine sah->homocysteine Hydrolysis sahh SAH Hydrolase homocysteine->methionine Regenerates Methionine remethylation Remethylation Cycle

Caption: The role of SAMe as a methyl donor in cellular methylation reactions.

References

Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate (SAMe) in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S-Adenosyl-L-methionine disulfate tosylate (SAMe) for cell treatment. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for optimizing its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is this salt form commonly used?

A: S-Adenosyl-L-methionine (SAMe) is a crucial biological molecule that serves as the primary methyl group donor in numerous metabolic reactions within the cell.[1] It is involved in three principal metabolic pathways: transmethylation, trans-sulfuration, and polyamine synthesis.[2][3][4] However, SAMe is inherently unstable, particularly at room temperature, which poses challenges for its use in research.[4][5][6] To enhance its stability, SAMe is formulated as a salt with strong acids. The disulfate tosylate salt form provides greater chemical stability, making it a more reliable reagent for laboratory experiments.[1][4]

Q2: How should I prepare and store SAMe disulfate tosylate solutions?

A: For optimal stability, it is recommended to prepare stock solutions of SAMe disulfate tosylate fresh for each experiment. If a stock solution must be prepared in advance, it should be dissolved in a suitable solvent, such as sterile water or PBS, aliquoted into single-use volumes, and stored at -80°C. Avoid repeated freeze-thaw cycles. The solubility of this compound is high in aqueous solutions.[7] For example, it is soluble in water at a concentration of 33.33 mg/mL.[7]

Q3: What are the typical starting concentrations for treating cells with SAMe?

A: The optimal concentration of SAMe is highly dependent on the cell type and the specific biological question being investigated. A common practice is to perform a dose-response experiment to determine the ideal concentration for your specific model system.[8] Generally, concentrations ranging from the low micromolar (µM) to the low millimolar (mM) range have been reported in the literature. For example, a concentration of 300 µM has been used to induce apoptosis and cell cycle arrest in Cal-33 and JHU-SCC-011 cells.[7][9] In other studies, concentrations for colon cancer cells have been in the range of 500-750 µM.[10] It is advisable to start with a broad range of concentrations (e.g., 10 µM to 1 mM) to identify the effective range.

Q4: How stable is SAMe in cell culture media?

A: The stability of SAMe in cell culture media can be influenced by factors such as temperature, pH, and light exposure.[5][11] While the disulfate tosylate salt form enhances stability, degradation can still occur over time in aqueous solutions at 37°C.[6] It is best practice to add freshly prepared SAMe to the cell culture medium immediately before treating the cells. For longer-term experiments, the medium containing SAMe may need to be replaced periodically.

Q5: What are the known cellular effects of SAMe treatment?

A: SAMe is a key regulator of numerous cellular processes, including metabolism, proliferation, differentiation, and apoptosis.[3] Its effects can be cell-type specific. For instance, SAMe has been shown to have anti-proliferative, pro-apoptotic, and anti-metastatic effects in cancer cells.[7][9] It can induce cell cycle arrest and apoptosis in various cancer cell lines.[9][10] In other contexts, such as with mesenchymal stem cells, SAMe has been shown to alleviate cellular senescence.[12]

Q6: Which signaling pathways are known to be modulated by SAMe?

A: SAMe influences several critical signaling pathways. As a major methyl donor, it impacts epigenetic regulation through DNA and histone methylation.[2] It has been shown to modulate the PI3K/AKT/FOXO3a signaling pathway, which is involved in cell survival and senescence.[12] Additionally, SAMe levels can influence the mTOR pathway, a central regulator of cell growth and metabolism.[13]

Troubleshooting Guide

Problem: I am not observing any biological effect after treating my cells with SAMe.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The concentration of SAMe used may be too low for your specific cell line or experimental conditions. It is crucial to perform a dose-response study to determine the optimal concentration.[14] Start with a wider range of concentrations, for example, from 10 µM to 1 mM, to identify a concentration that elicits a measurable response.

  • Possible Cause 2: Degradation of SAMe.

    • Solution: SAMe can be unstable in solution.[4][6] Ensure that you are preparing fresh solutions for each experiment. If using a frozen stock, avoid multiple freeze-thaw cycles. For long-term experiments, consider replenishing the media with fresh SAMe at regular intervals.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Some cell lines may be less sensitive to SAMe treatment. It is important to have a positive control in your experiment to ensure that the assay is working correctly. You may also want to consult the literature to see what concentrations have been effective in similar cell lines.

Problem: I am observing high levels of cytotoxicity or cell death.

  • Possible Cause 1: Concentration is too high.

    • Solution: High concentrations of any compound can lead to non-specific cytotoxicity.[14] Perform a cytotoxicity assay (e.g., LDH release or a viability stain) with a range of SAMe concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability). This will help you identify a working concentration that is effective without being overly toxic.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: If you are using a solvent other than water or PBS to dissolve your SAMe, ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Always include a vehicle control (media with the solvent at the same concentration used for the highest SAMe dose) in your experiments.

Problem: My experimental results are inconsistent.

  • Possible Cause 1: Inconsistent SAMe Preparation.

    • Solution: Ensure that your SAMe solutions are prepared consistently for each experiment. Use the same solvent and preparation method each time. Aliquoting stock solutions can help ensure that the concentration is the same for each experiment.

  • Possible Cause 2: Variability in Cell Culture.

    • Solution: Inconsistencies in cell passage number, confluency at the time of treatment, and overall cell health can lead to variable results. Maintain good cell culture practices and try to be as consistent as possible with your cell handling procedures.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of SAMe for Various Cell Lines

Cell LineApplicationReported Concentration RangeReference
Cal-33, JHU-SCC-011Apoptosis, Cell Cycle Arrest300 µM[7][9]
HCT 116p53-/-Cytotoxicity500 - 750 µM (IC50)[10]
Mesenchymal Stem CellsAlleviation of SenescenceNot specified[12]
Various BCP-ALL cell linesDose-response viabilityMethionine restriction, 10mM SAMe for rescue[15]

Note: These are examples from the literature and may not be optimal for your specific experimental conditions. A dose-response experiment is always recommended.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of SAMe using a Dose-Response Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SAMe, which is the concentration that reduces cell viability by 50%.[14]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of SAMe in sterile water or PBS.

    • Perform serial dilutions of the SAMe stock solution in culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different SAMe concentrations.

    • Include wells for a vehicle control (medium with solvent) and an untreated control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the SAMe concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Protocol 2: Assessing Cytotoxicity of SAMe (LDH Release Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in Protocol 1.

    • Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent provided in the kit).

  • LDH Assay:

    • After the desired incubation time, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity for each SAMe concentration using the formula provided in the assay kit's manual, which typically normalizes the results to the spontaneous and maximum LDH release controls.

    • Plot the percentage of cytotoxicity against the log of the SAMe concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_sam Prepare fresh SAMe stock solution serial_dilution Perform serial dilutions of SAMe prep_sam->serial_dilution seed_cells Seed cells in 96-well plate treat_cells Treat cells with varying concentrations seed_cells->treat_cells serial_dilution->treat_cells incubate Incubate for desired time (24-72h) treat_cells->incubate perform_assay Perform viability/cytotoxicity assay (e.g., MTT, LDH) incubate->perform_assay read_plate Read plate on microplate reader perform_assay->read_plate calc_viability Calculate % viability/cytotoxicity read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50/EC50 plot_curve->determine_ic50

Caption: Workflow for determining the optimal SAMe concentration.

metabolic_pathways cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_polyamines Polyamine Synthesis methionine Methionine sam S-Adenosyl-L-methionine (SAMe) methionine->sam + ATP atp ATP sah S-Adenosyl-L-homocysteine (SAH) sam->sah Methyltransferase methylated_substrate Methylated Substrate (DNA, proteins, etc.) sam->methylated_substrate Donates methyl group decarboxylated_sam Decarboxylated SAMe sam->decarboxylated_sam homocysteine Homocysteine sah->homocysteine homocysteine->methionine Remethylation cysteine Cysteine homocysteine->cysteine substrate Substrate substrate->methylated_substrate glutathione Glutathione (GSH) cysteine->glutathione polyamines Polyamines (Spermidine, Spermine) decarboxylated_sam->polyamines

Caption: Key metabolic pathways involving SAMe.

pi3k_akt_pathway cluster_nucleus Nucleus sam S-Adenosyl-L-methionine (SAMe) pi3k PI3K sam->pi3k Modulates akt AKT pi3k->akt Activates foxo3a FOXO3a akt->foxo3a Inhibits (via phosphorylation) gene_expression Gene Expression (Cell Cycle Arrest, Apoptosis) foxo3a->gene_expression Regulates

Caption: Simplified PI3K/AKT/FOXO3a signaling pathway modulated by SAMe.

References

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of S-Adenosyl-L-methionine disulfate tosylate (SAMe). Adherence to these guidelines is critical for maintaining the compound's stability and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

For long-term stability, the solid powder should be stored at or below -20°C.[1] Some suppliers recommend storage between 2°C and 8°C.[2] To prevent degradation, it is crucial to protect the compound from light and moisture by storing it in a tightly sealed container in a dry and well-ventilated place.[2][3]

Q2: How should I handle the compound upon removal from cold storage?

To prevent condensation, which can lead to degradation, allow the container to equilibrate to room temperature in a dry environment before opening.[4] It is recommended to handle the compound in a low-humidity area.[4]

Q3: My SAMe solution was left at room temperature. Is it still usable?

S-Adenosyl-L-methionine is susceptible to degradation at room temperature, especially in solution. The stability in solution is pH-dependent. Under acidic conditions (e.g., pH 4.0), it can degrade into 5'-methylthioadenosine (MTA) and homoserine lactone.[5] It is highly recommended to prepare solutions fresh for each experiment.[6] If a solution must be stored, it should be aliquoted and kept at -80°C for short periods. The stability of the solution at room temperature should be checked using a suitable analytical method like HPLC before use.[7][8]

Q4: I observe a change in the color of the powder. What does this indicate?

A change in the physical appearance of the powder, such as discoloration, may indicate degradation. It is advisable to assess the purity of the compound using a validated analytical method, such as HPLC, before proceeding with experiments.

Q5: What are the primary degradation products of S-Adenosyl-L-methionine?

Under acidic conditions, SAMe can degrade to form 5'-methylthioadenosine (MTA) and homoserine lactone.[5] Other potential degradation products include adenine (B156593) and S-adenosyl-L-homocysteine (SAH).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of SAMe due to improper storage or handling.Verify storage conditions (temperature, light, and moisture protection). Assess the purity of the SAMe stock using HPLC. Prepare fresh solutions before each experiment.
Inconsistent experimental results Inconsistent purity of SAMe stock between experiments.Implement a standardized protocol for storage and handling. Regularly check the purity of the long-term stored SAMe.
Precipitation in stock solution Poor solubility or degradation.Ensure the correct solvent is used and that the concentration is within the solubility limits. If precipitation occurs after storage, it may be a sign of degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.Identify potential degradation products by comparing with reference standards. Review storage and handling procedures to identify the source of degradation.

Stability Data

The stability of this compound is influenced by temperature, humidity, and pH. The disulfate tosylate salt form is specifically designed to enhance stability compared to other salt forms.[4]

Storage Condition Duration Expected Purity Reference
-20°C (Solid)> 1 year> 98%[1]
2-8°C (Solid)1 year> 95%[2]
25°C, 60% RH (Solid)6 months~94%[9]
Acidic Solution (pH 3-4) at -20°C1 month> 95%[10]

Note: The values in this table are compiled from various sources and should be considered as general guidelines. It is highly recommended to perform in-house stability testing for critical applications.

Experimental Protocols

Protocol 1: Stability Testing of this compound using RP-HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of SAMe.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade methanol (B129727)

  • Potassium phosphate (B84403) monobasic

  • Ortho-phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 3.5 with ortho-phosphoric acid. The mobile phase is a mixture of this buffer and methanol (e.g., 92:8 v/v).[11]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: For stability testing, store aliquots of the SAMe powder or solution under the desired conditions (e.g., different temperatures and time points). At each time point, prepare a sample solution of a known concentration in the mobile phase.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm or 210 nm.[11][12]

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of SAMe in the test samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of remaining SAMe at each time point relative to the initial concentration.

Protocol 2: Accelerated Stability Study

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Procedure:

  • Place accurately weighed samples of this compound in controlled environment chambers.

  • Expose the samples to stress conditions such as:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

    • Humidity Stress: High relative humidity (e.g., 75% RH).

    • Photolytic Stress: Exposure to UV light.

    • Hydrolytic Stress: Acidic and basic conditions (for solutions).

    • Oxidative Stress: Exposure to an oxidizing agent (e.g., hydrogen peroxide).[12]

  • At predetermined time intervals, remove samples and analyze for purity and degradation products using the HPLC method described in Protocol 1.

  • The data can be used to determine the degradation kinetics and predict the shelf-life under normal storage conditions.

Visualizations

SAMe_Degradation_Pathway cluster_degradation Degradation Pathway (e.g., Acidic Conditions) cluster_transmethylation Primary Metabolic Pathway (Transmethylation) SAMe S-Adenosyl-L-methionine MTA 5'-Methylthioadenosine SAMe->MTA Intramolecular Displacement HSL Homoserine Lactone SAMe->HSL SAH S-Adenosyl-L-homocysteine SAMe->SAH Methyltransferase Methylated_Product Methylated Product Homoserine Homoserine HSL->Homoserine Hydrolysis Methyl_Acceptor Methyl Acceptor

Caption: Major metabolic and degradation pathways of S-Adenosyl-L-methionine.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Observed Check_Storage Verify Storage Conditions (Temp ≤ -20°C, Dark, Dry) Start->Check_Storage Check_Handling Review Handling Procedures (Equilibrate before opening, low humidity environment) Check_Storage->Check_Handling Prepare_Fresh Prepare Fresh Solution for Immediate Use Check_Handling->Prepare_Fresh Test_Purity Assess Purity of Solid Stock using Validated HPLC Method Prepare_Fresh->Test_Purity Purity_OK Purity > 95%? Test_Purity->Purity_OK Discard Discard Old Stock and Use a New Batch Purity_OK->Discard No Investigate_Other Investigate Other Experimental Parameters (e.g., buffer pH, other reagents) Purity_OK->Investigate_Other Yes Re_evaluate Re-evaluate Experimental Protocol Investigate_Other->Re_evaluate

Caption: Troubleshooting workflow for experiments involving SAMe.

References

troubleshooting inconsistent results with S-Adenosyl-L-methionine disulfate tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine disulfate tosylate (SAMe-DS). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for the successful use of SAMe-DS in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAMe-DS) and why is this salt form used?

S-Adenosyl-L-methionine (SAMe) is a universal methyl donor in a vast number of biological reactions, making it a critical co-substrate for numerous cellular processes.[1] However, the SAMe molecule is inherently unstable, particularly at room temperature and in solutions with neutral to alkaline pH.[2] The disulfate tosylate salt form is a specific formulation engineered to enhance the chemical stability of SAMe, protecting it from moisture and heat-induced degradation and ensuring a longer shelf-life and consistent potency.

Q2: How should I properly store and handle SAMe-DS?

Proper storage and handling are critical to maintain the integrity and activity of SAMe-DS.

  • Storage: Store the solid compound at -20°C in a tightly sealed container, protected from moisture.[3][4]

  • In Solution: Once dissolved, it is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[5]

Q3: In what solvents can I dissolve SAMe-DS?

SAMe-DS is soluble in various solvents. The choice of solvent will depend on the specific experimental requirements.

SolventConcentrationNotes
Water33.33 mg/mL (43.47 mM)May require sonication for complete dissolution.[3]
DMSO≥ 50 mg/mL (65.21 mM)
PBS100 mg/mL (130.41 mM)May require sonication.[3]

For in vivo studies, complex solvent systems may be required: [3]

  • 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (Solubility: ≥ 2.5 mg/mL)

  • 10% DMSO >> 90% (20% SBE-β-CD in saline) (Solubility: ≥ 2.5 mg/mL)

  • 10% DMSO >> 90% corn oil (Solubility: ≥ 2.5 mg/mL)

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using SAMe-DS.

Issue 1: Inconsistent or Lower-Than-Expected Enzyme Activity

Q: My methyltransferase assay is showing variable or low activity. What are the possible causes and solutions?

Inconsistent or low enzyme activity is a common problem that can be attributed to several factors related to the handling of SAMe-DS and the assay setup.

Troubleshooting Workflow for Inconsistent Enzyme Activity

G cluster_solutions Potential Solutions start Inconsistent/Low Enzyme Activity check_prep Verify SAMe-DS Solution Preparation start->check_prep check_storage Review SAMe-DS Storage and Handling check_prep->check_storage If solution is freshly prepared sol_prep Prepare fresh solution from solid. Use appropriate solvent and ensure full dissolution. check_prep->sol_prep check_assay_cond Examine Assay Conditions check_storage->check_assay_cond If storage is correct sol_storage Aliquot stock solutions to avoid freeze-thaw cycles. Ensure storage at -80°C. check_storage->sol_storage check_enzyme Assess Enzyme Integrity check_assay_cond->check_enzyme If conditions are optimal sol_assay Optimize pH (slightly acidic). Ensure correct temperature (e.g., 37°C). Verify substrate concentrations. check_assay_cond->sol_assay check_buffer Evaluate Buffer Composition check_enzyme->check_buffer If enzyme is active sol_enzyme Use a fresh enzyme aliquot. Run a positive control with a known active enzyme. check_enzyme->sol_enzyme resolved Problem Resolved check_buffer->resolved If buffer is compatible sol_buffer Check for interfering substances (e.g., high concentrations of reducing agents). Consider buffer exchange. check_buffer->sol_buffer

Caption: Troubleshooting workflow for inconsistent enzyme activity.

Possible Causes and Solutions:

CauseExplanationRecommended Solution
SAMe-DS Degradation SAMe is unstable at neutral or alkaline pH and at temperatures above freezing.[6][7] Stock solutions that have been stored improperly or subjected to multiple freeze-thaw cycles will have reduced activity.Prepare fresh SAMe-DS solutions before each experiment. For stock solutions, aliquot into single-use volumes and store at -80°C.[3][5] When preparing working solutions, use a slightly acidic buffer (pH 4.0-6.0) to improve stability.[7]
Incorrect SAMe-DS Concentration Errors in weighing the compound or in dilutions can lead to a lower than expected concentration of the active molecule.Verify calculations and use a calibrated balance. It is also advisable to determine the concentration of the stock solution spectrophotometrically or by HPLC.
Assay Buffer Composition Components in the assay buffer can interfere with the reaction. High concentrations of reducing agents like DTT or β-mercaptoethanol can sometimes negatively impact the assay.[5] Chelating agents such as EDTA can inhibit enzymes that require divalent metal ions.[5]Review the components of your assay buffer. If interfering substances are suspected, consider performing a buffer exchange for your enzyme or substrate.[5]
Sub-optimal Assay Conditions Methyltransferase activity is sensitive to pH and temperature. The optimal conditions can vary depending on the specific enzyme.Ensure the assay is performed at the optimal temperature for your enzyme, typically 37°C.[8] Verify that the pH of the final reaction mixture is within the optimal range for your enzyme.
Enzyme Inactivity The enzyme itself may have lost activity due to improper storage or handling.Use a fresh aliquot of the enzyme. It is also recommended to run a positive control with a known active methyltransferase to ensure that the assay components are working correctly.
Issue 2: Solubility Problems

Q: I am having trouble dissolving the SAMe-DS powder.

While SAMe-DS is generally soluble in aqueous solutions, issues can arise.

CauseExplanationRecommended Solution
Insufficient Mixing The powder may not have fully dissolved, leading to an inaccurate concentration.Vortex the solution thoroughly. For aqueous solutions, sonication can aid in complete dissolution.[3]
Incorrect Solvent The chosen solvent may not be appropriate for the desired concentration.Refer to the solubility table above and select a solvent that is appropriate for your target concentration.
Low Temperature Attempting to dissolve the powder in a cold solvent can hinder solubility.Allow the solvent to reach room temperature before adding the SAMe-DS powder.

Experimental Protocols

Protocol 1: Quantification of SAMe-DS Concentration by HPLC

This protocol provides a general method for determining the concentration of SAMe-DS in a solution.

Materials:

  • This compound (SAMe-DS)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm packing)[9]

  • Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulfate (B86663) in 75:25 water:acetonitrile[9]

  • Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulfate in 20:80 water:acetonitrile[9]

  • SAMe-DS standard of known concentration

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of the SAMe-DS standard in Mobile Phase A.

    • Perform serial dilutions to create a series of standards with known concentrations (e.g., from a low to a high expected concentration range).

  • Sample Preparation:

    • Dilute the SAMe-DS solution to be quantified with Mobile Phase A to a concentration that falls within the range of the standard curve.

  • HPLC Analysis:

    • Set the UV detector to 254 nm.[9]

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the standards and the sample onto the column.

    • Run a gradient elution program.

    • Integrate the peak area corresponding to SAMe.

  • Data Analysis:

    • Plot the peak area of the standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the concentration of SAMe-DS in the unknown sample based on its peak area.

Protocol 2: In Vitro Methyltransferase Assay (Colorimetric)

This protocol is a general guide for a colorimetric methyltransferase assay using SAMe-DS.

Materials:

  • This compound (SAMe-DS)

  • Purified methyltransferase enzyme

  • Methyltransferase-specific substrate (e.g., a peptide or protein)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Coupled enzyme mix for detection of S-adenosylhomocysteine (SAH) (commercially available kits often provide this)

  • Colorimetric reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of SAMe-DS in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare dilutions of the methyltransferase enzyme in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the assay buffer, the methyltransferase enzyme, and the substrate.

    • Negative Control (No Enzyme): Add the assay buffer and the substrate.

    • Negative Control (No Substrate): Add the assay buffer and the methyltransferase enzyme.

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).[8]

  • Initiate the Reaction:

    • Add the SAMe-DS solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the reaction temperature for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction (if necessary, as per the kit instructions).

    • Add the coupled enzyme mix and the colorimetric reagent according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for color development.

  • Measurement:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative controls from the test wells.

    • The resulting absorbance is proportional to the amount of SAH produced and thus to the methyltransferase activity.

Signaling Pathways and Workflows

SAMe-Dependent Transmethylation and Transsulfuration Pathways

S-adenosyl-L-methionine is a central molecule in two critical metabolic pathways: transmethylation and transsulfuration.

G cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration methionine Methionine sam S-Adenosyl-L-methionine (SAMe) methionine->sam MAT atp ATP atp->sam sah S-Adenosyl-L-homocysteine (SAH) sam->sah Methyltransferase methylated_acceptor Methylated Acceptor homocysteine Homocysteine sah->homocysteine SAH Hydrolase homocysteine->methionine Methionine Synthase cystathionine Cystathionine homocysteine->cystathionine CBS cysteine Cysteine cystathionine->cysteine Cystathionase glutathione Glutathione cysteine->glutathione acceptor Acceptor (DNA, RNA, proteins, etc.) acceptor->sah

Caption: Overview of the transmethylation and transsulfuration pathways.

In the transmethylation pathway , SAMe donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, and proteins, in reactions catalyzed by methyltransferases.[10] This process yields S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine.

The resulting homocysteine can then enter the transsulfuration pathway , where it is converted to cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.

SAMe and the mTOR Signaling Pathway

Recent research has identified a role for SAMe in the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

G nutrients Nutrients (Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 Activates growth_factors Growth Factors growth_factors->mtorc1 Activates sam S-Adenosyl-L-methionine (SAMe) sam->mtorc1 Modulates cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes autophagy Autophagy mtorc1->autophagy Inhibits

Caption: Simplified diagram of SAMe's involvement in the mTOR signaling pathway.

The mTOR pathway, specifically the mTORC1 complex, integrates signals from nutrients and growth factors to control cellular processes. SAMe levels have been shown to modulate mTORC1 activity, thereby influencing cell growth and autophagy. This connection highlights the importance of SAMe as a metabolic sensor in the cell.

References

potential impurities in commercial S-Adenosyl-L-methionine disulfate tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential impurities in commercial S-Adenosyl-L-methionine disulfate tosylate (SAMe).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: S-Adenosyl-L-methionine (SAMe) is a crucial co-substrate involved in various essential biochemical reactions, including methyl group transfers (transmethylation), transsulfuration, and aminopropylation.[1] The disulfate tosylate salt is a stabilized form of SAMe used in commercial preparations.[2][3] The purity of SAMe is critical for experimental accuracy and reproducibility, as impurities can interfere with enzymatic assays, cellular processes, and lead to erroneous results.

Q2: What are the common types of impurities found in commercial SAMe disulfate tosylate?

A2: Commercial SAMe disulfate tosylate can contain several types of impurities, which can be broadly categorized as:

  • Degradation Products: SAMe is chemically unstable and can degrade into various substances.[4] Common degradation products include adenine (B156593), S-ribosylmethionine, methylthioadenosine (MTA), and homoserine lactone.[5][6][7][8]

  • Process-Related Impurities: These are substances that may be introduced or formed during the manufacturing process. A key process-related impurity is S-Adenosyl-L-homocysteine (SAH), a potent inhibitor of most SAMe-dependent methyltransferases.[1][9]

  • Diastereomers: SAMe has a chiral sulfur center, leading to two diastereomers: the biologically active (S,S)-SAMe and the inactive (R,S)-SAMe.[10] The (S,S) form can spontaneously racemize to the (R,S) form.[10]

Q3: How do these impurities affect experimental outcomes?

A3: Impurities in SAMe preparations can have significant impacts on research:

  • Enzyme Inhibition: S-Adenosyl-L-homocysteine (SAH) is a strong product inhibitor of methyltransferase enzymes and its presence can significantly reduce the efficiency of methylation reactions.[1]

  • Cellular Toxicity: Some degradation products, such as adenine and methylthioadenosine, have been reported to exhibit cellular toxicity, potentially affecting cell viability and function in in-vitro and in-vivo studies.[8][11]

  • Inaccurate Quantification: The presence of impurities can lead to an overestimation of the active SAMe concentration, resulting in incorrect stoichiometric calculations for enzymatic assays.

  • Reduced Biological Activity: The (R,S)-diastereomer of SAMe is biologically inactive.[10] A high percentage of this isomer will reduce the effective concentration of the active compound.

Q4: How can I assess the purity of my SAMe disulfate tosylate sample?

A4: The most common and reliable method for assessing the purity of SAMe is High-Performance Liquid Chromatography (HPLC).[9][12] Specifically, a reversed-phase HPLC (RP-HPLC) method can be used to separate and quantify SAMe from its related impurities.[9] It is recommended to use a validated, stability-indicating HPLC method for accurate analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no activity in methylation assay 1. High levels of S-Adenosyl-L-homocysteine (SAH) impurity. 2. Degradation of SAMe due to improper storage or handling. 3. High percentage of the inactive (R,S)-diastereomer.1. Analyze the purity of the SAMe lot using HPLC to quantify SAH levels. 2. Ensure SAMe is stored at the recommended temperature (typically -20°C or lower) and handled in appropriate buffers (acidic pH is generally more stable).[10] 3. If possible, use an HPLC method capable of separating the (S,S) and (R,S) diastereomers to determine the concentration of the active form.[10]
Inconsistent results between experiments 1. Lot-to-lot variability in the purity of SAMe. 2. Degradation of SAMe stock solution over time.1. Qualify each new lot of SAMe for purity and impurity profile before use. 2. Prepare fresh stock solutions of SAMe for each experiment or validate the stability of the stock solution under your storage conditions.
Unexpected cellular toxicity observed Presence of toxic degradation products like adenine or methylthioadenosine.Analyze the SAMe sample for the presence of these specific degradation products using a suitable analytical method like HPLC-MS. Consider purchasing SAMe from a different supplier with a higher purity specification.

Quantitative Data Summary

The following table summarizes typical impurity specifications for high-quality this compound, based on commercially available information and published analytical methods.[3]

ImpurityTypical Specification Limit
S-Adenosyl-L-homocysteine (SAH)≤ 1.0%
Adenine≤ 1.0%
Methylthioadenosine (MTA)≤ 1.5%
Adenosine≤ 1.0%
(S,S)-Isomer Content≥ 75.0%
Total Impurities≤ 3.5%

Experimental Protocols

Protocol: Determination of Impurities in this compound by RP-HPLC

This protocol is based on a validated stability-indicating RP-LC method.[9]

1. Materials and Reagents:

  • This compound sample

  • Reference standards for SAMe and potential impurities (SAH, Adenine, MTA)

  • Citric acid monohydrate

  • Sodium dihydrogen orthophosphate dihydrate

  • Sodium lauryl sulphate

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: YMC-Pack Pro C18, 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile in a 75:25 (v/v) ratio.

  • Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile in a 20:80 (v/v) ratio.

  • Gradient Program:

    • 0-10 min: 5-20% B

    • 10-20 min: 20-40% B

    • 20-25 min: 40-45% B

    • 25-30 min: 45-70% B

    • 30-35 min: Hold at 70% B

    • 35-36 min: 70-5% B

    • 36-45 min: Hold at 5% B

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Preparation of Solutions:

  • Diluent: Mobile Phase A

  • Standard Solution: Prepare a stock solution of SAMe reference standard at a known concentration (e.g., 0.01 mg/mL) in the diluent. Prepare individual or mixed standard solutions of the impurities at appropriate concentrations.

  • Sample Solution: Prepare a solution of the SAMe disulfate tosylate sample at a concentration of 1.0 mg/mL in the diluent.

4. System Suitability:

  • Inject the standard solution and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and relative standard deviation of replicate injections) meet the established criteria.

5. Analysis:

  • Inject the diluent (as a blank), the standard solutions, and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity_sample / Area_standard_impurity) * (Concentration_standard_impurity / Concentration_sample) * 100

Visualizations

SAMe_Metabolic_Pathway ATP ATP SAMe S-Adenosyl-L-methionine (SAMe) ATP->SAMe Methionine Adenosyltransferase Met Methionine Met->SAMe Methionine Adenosyltransferase Methylated_Substrate Methylated Product SAMe->Methylated_Substrate Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase Substrate Acceptor Substrate Substrate->Methylated_Substrate Methyltransferase Substrate->SAH Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Ado Adenosine SAH->Ado SAH Hydrolase

Caption: Key metabolic pathway involving SAMe in transmethylation reactions.

Impurity_Analysis_Workflow start Start: Receive SAMe Sample prep_sample Prepare Sample and Standard Solutions start->prep_sample hplc_setup Set up HPLC System (Column, Mobile Phase, etc.) prep_sample->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability troubleshoot Troubleshoot HPLC System system_suitability->troubleshoot Fail run_analysis Inject Blank, Standards, and Sample system_suitability->run_analysis Pass pass Pass fail Fail troubleshoot->hplc_setup data_processing Process Chromatographic Data (Peak Integration) run_analysis->data_processing quantification Identify and Quantify Impurities data_processing->quantification report Generate Purity Report quantification->report end End report->end

Caption: Experimental workflow for the analysis of impurities in SAMe.

Impurity_Relationships SAMe S-Adenosyl-L-methionine disulfate tosylate (SAMe) Process Process-Related Impurities SAMe->Process Degradation Degradation Products SAMe->Degradation Isomers Diastereomers SAMe->Isomers SAH S-Adenosyl-L-homocysteine (SAH) Process->SAH Adenine Adenine Degradation->Adenine MTA Methylthioadenosine (MTA) Degradation->MTA RS_SAMe (R,S)-SAMe (inactive) Isomers->RS_SAMe

Caption: Logical relationships of potential impurities in SAMe.

References

Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate (SAM-DT) in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine disulfate tosylate (SAM-DT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of SAM-DT in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAM-DT) and why is it used in research?

S-Adenosyl-L-methionine (SAM) is a universal methyl group donor involved in numerous biological processes, including DNA, RNA, and protein methylation. The disulfate tosylate salt form (SAM-DT) is specifically engineered to enhance the stability of the otherwise labile SAM molecule, ensuring a longer shelf-life and more consistent potency for in vitro and in vivo studies. Its applications are widespread, with research focusing on its potential in cancer, liver disease, and osteoarthritis.[1]

Q2: Why is my SAM-DT precipitating when I add it to my cell culture medium?

Precipitation of SAM-DT in cell culture media can be attributed to several factors:

  • High Concentration: Exceeding the solubility limit of SAM-DT in the specific medium.

  • Temperature Shock: Adding a concentrated, likely aqueous, stock solution of SAM-DT to a colder medium can decrease its solubility.

  • pH Instability: SAM is known to be unstable under physiological conditions, typically found in cell culture media (pH ~7.4) at 37°C.[2] This instability can lead to degradation products that may be less soluble.

  • Interaction with Media Components: Although specific interactions are not well-documented, components in complex media, such as salts and proteins (if using serum), could potentially interact with SAM-DT and reduce its solubility.

Q3: How stable is SAM-DT in a typical cell culture environment?

SAM is markedly unstable at a pH of 7.5 and can rapidly degrade.[2] The half-life of SAM at pH 8.0 and 37°C is approximately 16 hours.[3][4] This inherent instability is a critical factor to consider during experimental design, as the active concentration of SAM-DT will decrease over time.

Q4: Can I prepare a high-concentration stock solution of SAM-DT?

Yes, preparing a concentrated stock solution is the recommended method. SAM-DT is freely soluble in water.[1] A stock solution in water can be prepared at concentrations as high as 33.33 mg/mL.[1] It is crucial to use this stock solution to dilute to the final working concentration in your experimental medium.

Q5: How should I store my SAM-DT stock solution?

For long-term stability, it is recommended to aliquot your stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[5]

Troubleshooting Guide: Preventing SAM-DT Precipitation

This guide provides a systematic approach to identifying and resolving issues with SAM-DT precipitation in your experimental media.

Problem: Precipitate forms immediately upon adding SAM-DT stock solution to the media.
Potential Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit 1. Determine the maximum solubility of SAM-DT in your specific medium using the protocol provided below.2. Lower the final concentration of SAM-DT in your experiment.
Poor Mixing Technique 1. Warm the cell culture medium to 37°C before adding the SAM-DT stock.2. Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
Temperature Difference 1. Ensure both your SAM-DT stock solution and your cell culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing.
Problem: Precipitate forms over time during incubation.
Potential Cause Troubleshooting Steps
Compound Degradation 1. Due to the inherent instability of SAM at 37°C and physiological pH, consider shorter incubation times.2. Replenish the medium with freshly prepared SAM-DT at regular intervals for longer experiments.
Interaction with Serum Proteins 1. If using a serum-containing medium, try reducing the serum concentration.2. Consider using a serum-free medium if compatible with your cell line.
pH Shift in Media 1. Ensure your medium is adequately buffered for your cell density and experimental duration.2. Monitor the pH of your culture medium throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of SAM-DT

Objective: To prepare a sterile, high-concentration aqueous stock solution of SAM-DT.

Materials:

  • This compound (SAM-DT) powder

  • Sterile, nuclease-free water

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of SAM-DT powder.

  • Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of water to 10 mg of SAM-DT). The solubility in water is reported to be at least 33.33 mg/mL.[1]

  • Vortex the solution until the SAM-DT is completely dissolved. Gentle warming to room temperature may aid in dissolution if the water is cold.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Determining the Maximum Soluble Concentration of SAM-DT in a Specific Cell Culture Medium

Objective: To empirically determine the solubility limit of SAM-DT in your specific cell culture medium to avoid precipitation in your experiments.

Materials:

  • Concentrated stock solution of SAM-DT (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640, etc.), warmed to 37°C

  • Sterile microcentrifuge tubes

  • A set of pipettes for serial dilutions

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a series of dilutions of your SAM-DT stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 10 µM to 5 mM.

  • Gently vortex each dilution after adding the stock solution.

  • Visually inspect each tube for any immediate signs of precipitation.

  • Incubate the tubes at 37°C for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect the tubes again for any precipitate.

  • For a more sensitive assessment, pipette a small volume from each tube onto a microscope slide and check for crystalline structures under a microscope.

  • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your specific experimental conditions.

Data Presentation

Solvent Reported Solubility Molar Concentration (Approx.)
Water33.33 mg/mL[1]43.47 mM
10% DMSO / 90% Saline≥ 2.5 mg/mL≥ 3.26 mM
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL≥ 3.26 mM

Note: The solubility in specific cell culture media has not been widely reported and should be determined empirically using the protocol above.

Visualizations

Troubleshooting_Workflow Troubleshooting SAM-DT Precipitation start Precipitation Observed q1 When does precipitation occur? start->q1 immediate Immediately upon mixing q1->immediate Immediately delayed During incubation q1->delayed Over time cause1 Potential Causes: - Concentration too high - Poor mixing - Temperature shock immediate->cause1 cause2 Potential Causes: - Compound degradation - Interaction with media components - pH shift delayed->cause2 solution1 Solutions: - Determine max solubility - Lower final concentration - Improve mixing technique - Equilibrate temperatures cause1->solution1 solution2 Solutions: - Reduce incubation time - Replenish SAM-DT periodically - Reduce serum concentration - Monitor media pH cause2->solution2

Troubleshooting workflow for SAM-DT precipitation.

SAM_Pathway S-Adenosyl-L-methionine (SAM) as a Methyl Donor SAM S-Adenosyl-L-methionine (SAM) Methylated_Acceptor Methylated Acceptor Molecule SAM->Methylated_Acceptor Donates methyl group SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH is converted to Methyltransferase Methyltransferase (Enzyme) SAM->Methyltransferase Acceptor Acceptor Molecule (e.g., DNA, protein, lipid) Acceptor->Methylated_Acceptor Acceptor->Methyltransferase Methyltransferase->Methylated_Acceptor

Role of SAM in methylation reactions.

References

Technical Support Center: Measurement of Intracellular S-Adenosyl-L-methionine disulfate tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of S-Adenosyl-L-methionine (SAM) disulfate tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantification of intracellular SAM.

Frequently Asked Questions (FAQs)

Q1: What is S-Adenosyl-L-methionine (SAM) disulfate tosylate, and why is it used in experiments?

A1: S-Adenosyl-L-methionine is a crucial metabolite in all living cells, acting as the primary methyl group donor in numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] It is central to three key metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis.[1][3] The disulfate tosylate salt form of SAM is commonly used in commercial preparations to enhance its chemical stability.[4] SAM itself is notoriously unstable at room temperature and neutral pH, readily degrading into compounds like methylthioadenosine (MTA), adenine, and homoserine lactone.[4]

Q2: What are the main challenges in accurately measuring intracellular SAM?

A2: The primary challenges in quantifying intracellular SAM include:

  • Inherent Instability: SAM is highly susceptible to degradation, influenced by factors like temperature and pH.[4] This necessitates rapid sample processing and storage at low temperatures (-80°C).

  • Low Intracellular Concentrations: SAM levels within cells can be low, requiring highly sensitive analytical methods for detection.

  • Cellular Uptake: The polar nature of SAM limits its passive diffusion across cell membranes, which can complicate studies involving exogenous SAM administration.[5]

  • Extraction Efficiency: The choice of extraction solvent and method is critical to ensure complete lysis of cells and quantitative recovery of SAM while minimizing degradation.[6][7]

  • Presence of Diastereoisomers: SAM exists in two diastereoisomeric forms: the biologically active (S,S) form and the inactive (R,S) form.[8] Chromatographic methods should ideally be able to resolve these two forms, especially if the biological activity is of interest.

Q3: Which analytical methods are most suitable for quantifying intracellular SAM?

A3: Several methods can be used, with the choice depending on the required sensitivity, specificity, and available equipment:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for SAM quantification due to its high sensitivity and specificity.[9][10][11] It allows for the simultaneous measurement of SAM and its related metabolite, S-adenosylhomocysteine (SAH), to determine the methylation ratio (SAM/SAH).

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A more widely available method, HPLC-UV can be used for SAM determination, often employing ion-pair chromatography to retain the polar SAM molecule on a reversed-phase column.[12][13]

  • Immunoassays (ELISA): Commercially available ELISA kits offer a high-throughput alternative for SAM quantification, though they may have different specificity and sensitivity compared to LC-MS/MS.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no SAM signal detected SAM Degradation: Improper sample handling (e.g., slow processing, storage at inappropriate temperatures).Process samples immediately on ice after collection. Store all samples and extracts at -80°C. Use acidic buffers (e.g., formic acid, perchloric acid) during extraction to improve stability.[4][12]
Inefficient Cell Lysis/Extraction: The chosen method may not be effectively breaking open the cells and releasing SAM.Use robust cell disruption techniques such as sonication or bead beating in the presence of a suitable extraction solvent (e.g., acetonitrile/water mixture, perchloric acid).[7][15]
Poor Chromatographic Retention (HPLC/LC-MS): SAM is a polar molecule and may not be well-retained on standard C18 columns.Use a hydrophilic interaction liquid chromatography (HILIC) column or employ an ion-pairing reagent (e.g., sodium octanesulfonate) in the mobile phase for reversed-phase chromatography.[12][15]
High variability between replicate samples Inconsistent Sample Processing: Variations in incubation times, extraction volumes, or processing temperatures.Standardize all steps of the experimental protocol. Prepare master mixes for reagents where possible. Ensure consistent timing for each sample.
Incomplete Protein Precipitation: Residual proteins can interfere with analysis, particularly in LC-MS/MS.Ensure thorough mixing and sufficient incubation time after adding the precipitation agent (e.g., perchloric acid, acetone).[4][11] Centrifuge at high speed and low temperature to effectively pellet proteins.
Peak tailing or splitting in chromatogram Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Presence of Diastereoisomers: The (S,S) and (R,S) forms of SAM may partially separate under certain chromatographic conditions.Optimize the mobile phase composition and gradient to either co-elute the isomers as a single peak or achieve baseline separation if differentiation is required.[8]
Interaction with Metal Ions: SAM can chelate metal ions, which can affect peak shape.Use mobile phases containing a chelating agent like EDTA if metal contamination is suspected.

Experimental Protocols

Intracellular SAM Extraction from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 350 µL of ice-cold extraction solvent (25:75 deionized H₂O:acetonitrile) to the cell pellet.[15] For adherent cells, this can be done directly in the culture dish.

  • Homogenization: For suspension cells or scraped adherent cells, transfer the cell suspension to a microcentrifuge tube containing ~200 µL of glass beads (425-600 µm). Homogenize using a bead beater for 30 seconds, followed by a 5-minute incubation on ice. Repeat this cycle three times.[15]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet cell debris and precipitated proteins.[15]

  • Sample Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube. This supernatant contains the intracellular SAM.

  • Storage: Store the extract at -80°C until analysis.

LC-MS/MS Quantification of SAM

The following is an example of LC-MS/MS parameters and should be adapted for the specific instrument used.

Parameter Value Reference
LC Column BEH Amide, 2.1x50 mm[15]
Mobile Phase A 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4)[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.5 mL/min[15]
Gradient HILIC gradient (specifics to be optimized)[15]
Injection Volume 1-3 µL[9][15]
MS Ionization Mode Positive Electrospray Ionization (ESI+)[9][10]
Capillary Voltage 0.8-5.0 kV[9][15]
Probe Temperature 500°C[15]
MRM Transition (SAM) m/z 399 → 250[9][11][16]
MRM Transition (d3-SAM IS) m/z 402 → 250[9][11][16]

A stable isotope-labeled internal standard (IS), such as d3-SAM, is highly recommended for accurate quantification.[9][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis harvest 1. Cell Harvesting (Wash with ice-cold PBS) lysis 2. Quenching & Lysis (Ice-cold Acetonitrile/H2O) harvest->lysis homogenize 3. Homogenization (Bead beating) lysis->homogenize centrifuge 4. Centrifugation (20,000 x g, 4°C) homogenize->centrifuge collect 5. Collect Supernatant centrifuge->collect inject 6. LC-MS/MS Injection collect->inject quantify 7. Data Acquisition & Quantification inject->quantify sam_pathway cluster_methionine_cycle Methionine Cycle cluster_outputs Metabolic Fates methionine Methionine sam S-Adenosyl-L-methionine (SAM) methionine->sam MAT atp ATP atp->sam sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases transmethylation Transmethylation (DNA, RNA, Proteins) sam->transmethylation transsulfuration Transsulfuration (Glutathione Synthesis) sam->transsulfuration polyamines Polyamine Synthesis sam->polyamines homocysteine Homocysteine sah->homocysteine homocysteine->methionine Remethylation

References

Technical Support Center: Enhancing the In Vivo Bioavailability of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of S-Adenosyl-L-methionine (SAMe) disulfate tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of S-Adenosyl-L-methionine disulfate tosylate so low?

A1: The low oral bioavailability of SAMe disulfate tosylate, typically less than 5%, is attributed to several factors.[1] SAMe is chemically unstable at neutral and alkaline pH, such as that found in the intestines, and is susceptible to degradation in the acidic environment of the stomach.[2] Additionally, it exhibits low cellular permeability, which limits its absorption across the intestinal epithelium.[1][2] The molecule also undergoes significant first-pass metabolism in the liver.[1][3]

Q2: What are the most common strategies to improve the oral bioavailability of SAMe?

A2: The primary strategies focus on protecting SAMe from degradation and enhancing its absorption:

  • Enteric Coating: This is the most common approach.[4][5] An enteric coat is a polymer barrier applied to oral dosage forms that remains intact in the acidic stomach but dissolves in the more alkaline environment of the small intestine, releasing the drug for absorption.[6]

  • Novel Salt Forms: Utilizing different salt forms, such as SAMe phytate, has been shown to improve stability and pharmacokinetic parameters compared to the tosylate form.[2][7][8][9]

  • Absorption Enhancers: Co-formulating SAMe with excipients like propyl gallate has been demonstrated to enhance systemic absorption.[4]

  • Lipid-Based Formulations: Encapsulating SAMe in liposomes or solid lipid nanoparticles (SLNs) can protect it from degradation and may improve absorption through the lymphatic system.[10][11][12]

Q3: How does an enteric coating improve the bioavailability of SAMe?

A3: An enteric coating protects SAMe from the harsh acidic environment of the stomach, where it would otherwise degrade. By ensuring that the active compound is released in the small intestine, the site of maximal absorption, a higher concentration of intact SAMe is available to be absorbed into the bloodstream.[6][13]

Q4: Are there any known issues with the stability of SAMe during formulation and storage?

A4: Yes, SAMe is notoriously unstable, particularly in the presence of moisture and at elevated temperatures or neutral to alkaline pH.[2][14] This instability can lead to the degradation of the active molecule into inactive byproducts.[2] Therefore, manufacturing processes should be conducted under controlled humidity and temperature conditions.[15] Lyophilization and the use of stabilizers like trehalose (B1683222) have been explored to improve the stability of SAMe formulations.[6][14]

Troubleshooting Guides

Issue 1: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent formulation performance - Ensure strict control over manufacturing parameters (e.g., coating thickness, particle size).- Conduct in vitro dissolution testing to confirm batch-to-batch consistency before in vivo studies.
Food effect - Standardize the feeding schedule of experimental animals. Studies have shown a significant food effect on SAMe absorption, with food delaying the time to maximum concentration (Tmax) and reducing the area under the curve (AUC).[5]
Inter-individual physiological differences - Increase the number of subjects per group to improve statistical power.- Use a crossover study design where each subject serves as their own control.[4]
Sample handling and analysis errors - Adhere strictly to a validated protocol for blood sample collection, processing, and storage. SAMe is unstable in biological matrices.- Use a validated and sensitive analytical method, such as LC-MS/MS, for plasma sample analysis.[1][11][16][17][18]
Issue 2: Poor In Vitro to In Vivo Correlation (IVIVC)
Potential Cause Troubleshooting Steps
Inappropriate in vitro dissolution method - Use dissolution media that mimic the pH of different segments of the gastrointestinal tract (e.g., simulated gastric fluid followed by simulated intestinal fluid).- Ensure the dissolution apparatus and parameters are appropriate for the dosage form being tested.
Complex in vivo absorption process - Consider that factors beyond simple dissolution, such as active transport or the influence of efflux transporters, may be affecting absorption.- Utilize in vitro cell culture models, such as Caco-2 cells, to investigate the permeability and transport mechanisms of your formulation.[2]
First-pass metabolism - The low bioavailability of SAMe is partly due to extensive first-pass metabolism in the liver.[1][3] In vitro dissolution will not account for this. Consider using in vitro liver microsome assays to estimate the extent of metabolism.

Data Presentation: Pharmacokinetic Parameters of Different Oral SAMe Formulations

Formulation Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
Enteric-coated SAMe disulfate tosylate1000 mg~2.37-2.50 µmol/L5.2-5.4~8.56-10.3 µmol/L/h[19]
MSI-195 (with propyl gallate)800 mgNot specified4.5 (fasted)Significantly higher than comparator[5]
MSI-195 (with propyl gallate)1600 mgNot specifiedNot specified~2.8-fold higher than SAM-e Complete™[5]
SAMe Phytate95.4 mg/kg (rats)~1.5 µM~1.5~4.5 µM·h[2]
SAMe disulfate tosylate (Reference)95.4 mg/kg (rats)~0.5 µM~1.0~1.5 µM·h[2]

Note: Direct comparison between studies should be made with caution due to differences in study design, subjects, and analytical methods.

Experimental Protocols

Protocol 1: Enteric Coating of SAMe Tablets

This protocol is a general guideline based on common practices described in the literature.[4][15][20][21]

  • Core Tablet Preparation:

    • Blend SAMe disulfate tosylate with appropriate excipients (e.g., microcrystalline cellulose, sodium starch glycolate, magnesium stearate).

    • Compress the blend into core tablets of the desired size and hardness.

  • Seal Coating (Optional but Recommended):

    • Prepare a suspension of a seal coating material (e.g., Opadry® AMB).

    • Apply the seal coat to the core tablets in a coating pan until a weight gain of approximately 2-3% is achieved. This provides a barrier between the acidic drug and the enteric polymer.

  • Enteric Coating:

    • Prepare a suspension of an enteric polymer (e.g., Eudragit® L30D-55).

    • Apply the enteric coat to the seal-coated tablets in a coating pan at a controlled temperature and spray rate.

    • Continue the coating process until a weight gain of 5-10% is achieved, ensuring a uniform and continuous film.

  • Curing:

    • Cure the coated tablets at a specified temperature and time to ensure proper film formation and functionality of the enteric coat.

Protocol 2: Quantification of SAMe in Plasma using LC-MS/MS

This protocol is a summary of a validated method for SAMe quantification.[1][16][18]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 20 µL of plasma, add 180 µL of an internal standard solution (e.g., deuterated SAMe in mobile phase A).

    • Vortex mix and then filter by ultracentrifugation through a 10 kDa molecular weight cutoff membrane to remove proteins.

  • Chromatographic Separation:

    • Inject 3 µL of the filtrate onto a C18 HPLC column.

    • Use a binary gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

    • The total run time is typically around 5-10 minutes.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for SAMe (e.g., m/z 399 → 250) and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of SAMe standards.

    • Determine the concentration of SAMe in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

SAMe_Metabolic_Pathway cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferases Methylated_Substrate Methylated Substrate SAMe->Methylated_Substrate Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione

Caption: Metabolic pathway of S-Adenosyl-L-methionine (SAMe).

Bioavailability_Study_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Interpretation Formulation Develop SAMe Formulation (e.g., Enteric Coated) InVitro In Vitro Characterization (Dissolution, Stability) Formulation->InVitro Animal_Dosing Oral Administration to Fasted Subjects InVitro->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-24h) Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage at -80°C Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability_Assessment Assess Relative Bioavailability PK_Analysis->Bioavailability_Assessment

Caption: Experimental workflow for an in vivo bioavailability study.

Formulation_Strategies cluster_protection Protection from Degradation cluster_absorption Enhancement of Absorption Goal Improve SAMe Bioavailability Enteric_Coating Enteric Coating Goal->Enteric_Coating Novel_Salts Novel Salt Forms (e.g., Phytate) Goal->Novel_Salts Lipid_Encapsulation Lipid Encapsulation (Liposomes, SLNs) Goal->Lipid_Encapsulation Absorption_Enhancers Absorption Enhancers (e.g., Propyl Gallate) Goal->Absorption_Enhancers Lymphatic_Uptake Promote Lymphatic Uptake (via Lipids) Lipid_Encapsulation->Lymphatic_Uptake

Caption: Logical relationships of strategies to improve SAMe bioavailability.

References

Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate (SAMe-DT) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interference of S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT) in biochemical assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SAMe-DT) and why is it used in biochemical assays?

A1: S-Adenosyl-L-methionine (SAMe) is a universal methyl group donor essential for numerous biochemical reactions, particularly those catalyzed by methyltransferases.[1] However, SAMe is inherently unstable. To enhance its stability for use as a laboratory reagent, it is formulated as a salt with disulfuric acid and p-toluenesulfonic acid (tosylate).[1] This formulation provides a more stable and reliable source of SAMe for in vitro assays.

Q2: What are the potential sources of interference from SAMe-DT in my assay?

A2: Interference can arise from three components of the SAMe-DT salt:

  • S-Adenosyl-L-methionine (SAMe) itself: While the active molecule, high concentrations or specific assay conditions might lead to non-enzymatic reactions or product inhibition.

  • Sulfate (B86663) ions (SO₄²⁻): At high concentrations, sulfate ions can alter the ionic strength of the assay buffer, potentially affecting enzyme conformation and activity. There is also evidence of sulfate conjugates interfering in mass spectrometry analysis through in-source dissociation.

  • Tosylate (p-toluenesulfonate): Tosylate is a good leaving group and tosyl esters are known to be reactive towards nucleophilic amino acid residues in proteins.[2] This chemical reactivity can lead to non-specific, covalent modification of the enzyme or other proteins in the assay, resulting in false-positive or false-negative results.

Q3: What types of biochemical assays are most likely to be affected by SAMe-DT interference?

A3: While any assay could potentially be affected, those that are particularly sensitive include:

  • High-Throughput Screening (HTS) assays: These are prone to false positives from various interference mechanisms, including chemical reactivity and compound aggregation.

  • Fluorescence-based assays: Tosylate and other small molecules can interfere with fluorescence signals through quenching or autofluorescence.

  • Assays with sensitive enzymatic systems: Enzymes with reactive cysteine or other nucleophilic residues in their active sites may be susceptible to modification by tosylate.

  • Mass spectrometry-based assays: Sulfate ions can potentially interfere with the analysis.

Q4: Are there alternatives to SAMe disulfate tosylate?

A4: Yes, other salt forms of SAMe are available, such as SAMe chloride dihydrochloride (B599025) or formulations with other counter-ions like phytate.[3] Additionally, researchers can explore the use of SAMe analogs for specific applications, though these may have different kinetic properties.[4][5][6] The choice of an alternative should be guided by the specific requirements of the assay and validated to ensure compatibility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using SAMe-DT in biochemical assays.

Issue 1: High background signal in my assay.

Symptoms:

  • The negative control (no enzyme or no substrate) shows a high signal.

  • The assay window (signal-to-background ratio) is low.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Intrinsic fluorescence/absorbance of SAMe-DT components 1. Run a control experiment with SAMe-DT in the assay buffer without the enzyme or other detection reagents. 2. Measure the signal at the assay's excitation and emission wavelengths (for fluorescence) or absorbance wavelength. 3. If a significant signal is observed, consider using a different detection method or subtracting the background signal from all wells.
Contamination of reagents 1. Use fresh, high-quality reagents, including assay buffers and water. 2. Prepare fresh dilutions of SAMe-DT for each experiment.
Non-specific binding to the assay plate 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the wash and/or assay buffers.
Issue 2: Irreproducible results or high well-to-well variability.

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Instability of SAMe 1. Prepare SAMe-DT solutions fresh for each experiment and keep them on ice. 2. Avoid repeated freeze-thaw cycles of the stock solution.[7] 3. Ensure the pH of the assay buffer is within the optimal range for SAMe stability (typically acidic to neutral).
Compound aggregation 1. Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant change in results may indicate aggregation. 2. Visually inspect the wells for precipitation.
Pipetting errors 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to minimize pipetting variations.
Issue 3: Apparent inhibition or activation that is not target-specific (False Positives/Negatives).

Symptoms:

  • Inhibition or activation is observed that is not consistent with the known biology of the target.

  • The dose-response curve is unusually steep or does not follow a standard sigmoidal shape.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Chemical reactivity of tosylate 1. Pre-incubation experiment: Incubate the enzyme with SAMe-DT for varying times before adding the substrate. If inhibition increases with pre-incubation time, it suggests covalent modification. 2. Dialysis or buffer exchange: After pre-incubating the enzyme with SAMe-DT, remove the excess SAMe-DT by dialysis or buffer exchange. If the enzyme activity is not restored, this indicates irreversible inhibition.
Interference with the detection system 1. Orthogonal assay: Validate hits using a different assay format that relies on an alternative detection principle (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based secondary assay). 2. Counter-screen: Perform the assay in the absence of the primary target to see if SAMe-DT affects the detection reagents directly.
Ionic strength effects of sulfate 1. Run the assay with equivalent concentrations of a control salt (e.g., sodium sulfate) to determine if the observed effect is due to the sulfate ions.

Experimental Protocols

Protocol 1: Control for Tosylate and Sulfate Interference

Objective: To determine if the tosylate or sulfate counter-ions in SAMe-DT are causing assay interference.

Materials:

  • This compound (SAMe-DT)

  • Sodium tosylate (or p-toluenesulfonic acid neutralized to the assay pH)

  • Sodium sulfate

  • Your enzyme, substrate, and assay buffer

Procedure:

  • Prepare a concentration range of SAMe-DT that you would typically use in your assay.

  • Prepare corresponding molar equivalent concentrations of sodium tosylate and sodium sulfate.

  • Set up your standard assay with the following conditions in triplicate:

    • No SAMe-DT, no counter-ions (negative control)

    • Your standard concentration of SAMe-DT

    • The concentration range of sodium tosylate

    • The concentration range of sodium sulfate

  • Run the assay and measure the signal.

  • Analysis: Compare the signal from the wells containing only the counter-ions to the negative control. A significant change in signal suggests interference from tosylate or sulfate.

Protocol 2: Pre-incubation Time-Course to Detect Chemical Reactivity

Objective: To assess if inhibition is time-dependent, suggesting covalent modification by a reactive species like tosylate.

Procedure:

  • Prepare two sets of reaction tubes.

  • Set A (Pre-incubation):

    • Add your enzyme and SAMe-DT to the assay buffer.

    • Incubate for different durations (e.g., 0, 15, 30, 60 minutes) at the assay temperature.

    • Initiate the reaction by adding the substrate.

  • Set B (Control):

    • Pre-incubate the enzyme in the assay buffer for the same durations as Set A.

    • Initiate the reaction by adding a mixture of SAMe-DT and the substrate.

  • Measure the reaction rate for both sets at each time point.

  • Analysis: Plot the enzyme activity versus pre-incubation time for both sets. If the activity in Set A decreases significantly more over time compared to Set B, it indicates time-dependent inhibition, likely due to covalent modification.

Data Presentation

Table 1: Hypothetical Data from Counter-ion Interference Experiment

CompoundConcentration (mM)% Inhibition (Mean ± SD)
Sodium Tosylate15.2 ± 1.1
525.8 ± 3.5
1048.1 ± 4.2
Sodium Sulfate11.3 ± 0.8
53.5 ± 1.5
106.2 ± 2.1

Visualizations

Diagram 1: Troubleshooting Workflow for SAMe-DT Interference

SAMe_Troubleshooting start Unexpected Assay Result (High Background, Inhibition, etc.) check_counter_ions Control for Counter-Ion Interference (Protocol 1) start->check_counter_ions pre_incubation Pre-incubation Time-Course (Protocol 2) check_counter_ions->pre_incubation No Interference interference Interference Confirmed check_counter_ions->interference Interference Observed orthogonal_assay Perform Orthogonal Assay pre_incubation->orthogonal_assay No Time-dependence pre_incubation->interference Time-dependent Inhibition orthogonal_assay->interference Discrepant Results no_interference No Interference Detected orthogonal_assay->no_interference Consistent Results optimize Optimize Assay Conditions (e.g., lower SAMe-DT conc.) interference->optimize other_issues Investigate Other Assay Parameters no_interference->other_issues alternative Consider SAMe Alternatives optimize->alternative Methyltransferase_Assay cluster_reaction Enzymatic Reaction SAMe SAMe-DT Enzyme Methyltransferase SAMe->Enzyme Methylated_Substrate Methylated Substrate Enzyme->Methylated_Substrate SAH S-Adenosyl- homocysteine (SAH) Enzyme->SAH Substrate Substrate Substrate->Enzyme Detection Detection Method (Fluorescence, Luminescence, etc.) SAH->Detection Signal Signal Detection->Signal Interference_Types SAMe_DT SAMe Disulfate Tosylate Tosylate Tosylate SAMe_DT->Tosylate Sulfate Sulfate SAMe_DT->Sulfate SAMe_mol SAMe SAMe_DT->SAMe_mol Reactivity Chemical Reactivity (Covalent Modification) Tosylate->Reactivity Fluorescence_Interference Fluorescence/Absorbance Interference Tosylate->Fluorescence_Interference Ionic_Strength Ionic Strength Effects Sulfate->Ionic_Strength Product_Inhibition Product Inhibition SAMe_mol->Product_Inhibition

References

best practices for handling S-Adenosyl-L-methionine disulfate tosylate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Adenosyl-L-methionine disulfate tosylate (SAMe). This guide provides best practices, troubleshooting tips, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully handling and utilizing this compound in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from other forms of SAMe?

A1: S-Adenosyl-L-methionine (SAMe) is a crucial biological molecule that functions as the primary methyl group donor in numerous metabolic reactions.[1][2] The disulfate tosylate salt form is specifically engineered for enhanced chemical stability.[3] This unique salt configuration offers superior protection against degradation from moisture and heat compared to other salts like 1,4-butanedisulfonate, ensuring a longer shelf-life and consistent potency in experimental setups.[3]

Q2: What are the primary research applications of SAMe disulfate tosylate?

A2: SAMe disulfate tosylate is utilized in a wide range of research areas due to its fundamental role in methylation. Key applications include studies on liver health, mental wellness (as it possesses antidepressant effects), and joint health for its potential to alleviate pain and inflammation.[3][4] It also exhibits anti-proliferative, pro-apoptotic, and anti-metastatic properties, making it a compound of interest in cancer research.[4][5]

Q3: What are the recommended storage and handling conditions for SAMe disulfate tosylate?

A3: To maintain its integrity, SAMe disulfate tosylate should be stored in a tightly sealed container, protected from light and moisture.[6][7][8] Recommended storage temperatures can vary, with some sources suggesting refrigeration (2°C - 8°C) while others recommend freezing (-20°C) for long-term stability.[5][6][9] It is a hygroscopic powder, so it is crucial to minimize its exposure to the atmosphere.[10] Before opening, the container should be allowed to equilibrate to room temperature in a dry environment to prevent condensation.[3]

Q4: Is SAMe disulfate tosylate considered hazardous?

A4: According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[8][11][12] It is essential to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7][8][11] In case of contact, follow the first-aid measures outlined in the product's safety data sheet.[6][7][11]

Troubleshooting Guide

Issue 1: Difficulty Dissolving SAMe Disulfate Tosylate

  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: SAMe disulfate tosylate is freely soluble in water.[3][10] It also has good solubility in DMSO.[5] Refer to the solubility data table below for specific concentrations.

    • Insufficient Mixing: Sonication or gentle heating may be required to achieve complete dissolution, especially at higher concentrations.[4][5]

    • Saturation: You may be exceeding the solubility limit of the solvent. Try preparing a more dilute solution.

Issue 2: Inconsistent Experimental Results

  • Problem: Variability in results between experiments using the same SAMe solution.

  • Possible Causes & Solutions:

    • Degradation of SAMe: SAMe is unstable in solution, especially at neutral or alkaline pH and at room temperature.[2][13] It is recommended to prepare fresh solutions for each experiment.[5] If a stock solution must be stored, it should be aliquoted and kept at -80°C for up to one year.[5]

    • Hygroscopic Nature: The powder readily absorbs moisture from the air, which can lead to degradation and inaccurate weighing.[10] Ensure the compound is handled quickly in a low-humidity environment.

    • Isomerization: Only the (S,S)-isomer of SAMe is biologically active.[13] Improper storage or handling can lead to racemization to the inactive (R,S)-isomer, reducing the effective concentration of the active compound.[2]

Issue 3: Low Purity Detected by HPLC Analysis

  • Problem: HPLC analysis of the SAMe solution shows multiple peaks or a lower than expected purity.

  • Possible Causes & Solutions:

    • Degradation Products: The presence of additional peaks may indicate degradation of SAMe into products such as adenine (B156593) and methylthioadenosine.[13] This can be caused by improper storage or handling.

    • Contaminated Solvents or Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned to avoid introducing contaminants.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationRemarks
Water100 mg/mL (130.41 mM)Ultrasonic treatment may be needed.[4]
Water72 mg/mL (93.9 mM)Sonication is recommended.[5]
DMSO247.5 mg/mL (322.77 mM)Sonication is recommended.[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline5 mg/mL (6.52 mM)Sonication is recommended.[5]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (3.26 mM)Clear solution.[4]
10% DMSO + 90% corn oil≥ 2.5 mg/mL (3.26 mM)Clear solution.[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of SAMe Disulfate Tosylate

  • Materials:

    • This compound powder

    • Nuclease-free water

    • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the container of SAMe disulfate tosylate to equilibrate to room temperature before opening.

    • In a low-humidity environment, weigh the desired amount of SAMe powder. For 1 mL of a 100 mM solution, you will need 76.68 mg (Molecular Weight: 766.8 g/mol ).

    • Transfer the powder to a sterile conical tube.

    • Add the appropriate volume of nuclease-free water to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the solution is not completely clear, sonicate for 5-10 minutes in a water bath sonicator.

    • Once fully dissolved, the solution should be clear and colorless.

    • For storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

experimental_workflow Workflow for Preparing a SAMe Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Equilibrate SAMe to Room Temperature weigh Weigh SAMe Powder start->weigh add_solvent Add Nuclease-Free Water weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_clarity Verify Complete Dissolution dissolve->check_clarity aliquot Aliquot into Single-Use Tubes check_clarity->aliquot For Storage use Use Immediately in Experiment check_clarity->use For Immediate Use store Store at -80°C aliquot->store

Caption: Experimental workflow for the preparation and storage of a SAMe stock solution.

SAMe_Metabolic_Pathway Simplified SAMe Metabolic Pathway cluster_cycle Methionine Cycle cluster_methylation Transmethylation methionine Methionine sam S-Adenosyl-L-methionine (SAMe) methionine->sam + ATP atp ATP atp->sam sah S-Adenosyl-L-homocysteine (SAH) sam->sah - Methyl Group methyltransferase Methyltransferase sam->methyltransferase homocysteine Homocysteine sah->homocysteine - Adenosine homocysteine->methionine + Methyl Group (from Folate/B12 cycle) substrate Acceptor Substrate (DNA, RNA, proteins, etc.) substrate->methyltransferase methylated_substrate Methylated Substrate methyltransferase->sah methyltransferase->methylated_substrate

Caption: The central role of SAMe as a methyl donor in the methionine cycle and transmethylation reactions.

References

Technical Support Center: S-Adenosyl-L-methionine Disulfate Tosylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the shelf life, stability, and handling of S-Adenosyl-L-methionine (SAMe) disulfate tosylate solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid S-Adenosyl-L-methionine disulfate tosylate powder?

A: The solid powder is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] For long-term storage, -20°C is recommended, which can preserve it for up to 3 years.[3]

Q2: What is the recommended solvent for preparing SAMe stock solutions?

A: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents.[3][4] For aqueous solutions, using a slightly acidic buffer (pH 3.0-5.0) can improve stability.[5] Some suppliers recommend preparing solutions in 20 mM HCl to minimize decomposition if longer storage is needed.[6]

Q3: What is the shelf life of SAMe in a prepared solution?

A: The shelf life of SAMe in solution is significantly shorter than in its solid form and is highly dependent on the solvent and storage temperature. Aqueous solutions are particularly unstable and it is often recommended to prepare them fresh for immediate use.[3][7] When stored at -80°C, solutions in organic solvents like DMSO may be stable for up to 1 year, while at -20°C, the stability is reduced to about one month.[3][4][7] The half-life of SAMe in a solution at pH 7.5 can range from 16 to 42 hours due to non-enzymatic degradation.[8]

Q4: Why is the disulfate tosylate salt form of SAMe commonly used?

A: S-Adenosyl-L-methionine is an inherently unstable molecule.[5][9][10] The disulfate tosylate salt form provides greater chemical stability to the compound, protecting the labile sulfonium (B1226848) ion from degradation and extending its shelf life, particularly in the solid state.[9][11]

Q5: What are the main degradation products of SAMe?

A: SAMe can degrade through several pathways. The primary degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone, formed via intramolecular cyclization.[8][12] Hydrolysis can also lead to the formation of adenine (B156593) and S-ribosylmethionine.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in aqueous solution upon storage The solution may be supersaturated, or the temperature may have fluctuated.Gently warm the solution and use sonication to redissolve the precipitate.[3] For future preparations, ensure the concentration is within the solubility limits at the storage temperature. Consider filtering the solution with a 0.22 µm filter after preparation.[7]
Inconsistent experimental results This could be due to the degradation of SAMe in the working solution. The stability of SAMe is pH and temperature-dependent.[5][8]Prepare fresh solutions for each experiment. If using a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. Ensure the pH of your experimental buffer is slightly acidic if possible, as SAMe is more stable under these conditions.[5]
High background signal in assays A common impurity, S-methylthioadenosine, may be present in the SAMe reagent or may have formed due to degradation, which can act as a substrate in some assays.[6]Use high-purity, pharmaceutical-grade SAMe disulfate tosylate.[11] Prepare solutions immediately before use to minimize the formation of degradation products.
Difficulty dissolving the compound SAMe disulfate tosylate may require assistance to fully dissolve, especially at higher concentrations.Use sonication to aid dissolution.[3] For aqueous solutions, ultrasonic treatment may be necessary.[4] When preparing complex formulations, add solvents sequentially and ensure the compound is fully dissolved before adding the next solvent.[3]

Data Summary Tables

Solubility Data
SolventConcentrationNotes
Water (H₂O)72 mg/mL (93.9 mM)Sonication is recommended.[3]
Water (H₂O)33.33 mg/mL (43.47 mM)Ultrasonic treatment needed.[4]
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (65.21 mM)Saturation unknown.[4]
Dimethyl Sulfoxide (DMSO)247.5 mg/mL (322.77 mM)Sonication is recommended.[3]
Phosphate-Buffered Saline (PBS)100 mg/mL (130.41 mM)Clear solution; ultrasonic treatment needed.[4]
Ethanol< 1 mg/mLInsoluble or slightly soluble.[3]
Storage and Stability of Solutions
SolventStorage TemperatureShelf Life
In solvent (general)-80°C1 year[3]
In solvent (general)-80°C6 months[4][7]
In solvent (general)-20°C1 month[4][7]
Aqueous Solution (general)Room TemperatureNot recommended for more than one day.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM SAMe Stock Solution in DMSO
  • Materials: this compound powder (MW: 766.8 g/mol ), high-purity DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer, and sonicator.

  • Procedure: a. Allow the SAMe powder to equilibrate to room temperature before opening the container to prevent moisture condensation. b. Weigh out 76.68 mg of SAMe disulfate tosylate powder using an analytical balance. c. Transfer the powder to a sterile 1.5 mL microcentrifuge tube. d. Add 1 mL of high-purity DMSO to the tube. e. Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution. f. If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved.[3] g. Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -80°C for long-term storage (up to 6-12 months) or at -20°C for short-term storage (up to 1 month).[3][4][7]

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation products and establish the stability-indicating power of an analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Materials: SAMe stock solution, 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂), HPLC system with a suitable column (e.g., C18), mobile phase, and a UV detector.

  • Procedure: a. Acid Hydrolysis: Mix an aliquot of the SAMe stock solution with an equal volume of 1 M HCl. Incubate at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before HPLC analysis. b. Base Hydrolysis: Mix an aliquot of the SAMe stock solution with an equal volume of 1 M NaOH. Incubate at room temperature and collect samples at different time intervals. Neutralize the samples with 1 M HCl before injection into the HPLC. c. Oxidative Degradation: Treat an aliquot of the SAMe stock solution with 30% H₂O₂. Incubate at room temperature and collect samples over time. d. Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C). Collect samples at various time points. e. Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. The appearance of new peaks or a decrease in the area of the parent SAMe peak indicates degradation.

Visualizations

SAMe_Preparation_Workflow start Start: Need SAMe Solution dissolve Weigh SAMe powder & add solvent (e.g., DMSO, acidic buffer) start->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution sonicate Vortex and/or sonicate check_dissolution->sonicate No storage_decision Need to store solution? check_dissolution->storage_decision Yes sonicate->check_dissolution use_immediately Use immediately for experiment end End use_immediately->end storage_decision->use_immediately No aliquot Aliquot into single-use tubes storage_decision->aliquot Yes store_frozen Store at -20°C (1 month) or -80°C (6-12 months) aliquot->store_frozen store_frozen->end

Caption: Workflow for preparing and storing SAMe solutions.

SAMe_Degradation_Pathway cluster_0 Primary Degradation Pathways SAMe S-Adenosyl-L-methionine (SAMe) MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Intramolecular Displacement Homoserine α-amino-γ-butyrolactone (Homoserine Lactone) SAMe->Homoserine Intramolecular Displacement Adenine Adenine SAMe->Adenine Hydrolysis (pH dependent) SRM S-Ribosylmethionine SAMe->SRM Hydrolysis (pH dependent)

Caption: Major degradation pathways of S-Adenosyl-L-methionine.

Stability_Study_Workflow start Prepare concentrated SAMe stock solution stress_conditions Expose aliquots to stress conditions start->stress_conditions acid Acid (e.g., 1M HCl) stress_conditions->acid base Base (e.g., 1M NaOH) stress_conditions->base oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation heat Heat (e.g., 60°C) stress_conditions->heat sampling Collect samples at defined time intervals acid->sampling base->sampling oxidation->sampling heat->sampling analysis Analyze samples via stability-indicating HPLC sampling->analysis data Evaluate data: - Decrease in parent peak - Formation of new peaks analysis->data end Determine degradation profile data->end

Caption: Workflow for a forced degradation stability study.

References

Validation & Comparative

A Comparative Guide to S-Adenosyl-L-methionine Disulfate Tosylate for Methylation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Adenosyl-L-methionine disulfate tosylate (SAM-DT) with other methyl donors, focusing on its application in methylation studies. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction to S-Adenosyl-L-methionine (SAM) and its Stabilized Salt Form

S-Adenosyl-L-methionine (SAM) is a universal methyl donor, critical for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids. This process of transmethylation is fundamental to numerous cellular functions. However, SAM is inherently unstable, which poses challenges for its use as a laboratory reagent. To enhance its stability, SAM is commercially available as various salt forms. This compound (SAM-DT) is one such stable formulation that combines SAM with disulfuric acid and p-toluenesulfonic acid (tosylate), making it a reliable reagent for research applications.

Comparison of SAM-DT and Other Methyl Donors

The primary function of SAM-DT in experimental settings is to provide the active SAM molecule for methylation reactions. While direct comparative studies on the enzymatic efficiency of different SAM salt forms are not extensively published, it is widely accepted that equimolar concentrations of the active SAM ion from different stable salt preparations will yield comparable results in in-vitro assays. The key distinctions between these forms lie in their stability, purity, and handling characteristics.

Table 1: Comparison of this compound (SAM-DT) and S-Adenosyl-L-methionine (SAM) Active Ion

FeatureThis compound (SAM-DT)S-Adenosyl-L-methionine (SAM) - Active Ion
Chemical Formula C22H31N6O16S4-3C15H22N6O5S+
Molecular Weight ~766.8 g/mol ~398.4 g/mol
Stability High; formulated for enhanced chemical stability.Low; prone to degradation at neutral or alkaline pH and at room temperature.
Form Solid, crystalline powder.Exists in solution; unstable when isolated.
Purity Typically >95%.Dependent on the purity of the starting salt form.
Solubility Soluble in water.Soluble in aqueous solutions.
Primary Role Stable source of the active SAM molecule for research.The biologically active methyl donor.

Performance in Methylation Assays

The efficacy of SAM-DT as a methyl donor is evaluated through its ability to facilitate the transfer of a methyl group to a substrate by methyltransferase enzymes, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). The performance is typically quantified by measuring the amount of methylated product or the formation of the reaction by-product, S-adenosylhomocysteine (SAH).

Table 2: Representative Performance Data in a DNA Methyltransferase (DNMT1) Assay

Methyl DonorConcentration (µM)DNMT1 Activity (pmol/min/µg)SAH Formation (pmol/min)
SAM-DT 101.520.76
507.613.81
10015.237.62
SAM Chloride 101.550.78
507.753.88
10015.507.75
Control (No Donor) -<0.01<0.01

Note: The data presented in this table are representative and based on the assumption of equivalent molar concentrations of the active SAM ion. Actual results may vary based on specific experimental conditions, enzyme kinetics, and substrate concentrations.

Signaling and Metabolic Pathways

SAM is a central molecule in cellular metabolism, participating in three key pathways: transmethylation, transsulfuration, and aminopropylation. The transmethylation pathway, or the SAM cycle, is crucial for epigenetic regulation.

SAM_Cycle Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM MAT ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Group Methyl Group Transfer SAM->Methyl_Group Substrate Acceptor Substrate (DNA, RNA, Protein) Substrate->Methyl_Group Methylated_Substrate Methylated Substrate Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Methyl_Group->Methylated_Substrate

The SAM Cycle and Methylation.

Experimental Protocols

Detailed methodologies for common methylation assays are provided below.

DNA Methyltransferase (DNMT) Activity Assay

This protocol describes a non-radioactive, ELISA-based method for quantifying DNMT activity.

Materials:

  • Recombinant DNMT1 enzyme

  • SAM-DT

  • DNA substrate (e.g., poly(dI-dC))

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol)

  • Coating Buffer (e.g., PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in Wash Buffer)

  • Anti-5-methylcytosine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well microplate

Procedure:

  • DNA Coating: Coat a 96-well plate with 100 µL of DNA substrate (1 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Reaction Setup: Prepare the methylation reaction mixture in each well:

    • 50 µL of Assay Buffer

    • 10 µL of DNMT1 enzyme (e.g., 50 nM final concentration)

    • 10 µL of DNA substrate (if not coated)

    • 10 µL of various concentrations of SAM-DT (e.g., 0.5 - 100 µM)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Washing: Repeat the wash step.

  • Primary Antibody: Add 100 µL of diluted anti-5-methylcytosine antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

DNMT_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with DNA substrate Start->Coat_Plate Wash_Block Wash and Block wells Coat_Plate->Wash_Block Add_Reagents Add DNMT enzyme and SAM-DT Wash_Block->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Wash Wash wells Incubate->Wash Add_Antibodies Add primary and secondary antibodies Add_Antibodies->Wash Wash in between Wash->Add_Antibodies Add_Substrate Add TMB substrate Wash->Add_Substrate Stop_Read Stop reaction and read absorbance at 450 nm Add_Substrate->Stop_Read End End Stop_Read->End

DNMT Activity Assay Workflow.
Histone Methyltransferase (HMT) Activity Assay

This protocol outlines a radiometric filter-binding assay to measure HMT activity.

Materials:

  • Recombinant HMT enzyme (e.g., G9a)

  • Histone H3 peptide substrate

  • SAM-DT

  • [3H]-SAM (S-Adenosyl-L-[methyl-3H]-methionine)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Microcentrifuge tubes

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10 µL of 2x Assay Buffer

    • 1 µL of HMT enzyme (e.g., 100 nM final concentration)

    • 2 µL of histone H3 peptide substrate (e.g., 10 µM final concentration)

    • 1 µL of SAM-DT (as a cold competitor for kinetic studies, if applicable)

    • 1 µL of [3H]-SAM (e.g., 1 µCi)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding 10 µL of Stop Solution.

  • Spotting: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square.

  • Washing: Wash the filter papers three times for 5 minutes each in a beaker with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [3H]-SAM.

  • Drying: Dry the filter papers completely.

  • Scintillation Counting: Place each filter paper in a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

HMT_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: HMT enzyme, histone substrate, SAM-DT, and [3H]-SAM Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Spot_Filter Spot reaction onto P81 filter paper Stop_Reaction->Spot_Filter Wash_Filter Wash filter paper Spot_Filter->Wash_Filter Dry_Filter Dry filter paper Wash_Filter->Dry_Filter Count_Radioactivity Add scintillation fluid and measure radioactivity Dry_Filter->Count_Radioactivity End End Count_Radioactivity->End

HMT Activity Assay Workflow.

Conclusion

This compound is a highly stable and reliable source of the essential methyl donor, SAM, for in-vitro methylation studies. Its enhanced stability over the native SAM molecule makes it an ideal reagent for ensuring reproducibility and accuracy in DNMT and HMT assays. While direct enzymatic performance is expected to be comparable to other SAM salt forms at equimolar concentrations of the active ion, the superior handling and storage characteristics of SAM-DT make it a preferred choice for researchers in the field of epigenetics and drug discovery.

A Comparative Guide to the Biological Activity of S-Adenosyl-L-methionine Disulfate Tosylate and Other Methyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biochemistry, the transfer of a methyl group is a fundamental process governing a vast array of biological functions, from gene expression to protein function and neurotransmitter synthesis. At the heart of these reactions lies the universal methyl donor, S-Adenosyl-L-methionine (SAMe). This guide provides an objective comparison of the biological activity of a stable salt form, S-Adenosyl-L-methionine disulfate tosylate (SAMe-DST), with other key methyl donors including methionine, betaine (B1666868), and choline (B1196258). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid researchers in selecting the appropriate methyl donor for their specific applications.

Comparative Analysis of Methyl Donor Performance

The efficacy of a methyl donor is determined by several factors, including its stability, bioavailability, and its ability to influence the intracellular methylation potential, often measured by the ratio of SAMe to its demethylated product, S-adenosylhomocysteine (SAH).

Methyl DonorChemical StabilityBioavailabilityKey Biological Roles
This compound (SAMe-DST) Stabilized salt form enhances shelf life compared to the free ion.[1][2]Orally active, though bioavailability can be low and variable.[3] Enteric coating can improve absorption.[4]Universal methyl donor for over 100 biochemical reactions, including DNA, RNA, and protein methylation.[5][6][[“]] Involved in the synthesis of neurotransmitters, phospholipids, and polyamines.[8][9]
L-Methionine Stable amino acid.Readily absorbed from the diet.Precursor to SAMe.[5][10][11] Its administration can increase brain SAMe levels, though the dose-response may differ from direct SAMe supplementation.[12]
Betaine (Trimethylglycine) Stable quaternary ammonium (B1175870) compound.Readily absorbed.Donates a methyl group to homocysteine to form methionine, particularly in the liver and kidneys via the betaine-homocysteine methyltransferase (BHMT) pathway.[11][13][14] Can be more effective than SAMe in preventing increased homocysteine release under certain conditions.[4]
Choline Stable essential nutrient.Readily absorbed and metabolized.Precursor to betaine.[8][15] Essential for the synthesis of phosphatidylcholine and acetylcholine.[8] Contributes significantly to the body's methyl pool.[1]

Quantitative Experimental Data

The following table summarizes quantitative data from a comparative study on the effects of betaine and SAMe on methionine metabolism in rat hepatocytes exposed to ethanol.

Treatment GroupIntracellular SAMe:SAH Ratio (Decrease from Control)Homocysteine Release (Increase from Control)
Ethanol-fed50% decrease~2-fold increase
Ethanol + BetaineRatio increasedPrevented the increase in homocysteine generation
Ethanol + SAMeRatio increasedDid not prevent the increase in homocysteine generation

Data adapted from a study on ethanol-induced changes in methionine metabolism in rat hepatocytes.[4] This study suggests that while both betaine and SAMe can improve the SAMe:SAH ratio, betaine is more effective at directly remethylating homocysteine and preventing its release from the liver in this experimental model.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of methyl donors.

In Vitro DNA Methyltransferase Assay

This assay measures the ability of a methyl donor to facilitate the transfer of a methyl group to a DNA substrate by a specific DNA methyltransferase (DNMT).

Materials:

  • Purified DNA methyltransferase (e.g., DNMT1)

  • DNA substrate (e.g., hemimethylated hairpin DNA)

  • S-Adenosyl-L-methionine (SAMe) or other methyl donor

  • Methylation buffer (e.g., 250 mM Tris pH 7.5, 5 mM MgCl2, 500 mM potassium glutamate, 5 mM DTT, 25% glycerol)

  • Nuclease-free water

  • Microcentrifuge tubes and 96-well plate

  • Plate reader for fluorescence measurement (if using a fluorescence-based assay)

Procedure:

  • Prepare the Assay Solution: In a microcentrifuge tube on ice, prepare the assay solution containing the methylation buffer, DNA substrate, the methyl donor (e.g., SAMe), and nuclease-free water.

  • Aliquot the Solution: Aliquot the assay solution into the wells of a 96-well plate.

  • Initiate the Reaction: Add the DNA methyltransferase enzyme to the wells to start the methylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the Reaction: Terminate the reaction by heating at 65°C for 20 minutes.

  • Quantification: The extent of methylation can be quantified using various methods, such as a continuous fluorescence-based assay where a methyl-sensitive endonuclease is used to cleave the methylated DNA, leading to a change in fluorescence.[16]

Global DNA Methylation Quantification

This method assesses the overall level of DNA methylation in a sample, which can be influenced by the availability of methyl donors.

Method 1: ELISA-based Assay

Materials:

  • Genomic DNA isolated from cells or tissues

  • Global DNA Methylation Quantification Kit (e.g., from Sigma-Aldrich or Epigentek)

  • Microplate reader for absorbance measurement

Procedure:

  • DNA Binding: Bind the genomic DNA to the wells of the assay plate provided in the kit.

  • Antibody Incubation: Add a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC) to the wells and incubate.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate.

  • Color Development: Add the developing solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculation: The percentage of 5-mC can be calculated based on a standard curve generated with methylated DNA controls provided in the kit.[17][18]

Method 2: Bisulfite Sequencing of Repetitive Elements

Materials:

  • Genomic DNA

  • Bisulfite conversion kit

  • PCR primers specific for repetitive elements (e.g., Alu or LINE-1)

  • PCR reagents

  • DNA sequencing equipment

Procedure:

  • Bisulfite Treatment: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers specific for repetitive elements.

  • Sequencing: Sequence the PCR products.

  • Analysis: The level of methylation is determined by comparing the sequence of the treated DNA to the original sequence. The percentage of methylated cytosines can then be calculated.[19]

Signaling Pathways and Biological Processes

Methyl donors are integral to various signaling pathways that regulate cellular processes. The following diagrams illustrate key pathways influenced by these molecules.

Methionine_Cycle cluster_cycle Methionine Cycle cluster_betaine Betaine Pathway cluster_precursors Dietary Precursors Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferases (CH3 donation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (Folate/B12 dependent) Homocysteine->Methionine BHMT Betaine Betaine DMG Dimethylglycine Betaine->DMG Diet_Methionine Dietary Methionine Diet_Methionine->Methionine Choline Choline Choline->Betaine

Caption: The Methionine Cycle and its interplay with the Betaine Pathway.

This diagram illustrates the central role of the methionine cycle in generating the universal methyl donor, SAMe. Methionine is converted to SAMe, which then donates its methyl group in various transmethylation reactions, forming SAH. SAH is subsequently hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine through two primary pathways: one dependent on folate and vitamin B12, and the other utilizing betaine as the methyl donor, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).[10][11][13] Dietary choline serves as a precursor for betaine.[8][15]

Betaine_Signaling cluster_mapk MAPK Signaling Pathway cluster_betaine_action Betaine's Anti-inflammatory Action MAPKs MAPKs (JNK, p38, ERK1/2) NFkB_Activation NF-κB Activation MAPKs->NFkB_Activation Inflammation Pro-inflammatory Cytokine Expression NFkB_Activation->Inflammation Betaine Betaine Betaine->MAPKs Inhibits

Caption: Betaine's inhibitory effect on the MAPK signaling pathway.

Betaine has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[20][21][22] The MAPK cascade, which includes kinases like JNK, p38, and ERK1/2, can lead to the activation of the transcription factor NF-κB. Activated NF-κB then promotes the expression of pro-inflammatory cytokines. By suppressing the activity of MAPKs, betaine can downregulate this inflammatory response.[20][21]

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylates Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibits Beta_Catenin_Stable Stable β-catenin Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_Stable->TCF_LEF Co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Overview of the canonical Wnt/β-catenin signaling pathway.

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[23][24] In the "OFF" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt ligand binding to its receptor complex leads to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.[25] While SAMe is the universal methyl donor for numerous epigenetic modifications that can influence gene expression, the direct and specific modulation of the Wnt/β-catenin pathway by SAMe requires further detailed investigation.

Conclusion

This compound stands out as the direct and universal methyl donor for a multitude of essential biochemical reactions. Its stabilized salt form offers advantages for experimental and supplemental use. However, other methyl donors like methionine, betaine, and choline play crucial, interconnected roles in maintaining the cellular methyl pool and can, in specific contexts, offer distinct advantages. Betaine, for instance, demonstrates a potent ability to remethylate homocysteine, which is particularly relevant in conditions of homocysteine elevation. The choice of a methyl donor for research or therapeutic development should be guided by a clear understanding of the specific biological pathway of interest, the desired outcome, and the comparative data on efficacy, stability, and bioavailability presented in this guide. Further research into the nuanced interactions between these methyl donors and various signaling pathways will continue to illuminate their complex roles in health and disease.

References

A Comparative Guide to S-Adenosyl-L-methionine Disulfate Tosylate and Betaine as Methyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate methyl donor is a critical decision in experimental design and therapeutic development. S-Adenosyl-L-methionine (SAMe) and Betaine (B1666868) are two of the most prominent methyl donors utilized in biological systems. This guide provides an objective comparison of S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT), a stable salt of SAMe, and Betaine, focusing on their performance, underlying biochemical pathways, and experimental validation.

Executive Summary

SAMe is the universal primary methyl donor, directly participating in the methylation of a vast array of molecules including DNA, RNA, proteins, and lipids. Betaine, on the other hand, acts as a methyl donor primarily for the remethylation of homocysteine to methionine, a precursor to SAMe. This fundamental difference in their mechanism of action dictates their respective applications and efficacy in different biological contexts. SAMe-DT, while being a direct and potent methyl donor, suffers from low oral bioavailability. Betaine, in contrast, is readily absorbed and can be an effective strategy to indirectly boost cellular methylation potential, particularly under conditions where the primary methionine synthase pathway is compromised.

Physicochemical Properties and Bioavailability

A key differentiator between SAMe-DT and Betaine is their stability and bioavailability.

PropertyThis compound (SAMe-DT)Betaine (Trimethylglycine)
Chemical Stability Moderately stable as a salt form in solid state.[1] Unstable in aqueous solutions, especially at neutral or alkaline pH and higher temperatures.[2][3]Highly stable as a crystalline solid and in aqueous solutions.
Oral Bioavailability Very low, reported to be in the range of 0.5-1% for enteric-coated tablets.[3][4] Formulations with absorption enhancers can increase bioavailability.[1]Readily absorbed.[5][6] Oral administration leads to a rapid and dose-dependent increase in serum betaine concentrations.[5][7]
Plasma Half-life Relatively short.Elimination half-life is approximately 14 hours in healthy subjects after a single dose, and can increase with repeated dosing.[6]

Comparative Efficacy in Methylation and Homocysteine Metabolism

The primary function of both SAMe and Betaine in the context of this comparison is their role in methylation reactions and the regulation of homocysteine levels.

Impact on SAM/SAH Ratio

The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation potential. A higher SAM/SAH ratio is indicative of a greater capacity for methylation.

Study ContextEffect of SAMe SupplementationEffect of Betaine SupplementationReference
Ethanol-fed rat hepatocytesIncreased the SAM/SAH ratio.Increased the SAM/SAH ratio.[8]
Nonalcoholic steatohepatitis (NASH) patients-Failed to reduce elevated S-adenosylhomocysteine levels.[9][10][9][10]
Reduction of Plasma Homocysteine

Elevated homocysteine levels are a risk factor for various diseases. Both SAMe and betaine play roles in its metabolism.

Study PopulationDosageOutcomeReference
Betaine
Healthy men and women6 g/day for 12 weeksDecreased plasma homocysteine.[11]
Healthy adults (Meta-analysis)≥ 4 g/day for ≥ 6 weeksSignificant reduction in plasma homocysteine.[8][8]
Chinese adults with hyperhomocysteinemia1 g/day (with B vitamins) for 12 weeksEffectively decreased plasma homocysteine.[12][13][12][13]
SAMe
Healthy volunteers1600 mg/day for 4 weeksNo significant elevation in homocysteine levels was observed.[14][14]
Ethanol-fed rat hepatocytesDid not prevent increased homocysteine release.Prevented the increase in homocysteine generation.[8][8]

Influence on Signaling Pathways

Beyond their direct roles in one-carbon metabolism, both SAMe and Betaine have been shown to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

  • S-Adenosyl-L-methionine (SAMe): SAMe has been shown to inhibit the NF-κB signaling pathway.[15][16] In a model of chemical hepatocarcinogenesis, SAMe abolished NF-κB activation by regulating components downstream of IKK (IκB kinase).[15][16] It can also decrease levels of acetylated NF-κB, which is the activated form.[17]

  • Betaine: Betaine has demonstrated anti-inflammatory effects by suppressing NF-κB activation.[18] It can inhibit the TLR4-NF-κB/MAPK signaling pathway.[18]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylates IκB-P IκB-P IKK->IκB-P NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Proteasome Proteasome IκB-P->Proteasome Degradation SAMe SAMe SAMe->IKK Inhibits Betaine Betaine Betaine->IKK Inhibits Gene_Expression Inflammatory Gene Expression NF-κB_nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB pathway by SAMe and Betaine.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.

  • S-Adenosyl-L-methionine (SAMe): SAMe treatment has been shown to reduce the phosphorylation of ERK1/2, a key component of the MAPK pathway, in cancer cells, leading to reduced cell proliferation and induction of apoptosis.[7][15][19]

  • Betaine: Betaine has also been found to inhibit the MAPK signaling pathway, contributing to its anti-inflammatory and other cellular effects.[18]

MAPK_Signaling Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cellular_Response Proliferation, Survival Transcription_Factors->Cellular_Response SAMe SAMe SAMe->ERK Inhibits Phosphorylation Betaine Betaine Betaine->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK/ERK pathway by SAMe and Betaine.

Experimental Protocols

Quantification of SAM and SAH by HPLC

Objective: To determine the intracellular or plasma concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) to calculate the methylation potential (SAM/SAH ratio).

Methodology:

  • Sample Preparation (for plasma/serum):

    • Collect blood in EDTA-containing tubes and immediately place on ice.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • To 200 µL of plasma, add 20 µL of 2M perchloric acid to precipitate proteins.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two buffers is typically used.

      • Buffer A: 50 mM sodium phosphate, 10 mM heptanesulfonic acid, pH 2.8.

      • Buffer B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 20% Buffer B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Quantification:

    • Prepare standard curves for both SAM and SAH of known concentrations.

    • Inject prepared samples and standards onto the HPLC system.

    • Identify and quantify the peaks corresponding to SAM and SAH by comparing their retention times and peak areas to the standards.

    • Calculate the SAM/SAH ratio from the determined concentrations.

HPLC_Workflow Blood_Sample Blood Sample (EDTA tube) Centrifugation1 Centrifuge (2000g, 4°C) Blood_Sample->Centrifugation1 Plasma Plasma Centrifugation1->Plasma Protein_Precipitation Add Perchloric Acid Plasma->Protein_Precipitation Centrifugation2 Centrifuge (14000g, 4°C) Protein_Precipitation->Centrifugation2 Supernatant Supernatant Centrifugation2->Supernatant HPLC_Injection Inject into HPLC Supernatant->HPLC_Injection Chromatography C18 Column Gradient Elution HPLC_Injection->Chromatography Detection UV Detector (254 nm) Chromatography->Detection Data_Analysis Quantify Peaks Calculate SAM/SAH Ratio Detection->Data_Analysis

Caption: Workflow for SAM and SAH quantification by HPLC.
In Vitro Methyltransferase Activity Assay (Non-Radioactive)

Objective: To compare the methyl donor activity of SAMe-DT and the indirect methyl donor capacity of Betaine in a non-radioactive format. This assay measures the production of SAH.

Principle: This is a coupled enzyme assay where the SAH produced by the methyltransferase reaction is hydrolyzed to homocysteine and adenosine. Adenosine is then deaminated to inosine, and the ammonia (B1221849) produced is used in a reaction catalyzed by glutamate (B1630785) dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.

Methodology:

  • Reaction Components:

    • Methyltransferase (MTase): A purified recombinant methyltransferase (e.g., a DNA methyltransferase or a protein methyltransferase).

    • Methyl Acceptor Substrate: The specific substrate for the chosen MTase (e.g., a DNA oligonucleotide or a protein/peptide).

    • Methyl Donors:

      • This compound (SAMe-DT) solution.

      • Betaine solution.

    • Coupled Enzyme System:

      • SAH hydrolase (SAHH).

      • Adenosine deaminase (ADA).

      • Glutamate dehydrogenase (GLDH).

    • Additional Reagents: α-ketoglutarate, NADH, reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, prepare the reaction mixture containing the reaction buffer, methyl acceptor substrate, NADH, α-ketoglutarate, SAHH, ADA, and GLDH.

    • To initiate the reaction, add the methyltransferase enzyme.

    • For the comparison, set up parallel reactions with either SAMe-DT or Betaine.

      • For SAMe-DT: Add a range of concentrations of SAMe-DT to the reaction wells.

      • For Betaine: To assess its indirect effect, the reaction must also include homocysteine and the enzymes required to convert it to methionine and then to SAMe (Methionine Synthase and Methionine Adenosyltransferase), or a cell lysate containing these enzymes. This makes a direct comparison in a purified system complex. A more practical approach is to pre-incubate cells with Betaine and then measure the MTase activity in cell lysates.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH consumption (decrease in A340 per unit time).

    • The rate of the reaction is proportional to the activity of the methyltransferase.

    • Compare the rates obtained with SAMe-DT to those with Betaine (in the appropriate experimental setup) to assess their relative methyl donor capacities.

InVitro_Methylation_Assay cluster_MTase_Reaction Methyltransferase Reaction cluster_Detection_Cascade Detection Cascade SAMe SAMe SAH SAH SAMe->SAH MTase Substrate Substrate Methylated_Substrate Methylated_Substrate Substrate->Methylated_Substrate MTase MTase Methyltransferase SAH_detected SAH SAH->SAH_detected Homocysteine Homocysteine SAH_detected->Homocysteine SAHH Adenosine Adenosine SAH_detected->Adenosine SAHH Inosine Inosine Adenosine->Inosine ADA Ammonia Ammonia Adenosine->Ammonia ADA Glutamate Glutamate Ammonia->Glutamate GLDH NADH NADH NAD NAD+ NADH->NAD GLDH Detection Detection NAD->Detection Measure A340 decrease alpha_KG α-Ketoglutarate alpha_KG->Glutamate GLDH

Caption: Principle of a non-radioactive in vitro methyltransferase assay.

Conclusion

The choice between this compound and Betaine as a methyl donor is highly dependent on the specific research or therapeutic goal. SAMe-DT serves as a direct, universal methyl donor, making it suitable for in vitro assays and for conditions where a direct elevation of SAMe levels is desired, though its poor oral bioavailability is a significant limitation for in vivo applications. Betaine, with its excellent bioavailability, is a powerful tool for lowering homocysteine levels and indirectly supporting the cellular methylation capacity by providing the substrate for the BHMT pathway. Its modulatory effects on key signaling pathways further broaden its potential therapeutic applications. For in vivo studies aiming to enhance overall methylation status, particularly in the context of liver health, betaine represents a more practical and often more effective option than oral SAMe-DT. Conversely, for direct biochemical studies of methyltransferase activity, SAMe-DT remains the indispensable reagent.

References

A Comparative Analysis for Researchers: S-Adenosyl-L-methionine Disulfate Tosylate vs. Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances between related biochemical compounds is paramount for designing effective experimental and therapeutic strategies. This guide provides a detailed comparative analysis of S-Adenosyl-L-methionine disulfate tosylate (SAMe-DST) and its precursor, the essential amino acid L-methionine. We delve into their biochemical roles, mechanisms of action, stability, and therapeutic applications, supported by experimental data and detailed protocols.

Biochemical and Therapeutic Profiles

L-Methionine is one of the nine essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. Its fundamental role is as a building block for protein synthesis. Beyond this, methionine is a crucial intermediate in several metabolic pathways. It is the metabolic precursor for S-adenosyl-L-methionine (SAMe), cysteine, and subsequently, the major intracellular antioxidant, glutathione.[1] Methionine itself has been investigated for its potential therapeutic applications, including its role in protecting the body from damage caused by ionizing radiation and detoxifying harmful substances like heavy metals.

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP).[2] It is the principal methyl donor in a vast number of biological methylation reactions, a process critical for the synthesis and function of DNA, RNA, proteins, phospholipids, and neurotransmitters.[3][4] Due to its central role in these processes, SAMe has been extensively studied and used as a dietary supplement for various conditions, including depression, osteoarthritis, and liver diseases.[2][5][6]

The commercially available form, This compound (SAMe-DST) , is a stabilized salt of SAMe. Pure SAMe is inherently unstable, which presents challenges for its use as a therapeutic agent. The disulfate tosylate salt provides greater chemical stability, making it a reliable form for research and clinical use.[4][7]

Comparative Data Summary

The following tables summarize key comparative data for SAMe-DST and methionine based on available experimental and clinical studies.

Table 1: Biochemical and Physicochemical Properties

PropertyThis compound (SAMe-DST)L-Methionine
Primary Role Universal methyl donor[3]Essential amino acid, precursor to SAMe and cysteine[1]
Molecular Formula C₂₂H₃₄N₆O₁₆S₄C₅H₁₁NO₂S
Stability More stable salt form of SAMe[7]Generally stable
Solubility Freely soluble in water[7]Soluble in water
Oral Bioavailability Low (~1-5%)[4][8]Readily absorbed

Table 2: Therapeutic Applications and Efficacy (Selected Indications)

IndicationThis compound (SAMe-DST)L-Methionine
Liver Disease Studied in alcoholic liver disease, cirrhosis, and cholestasis.[5][9][10] May improve liver function and reduce symptoms.[11]Methionine restriction is a model for inducing liver disease in research. Supplementation is being explored for its potential to reduce liver damage.[12][13]
Depression Shown to be more effective than placebo and comparable to some standard antidepressants in clinical trials.[2][6]Limited direct clinical evidence for depression. Preclinical studies suggest it can raise brain SAMe levels.
Osteoarthritis Demonstrated efficacy in reducing pain and improving function, comparable to some NSAIDs.[14]Not a primary treatment for osteoarthritis.

Signaling Pathways and Mechanisms of Action

Methionine Metabolism and its Conversion to SAMe

Methionine plays a central role in the one-carbon metabolism pathway. It is converted to SAMe in an ATP-dependent reaction catalyzed by methionine adenosyltransferase (MAT). SAMe then donates its methyl group for various methylation reactions, becoming S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine and glutathione.

Methionine_Metabolism Methionine Methionine SAMe SAMe Methionine->SAMe MAT + ATP ATP ATP SAH SAH SAMe->SAH Methyltransferase + Methyl Acceptor Methyl_Acceptor Methyl_Acceptor Methylated_Product Methylated_Product Methyl_Acceptor->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase + Folate/B12 Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione Cysteine->Glutathione SAMe_Methylation_Pathway cluster_substrates Methylation Substrates cluster_outcomes Cellular Outcomes SAMe SAMe DNA DNA SAMe->DNA DNMTs Histones Histones SAMe->Histones HMTs Proteins Proteins SAMe->Proteins PRMTs Phospholipids Phospholipids SAMe->Phospholipids Gene_Expression Gene_Expression DNA->Gene_Expression Epigenetic_Regulation Epigenetic_Regulation Histones->Epigenetic_Regulation Signal_Transduction Signal_Transduction Proteins->Signal_Transduction Membrane_Fluidity Membrane_Fluidity Phospholipids->Membrane_Fluidity SAMe_Protocol_Workflow Start Start Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Assessment (Clinical & Lab Tests) Screening->Baseline Randomization Randomization Baseline->Randomization SAMe_Arm Oral SAMe-DST (800-1600 mg/day) Randomization->SAMe_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-up Visits (Weeks 2, 4, 8, 12) SAMe_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Data_Collection->Follow_Up Continue until end of study Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of S-Adenosyl-L-methionine (SAMe) disulfate tosylate. The following sections detail the experimental protocols and performance characteristics of different validated methods, offering a basis for selecting the most suitable approach for your research or quality control needs.

Experimental Protocols

The successful analysis of S-Adenosyl-L-methionine disulfate tosylate by HPLC relies on carefully optimized chromatographic conditions. Due to its sensitivity to pH, light, and temperature, robust analytical methodologies are essential for accurate quantification.[1] The tables below summarize the key parameters of several reported HPLC methods.

Table 1: Chromatographic Conditions for HPLC Analysis of S-Adenosyl-L-methionine

ParameterMethod 1Method 2Method 3Method 4
Column Discovery C18 (15 cm x 2.1 mm, 5 µm)[2][3]Shimadzu C18 (250 x 4.6 mm, 5µm)[4]Reversed-phase C8EA:faast column (250 mm × 2.0 mm)[5]
Mobile Phase Isocratic elution with anionic surface active agents[2][3]Phosphate (B84403) Buffer (pH 3.5) : Methanol (92:8 v/v)[4]Gradient with phosphate buffer, sodium octanesulfonate, and acetonitrileBinary gradient up to 100% methanol[5]
Flow Rate Not Specified1.0 mL/min[4]1.2 mL/min[6][7]0.20 mL/min[5]
Detection UV at 254 nm[8]UV at 210 nm[4]UV at 257 nm[6][7]ESI-MS/MS[5]
Injection Volume 20 µL[8]Not SpecifiedNot Specified3 µL[5]

Table 2: Sample and Standard Preparation

Preparation StepMethod Details
Standard Solution A stock solution of SAMe standard (e.g., 0.01 mg/mL) is prepared in the mobile phase or an appropriate acidic buffer to ensure stability.[6][7][8]
Sample Solution For pharmaceutical formulations, tablets are typically crushed, and the powder is extracted with an acidic buffer (e.g., phosphate buffer) to dissolve the SAMe. The solution is then filtered before injection.[6][7] For biological samples, protein precipitation and ultracentrifugation may be required.[5]

Method Validation and Performance Comparison

Method validation is performed in adherence to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1] The following table summarizes the reported validation data for different HPLC methods, providing a basis for comparison.

Table 3: Comparison of Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity (r) r = 0.999[2][3]Not SpecifiedR² = 0.9999[6][7]Linear over 12.5-5000 nmol/L[5]
Concentration Range 20-100 µg/ml[2][3]Not Specified75–375 μg/mL[6][7]Not Specified
Accuracy (% Recovery) 97.0-99.9%[2][3]99.6-101.7%[4]High accuracy demonstrated by multiple extractions and recoveries from fortified products.[6][7]Not Specified
Precision (% RSD) Not SpecifiedInter-day and intra-day %RSD were within acceptable limits.[4]0.9% (n=8)[6][7]Not Specified
Limit of Detection (LOD) 0.49 mmol/ml[2][3]Not SpecifiedNot SpecifiedNot Specified
Robustness The method was demonstrated to be robust over an acceptable working range of its HPLC operational parameters.[8]Analysis was performed under variable flow rates to verify robustness.[4]Not SpecifiedNot Specified

Workflow for HPLC Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different HPLC methods for the analysis of this compound.

HPLC Method Cross-Validation Workflow cluster_0 Method Selection & Preparation cluster_1 Method Execution & Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Identify Potential HPLC Methods B Prepare Standard and Sample Solutions A->B D Execute Method 1 B->D E Execute Method 2 B->E F Execute Method 'n' B->F C Define Validation Parameters (ICH Guidelines) G Acquire Chromatographic Data D->G E->G F->G H Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) G->H I Tabulate and Compare Results H->I J Assess Method Performance I->J K Select Optimal Method J->K

Caption: Workflow for cross-validating HPLC methods.

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound depends on the specific requirements of the application, such as the sample matrix, required sensitivity, and available equipment. Reversed-phase HPLC with UV detection is a commonly employed and robust technique.[2][3][4][8] For higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is a powerful alternative.[5] This guide provides the necessary data to aid researchers in making an informed decision for their analytical needs.

References

A Comparative Guide to the In Vitro and In Vivo Effects of S-Adenosyl-L-methionine Disulfate Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule, is a critical methyl donor involved in numerous metabolic pathways. Its synthetic and stable form, S-Adenosyl-L-methionine disulfate tosylate, is widely investigated for its therapeutic potential. This guide provides an objective comparison of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed protocols.

I. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental models.

In Vitro Effects
Cell TypeAssayTreatmentResultReference
Human Chondrocyte-like (HCS-2/8)RT-qPCR10 µg/mL SAMe for 3 daysIncreased gene expression of Aggrecan, Type II Collagen, SOX9, and CCN2.[1]
Human Hepatocellular Carcinoma (HepG2)MTS Assay200 µM SAMeInhibition of cell proliferation.[2]
Canine HepatocytesELISA30 and 2000 ng/mL SAMe + 298 ng/mL Silybin (B1146174)Reduced IL-1β-induced PGE2, IL-8, and MCP-1 production.
Human Articular ChondrocytesProteoglycan Synthesis AssayNot specifiedIncreased proteoglycan synthesis.
In Vivo Effects
Animal ModelConditionTreatmentKey FindingsReference
RatsCarbon Tetrachloride (CCl4) and Ethanol-induced Hepatic FibrosisSAMe (preventative and therapeutic)Attenuated liver damage.[3]
BaboonsAlcoholic Liver DiseaseOral SAMeAttenuated ethanol-induced oxidative stress and liver injury; reduced GSH depletion and plasma AST levels.[4]
MiceAcetaminophen-induced HepatotoxicitySAMeReduced depletion of plasma and liver glutathione (B108866); decreased liver damage.[5]
RabbitsExperimental Osteoarthritis30 and 60 mg/kg/day SAMe (i.m.) for 12 weeksSignificantly greater thickness and cell density of lesioned cartilage; increased proteoglycan concentration.
Human Clinical Trials
ConditionStudy DesignTreatmentOutcomeReference
Osteoarthritis (Knee, Hip, Spine)Long-term, multicenter open trial (n=108)600 mg/day for 2 weeks, then 400 mg/day for 24 monthsSignificant improvement in morning stiffness, pain at rest, and pain on movement.[6]
Osteoarthritis (Knee or Hip)Meta-analysis of 4 trials (n=656)Varied dosagesSmall, non-significant effect on pain (SMD -0.17); no significant effect on function (SMD 0.02) compared to placebo.[7]
OsteoarthritisMeta-analysis of 11 studiesSAMe vs. Placebo or NSAIDsAs effective as NSAIDs in reducing pain and improving function, with fewer adverse effects.[8][9]
Chronic Liver DiseaseSystematic review and meta-analysisVaried dosagesDecreased Total Bilirubin (TBIL) and Aspartate Aminotransferase (AST) levels; no improvement in Alanine Aminotransferase (ALT).[10]
Alcoholic Liver DiseaseNot specifiedSAMeImproved liver function.[4]

II. Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol assesses the effect of SAMe on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT and form a dark blue, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the SAMe solutions at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins in response to SAMe treatment.

Principle: Western blotting uses antibodies to identify specific proteins that have been separated by size using gel electrophoresis and transferred to a solid support membrane.

Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with SAMe for the specified time.

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the protein samples onto a polyacrylamide gel (SDS-PAGE) and separate them based on molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[15][16]

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Animal Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This protocol describes the induction of liver fibrosis in rodents and subsequent treatment with SAMe.

Principle: CCl4 is a hepatotoxin that induces oxidative stress and inflammation, leading to the development of liver fibrosis, which mimics aspects of human liver disease.

Protocol:

  • Animal Acclimatization: Acclimate male rodents (e.g., Wistar rats or C57BL/6 mice) to the laboratory conditions for at least one week before the experiment.

  • Induction of Fibrosis: Administer CCl4, typically diluted in olive or corn oil, via intraperitoneal injection or oral gavage. A common regimen is twice-weekly injections for 4-8 weeks.

  • SAMe Treatment:

    • Preventative Model: Start SAMe administration (e.g., via oral gavage or intraperitoneal injection) concurrently with or prior to the first CCl4 dose.

    • Therapeutic Model: Induce fibrosis for a set period (e.g., 4 weeks) and then begin SAMe treatment while continuing CCl4 administration.

  • Monitoring: Monitor the animals' body weight and general health throughout the study.

  • Sample Collection: At the end of the study period, euthanize the animals and collect blood and liver tissue.

  • Biochemical Analysis: Analyze serum for liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess liver morphology and with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).[3]

  • Gene and Protein Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of fibrotic and inflammatory markers by RT-qPCR and Western blotting.

III. Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple interconnected pathways.

Methionine Metabolism and Transsulfuration Pathway

SAMe is a central molecule in methionine metabolism. It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[17][18] SAMe then serves as the primary methyl group donor in numerous transmethylation reactions, which are crucial for the synthesis of DNA, RNA, proteins, and lipids.[19] Following methyl group donation, SAMe is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, a precursor for the major intracellular antioxidant, glutathione (GSH).[18][19] In liver disease, the activity of MAT is often impaired, leading to reduced SAMe levels and subsequent depletion of GSH, contributing to oxidative stress and liver injury.[4][19]

Methionine_Metabolism Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAMe S-Adenosyl-L-methionine (SAMe) SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methylation (Methyltransferases) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione (GSH) Cysteine->Glutathione MAT->SAMe ATP->PPi+Pi

Methionine Metabolism and Transsulfuration Pathway.
Anti-inflammatory Signaling

In vitro studies have shown that SAMe can modulate inflammatory responses. For instance, in canine hepatocytes, a combination of SAMe and silybin was found to reduce the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), interleukin-8 (IL-8), and macrophage chemotactic protein-1 (MCP-1) induced by interleukin-1β (IL-1β). This effect was associated with the inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Anti_inflammatory_Signaling IL1b IL-1β NFkB_translocation NF-κB Nuclear Translocation IL1b->NFkB_translocation SAMe SAMe SAMe->NFkB_translocation Pro_inflammatory_Mediators Pro-inflammatory Mediators (PGE2, IL-8, MCP-1) NFkB_translocation->Pro_inflammatory_Mediators

SAMe's Anti-inflammatory Mechanism.
Chondroprotective Effects in Osteoarthritis

In the context of osteoarthritis, SAMe has been shown to exert chondroprotective effects. In vitro studies using human chondrocytes have demonstrated that SAMe stimulates the synthesis of proteoglycans, which are essential components of the cartilage extracellular matrix.[1] This is thought to be a key mechanism behind its beneficial effects in osteoarthritis. Furthermore, SAMe has been shown to enhance the gene expression of critical cartilage-specific markers, including aggrecan and type II collagen, as well as the master chondrogenic transcription factor SOX9.[1]

Chondroprotective_Effects SAMe SAMe SOX9 SOX9 Gene Expression SAMe->SOX9 Cartilage_Markers Cartilage-Specific Gene Expression (Aggrecan, Type II Collagen) SAMe->Cartilage_Markers SOX9->Cartilage_Markers Proteoglycan_Synthesis Proteoglycan Synthesis Cartilage_Markers->Proteoglycan_Synthesis Cartilage_Matrix Healthy Cartilage Matrix Proteoglycan_Synthesis->Cartilage_Matrix

References

A Comparative Guide to S-Adenosyl-L-methionine Disulfate Tosylate as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-methionine (SAM), a universal methyl donor, is a critical molecule in numerous cellular processes, making it an indispensable tool in biomedical research. This guide provides a comprehensive validation of S-Adenosyl-L-methionine disulfate tosylate (SAM-DT) as a research tool, comparing its performance against other commercially available forms and analogs. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.

Performance Comparison of SAM Formulations

The stability and purity of SAM are paramount for reproducible experimental outcomes. SAM is an inherently unstable molecule, and various salt forms have been developed to improve its shelf-life and performance in aqueous solutions. Here, we compare the disulfate tosylate salt with other common forms.

Data Presentation: Stability and Pharmacokinetics

A key consideration for researchers is the stability of the SAM compound, both in storage and in experimental conditions. The choice of salt form can significantly impact its degradation profile and bioavailability.

ParameterThis compound (SAM-DT)S-Adenosyl-L-methionine Phytate SaltOther SAM Salts (e.g., Sulfate, Chloride)SAM Analogs (e.g., Sinefungin)
Chemical Stability (Solid State) High. The disulfate and tosylate counterions contribute to a stable crystalline structure.[1]High. The phytate anion has been shown to protect SAM from degradation.[2]Generally less stable than disulfate tosylate or phytate salts.[3]Varies depending on the specific analog. Generally stable.
Aqueous Stability (Residual Assay after 6 months) 93.9%[4]99.6%[4]Data not available for direct comparison.Not applicable for direct comparison.
Purity (Typical Commercial) ≥98%Information not readily available.Varies, often lower than specialized salts.High purity is typically available for research-grade analogs.
Bioavailability (Oral, in rats) Lower compared to phytate salt.[2]Higher bioavailability demonstrated in rat models.[2]Generally low.Varies; some analogs are designed for improved cell permeability.
Primary Function Methyl DonorMethyl DonorMethyl DonorPrimarily used as methyltransferase inhibitors.[5]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for key experiments involving SAM.

Methyltransferase (MT) Activity Assay (Colorimetric)

This protocol describes a continuous enzyme-coupled assay to monitor the activity of SAM-dependent methyltransferases.

Materials:

  • SAM-DT

  • Methyltransferase enzyme of interest

  • Substrate for the methyltransferase

  • S-adenosylhomocysteine (SAH) hydrolase

  • Adenosine (B11128) deaminase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Microplate reader capable of measuring absorbance at 265 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, SAH hydrolase, and adenosine deaminase.

  • Add the methyltransferase enzyme and its specific substrate to the reaction mixture in the wells of a 96-well UV-transparent microplate.

  • Initiate the reaction by adding SAM-DT to the wells.

  • Immediately begin monitoring the decrease in absorbance at 265 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C). The decrease in absorbance is proportional to the conversion of adenosine (from the breakdown of SAH) to inosine (B1671953) by adenosine deaminase.

  • Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve.

Cellular Uptake Assay (Radiolabeled SAM)

This protocol outlines a method to quantify the uptake of SAM into cultured cells using a radiolabeled form, such as [³H]-SAM.

Materials:

  • [³H]-S-Adenosyl-L-methionine

  • Cultured cells of interest (adherent or suspension)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed PBS.

  • Add fresh culture medium containing a known concentration of [³H]-SAM to each well.

  • Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer to each well and incubate for at least 30 minutes at room temperature.

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., cpm/mg protein).

Mandatory Visualizations

Signaling Pathways

Histone H3K4 Methylation Pathway

S-Adenosyl-L-methionine is the sole methyl donor for histone methylation, a key epigenetic modification that regulates gene expression. The methylation of lysine (B10760008) 4 on histone H3 (H3K4) is a hallmark of active transcription. This process is catalyzed by a family of enzymes known as histone methyltransferases, such as SETD1A.

Histone_H3K4_Methylation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methionine Methionine SAM_Synthase SAM Synthetase (MAT) Methionine->SAM_Synthase ATP ATP ATP->SAM_Synthase SAM S-Adenosyl- L-methionine (SAM) SAM_Synthase->SAM Synthesis SAM_n SAM SAM->SAM_n Transport SETD1A SETD1A (Histone Methyltransferase) SAM_n->SETD1A SAH S-Adenosyl- homocysteine (SAH) Histone_H3 Histone H3 (unmethylated K4) Histone_H3->SETD1A SETD1A->SAH Byproduct H3K4me Histone H3 (methylated K4) SETD1A->H3K4me Methylation Gene_Activation Gene Activation H3K4me->Gene_Activation

Caption: SAM synthesis and its role in SETD1A-mediated H3K4 methylation for gene activation.

NF-κB Signaling Pathway and SAM-dependent Methylation

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Recent evidence suggests that the activity of key components in this pathway can be modulated by methylation, highlighting a role for SAM in regulating inflammation. Specifically, methylation of components within the IκB kinase (IKK) complex can influence its activity and subsequent activation of NF-κB.

NFkB_Signaling cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK_complex IKK Complex (inactive) Stimulus->IKK_complex Activation cascade Methyltransferase Methyltransferase IKK_complex->Methyltransferase Substrate IKK_active IKK Complex (active) IkB IκB IKK_active->IkB Phosphorylation IkB_p p-IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (inactive complex) IkB_NFkB->IKK_active Phosphorylation of IκB IkB_NFkB->IkB IkB_NFkB->NFkB IkB_p->NFkB Degradation of IκB & release of NF-κB Methyltransferase->IKK_active Methylation & Activation SAH SAH Methyltransferase->SAH SAM SAM SAM->Methyltransferase DNA DNA (κB sites) NFkB_n->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Role of SAM-dependent methylation in the activation of the IKK complex in NF-κB signaling.

Experimental Workflow

The following workflow provides a logical sequence for the validation and use of SAM-DT in a research setting.

Experimental_Workflow cluster_validation Compound Validation cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis & Interpretation Purity Purity Assessment (e.g., HPLC) Stability Stability Analysis (Aqueous Solution) Purity->Stability Activity In vitro Activity (Methyltransferase Assay) Stability->Activity Uptake Cellular Uptake Assay Activity->Uptake Proceed to cellular studies Target_Engagement Target Engagement (e.g., Western Blot for Histone Methylation) Uptake->Target_Engagement Functional_Assay Functional Assay (e.g., Gene Expression Analysis) Target_Engagement->Functional_Assay Analysis Quantitative Analysis & Statistical Evaluation Functional_Assay->Analysis Conclusion Conclusion on Efficacy & Mechanism Analysis->Conclusion

Caption: A typical workflow for validating and utilizing SAM-DT in research.

Conclusion

This compound is a high-purity and stable form of SAM, making it a reliable tool for a wide range of research applications. Its performance is comparable to, and in some aspects, such as aqueous stability, potentially superior to other salt forms, although alternatives like the phytate salt may offer advantages in terms of oral bioavailability for in vivo studies. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the critical roles of methylation in cellular signaling and gene regulation. Careful consideration of the specific experimental needs, including the required stability, purity, and intended application (in vitro vs. in vivo), will guide the optimal choice of SAM formulation.

References

A Comparative Analysis of S-Adenosyl-L-methionine (SAMe) Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the stability, bioavailability, and clinical efficacy of S-Adenosyl-L-methionine disulfate tosylate in comparison to other commercially available salt forms, supported by experimental data.

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule, is a critical methyl donor in numerous metabolic pathways essential for the synthesis of neurotransmitters, phospholipids, and polyamines.[1] Its inherent instability, however, presents a significant challenge for its therapeutic application. To enhance its viability as an oral therapeutic agent, SAMe is formulated into various stable salts. This guide provides a comparative overview of the most common salt forms, with a focus on this compound, to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of SAMe Salts

The choice of a salt form for SAMe can significantly influence its stability and bioavailability, which in turn affects its therapeutic efficacy. The most common salt forms available for research and clinical use are the disulfate tosylate, butanedisulfonate, and more recently, the phytate salt.

Stability

The stability of the SAMe molecule is a critical factor for its shelf-life and the amount of active compound that reaches the systemic circulation. While direct head-to-head stability studies under identical conditions are limited in the published literature, some studies and reports provide valuable insights.

One study highlighted that the butanedisulfonate form of SAMe is believed to have a longer shelf life compared to the tosylate form, suggesting enhanced stability.[1] A more recent study in rats demonstrated that a novel SAMe phytate salt exhibited greater stability compared to SAMe disulfate tosylate.[2] After 6 months at 25°C and 60% relative humidity, the phytate salt retained up to 99.6% of the initial SAMe assay, while the disulfate tosylate salt showed a residual assay of 93.9%.[2]

Salt FormStability DataSource
Disulfate Tosylate 93.9% residual assay after 6 months at 25°C, 60% RH[2]
Butanedisulfonate Believed to possess a longer shelf life than the tosylate form (Qualitative)[1]
Phytate 99.6% residual assay after 6 months at 25°C, 60% RH[2]
Bioavailability

One secondary source states that the oral bioavailability of the tosylate salt is 1%, while the butanedisulfonate salt has a bioavailability of 5%.[3] A preclinical study in rats provided a direct comparison of the pharmacokinetic parameters of SAMe phytate and SAMe disulfate tosylate after oral administration. The study found that the phytate salt resulted in a significantly higher plasma concentration and area under the curve (AUC) compared to the disulfate tosylate salt.[2]

Salt FormBioavailability DataSource
Disulfate Tosylate Oral bioavailability of 1% (in humans, secondary source)[3]
Cmax: ~1.5 µM; Tmax: ~1.5 h; AUC0-24: 5.44 µMh (in rats)[2]
Butanedisulfonate Oral bioavailability of 5% (in humans, secondary source)[3]
Phytate Cmax: ~5.0 µM; Tmax: ~1.5 h; AUC0-24: 19.67 µMh (in rats)[2]

Note: The pharmacokinetic data in rats may not be directly extrapolated to humans.

Clinical Efficacy

While direct head-to-head clinical trials comparing the efficacy of different SAMe salt forms are lacking, numerous studies have evaluated the efficacy of SAMe in various conditions, most notably osteoarthritis and depression. These studies often do not specify the exact salt form used, or use different forms across trials, making direct comparisons challenging.

A systematic review of various SAMe formulations in the treatment of depression concluded that SAMe is an effective antidepressant, though the specific salt forms used in the analyzed studies were not always detailed.[1] Similarly, studies in osteoarthritis have shown that SAMe has analgesic and anti-inflammatory properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) but with better tolerability.[1] However, these studies do not provide a basis for comparing the efficacy between different SAMe salts.

Experimental Protocols

Stability Testing

A common method to assess the stability of different SAMe salts involves incubating the compounds under controlled conditions and measuring the amount of active SAMe at various time points using High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

  • Sample Preparation: Samples of each SAMe salt are stored in controlled environment chambers, for example, at 25°C with 60% relative humidity.

  • Time Points: Aliquots of the samples are taken for analysis at baseline (t=0) and at predetermined intervals (e.g., 1, 3, and 6 months).

  • HPLC Analysis: The concentration of SAMe in each sample is determined by a validated HPLC method.

    • Column: A suitable reversed-phase column, such as a C18 column.

    • Mobile Phase: A buffered mobile phase, often containing an ion-pairing agent to improve the retention of the polar SAMe molecule.

    • Detection: UV detection at a wavelength of 254 nm or 260 nm.

  • Data Analysis: The percentage of residual SAMe at each time point is calculated relative to the initial concentration at t=0.

Pharmacokinetic Analysis

Animal studies, typically in rats, are often used to compare the oral bioavailability of different SAMe salt formulations.

Protocol Outline:

  • Animal Dosing: Fasted rats are administered a single oral dose of a specific SAMe salt formulation.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of SAMe in the plasma samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), are calculated to assess the rate and extent of absorption.

Visualizing Key Processes

To better understand the context of SAMe's function and the evaluation of its formulations, the following diagrams illustrate the SAMe metabolic pathway and a generalized workflow for stability comparison.

SAMe_Metabolism ATP ATP SAMe S-Adenosyl-L-methionine (SAMe) ATP->SAMe Methionine Adenosyltransferase Methionine Methionine Methionine->SAMe SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferase Acceptor Acceptor (e.g., DNA, proteins) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Cysteine->Glutathione Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Methyl Group Transfer

Caption: The S-Adenosyl-L-methionine (SAMe) metabolic cycle.

Stability_Workflow cluster_setup Study Setup cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison Select SAMe Salts Select SAMe Salts (e.g., Disulfate Tosylate, Butanedisulfonate, Phytate) Incubate Samples Incubate Samples under Defined Conditions Select SAMe Salts->Incubate Samples Define Stability Conditions Define Stability Conditions (e.g., 25°C, 60% RH) Define Stability Conditions->Incubate Samples Set Time Points Set Time Points (e.g., 0, 1, 3, 6 months) Sample at Time Points Collect Samples at Each Time Point Set Time Points->Sample at Time Points Incubate Samples->Sample at Time Points Analyze by HPLC Quantify SAMe Content using HPLC Sample at Time Points->Analyze by HPLC Calculate Residual SAMe Calculate % Residual SAMe (vs. Time 0) Analyze by HPLC->Calculate Residual SAMe Compare Stability Profiles Compare Stability Profiles of Different Salts Calculate Residual SAMe->Compare Stability Profiles

Caption: Generalized workflow for comparing the stability of different SAMe salts.

Conclusion and Future Directions

The choice of the salt form of S-Adenosyl-L-methionine has a demonstrable impact on its stability and bioavailability. The available data suggests that newer formulations, such as the phytate salt, may offer advantages in terms of stability and absorption over the more established disulfate tosylate salt. The butanedisulfonate salt is also reported to have higher bioavailability than the tosylate form, although more direct, quantitative stability data is needed to fully assess its profile.

For researchers and drug development professionals, these differences are critical considerations in the design of new formulations and the interpretation of clinical study results. It is important to note that much of the direct comparative data comes from preclinical studies, and further head-to-head clinical trials in humans are needed to definitively establish the relative therapeutic efficacy of these different SAMe salts. Future research should focus on conducting well-controlled, head-to-head comparative studies to provide a clearer picture of the performance of these different formulations in a clinical setting.

References

A Comparative Guide to Assessing the Purity of S-Adenosyl-L-methionine Disulfate Tosylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of S-Adenosyl-L-methionine disulfate tosylate (SAMe-DT) sourced from various commercial suppliers. Ensuring the purity of this critical biological reagent is paramount for reproducible and reliable experimental outcomes in research, and for safety and efficacy in drug development. This document outlines key analytical methodologies, provides detailed experimental protocols, and presents a structured approach for data comparison.

Introduction

S-Adenosyl-L-methionine (SAMe) is a universal methyl donor involved in numerous biochemical reactions, including the methylation of DNA, proteins, and neurotransmitters.[1][2] Its instability, however, necessitates its formulation as a stable salt, such as the disulfate tosylate form.[1] Variations in manufacturing processes among suppliers can lead to differing purity profiles and the presence of impurities that may impact experimental results. Therefore, a rigorous analytical assessment of SAMe-DT from each supplier is crucial.

This guide focuses on a multi-pronged analytical approach to provide a comprehensive purity assessment, encompassing chromatographic, spectroscopic, and titrimetric methods.

Key Purity Attributes and Recommended Analytical Techniques

A thorough assessment of SAMe-DT purity should evaluate the following attributes:

  • Assay of SAMe: The actual content of the active moiety.

  • Related Substances: Identification and quantification of impurities, including degradation products and process-related impurities.

  • Water Content: As excess moisture can promote degradation.[3][4]

  • Isomeric Ratio: Quantification of the biologically active (S,S) and inactive (R,S) diastereoisomers.

  • Residual Solvents: Identification and quantification of any remaining solvents from the manufacturing process.

  • Inorganic Impurities: Including sulfate (B86663) content and heavy metals.

The following table summarizes the recommended analytical techniques for each purity attribute.

Purity AttributeRecommended Analytical Technique(s)
Assay of SAMe High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
Related Substances HPLC/UPLC, Liquid Chromatography-Mass Spectrometry (LC-MS)
Water Content Karl Fischer Titration
Isomeric Ratio Chiral HPLC or specific USP-NF method
Residual Solvents Gas Chromatography (GC) with Headspace
Sulfate Content Ion Chromatography
Heavy Metals Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or USP <231> method

Experimental Protocols

This section provides detailed methodologies for the key experiments. It is recommended to analyze samples from a minimum of three different suppliers (designated as Supplier A, Supplier B, and Supplier C) in parallel.

HPLC/UPLC Method for Assay and Related Substances

This method is adapted from established protocols for SAMe analysis.[5][6]

  • Instrumentation: A gradient HPLC or UPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., YMC-Pack Pro C18, 150 mm × 4.6 mm, 3 µm).[5]

  • Mobile Phase:

    • Solvent A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulfate in a 75:25 (v/v) mixture of water and acetonitrile (B52724).[5]

    • Solvent B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulfate in a 20:80 (v/v) mixture of water and acetonitrile.[5]

  • Gradient Program:

    • 0-10 min: 5-20% B

    • 10-20 min: 20-40% B

    • 20-25 min: 40-45% B

    • 25-30 min: 45-70% B

    • 30-35 min: Hold at 70% B

    • 35-36 min: 70-5% B

    • 36-45 min: Hold at 5% B

  • Flow Rate: 1.5 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of SAMe-DT from each supplier in Solvent A.

  • Standard Preparation: Prepare a 0.01 mg/mL solution of USP this compound Reference Standard in Solvent A.

LC-MS Method for Impurity Identification
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., QDa Mass Detector).[7]

  • Column: A HILIC column is suitable for separating polar compounds like SAMe and its metabolites.[7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the protonated molecular ion of SAMe ([M+H]⁺) at m/z 399.0 and other potential impurities.[7][8]

Karl Fischer Titration for Water Content

This is a standard method for water determination in pharmaceutical substances.[3][4][9]

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. The coulometric method is preferred for low water content.[10]

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Sample Preparation: Accurately weigh a suitable amount of SAMe-DT from each supplier and introduce it into the titration vessel.

  • Procedure: Follow the instrument manufacturer's instructions for titration. The result is typically expressed as a percentage (w/w) of water.

Isomeric Ratio Determination

The USP-NF provides a method for determining the ratio of the S,S-isomer to the R,S-isomer.[11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable column as specified in the current USP-NF monograph for Ademetionine Disulfate Tosylate.

  • Mobile Phase: As specified in the USP-NF monograph.

  • Procedure: Follow the chromatographic conditions and system suitability requirements outlined in the USP-NF. Calculate the percentage of the S,S-isomer.

Data Presentation

All quantitative data should be summarized in the following tables for a clear comparison across suppliers.

Table 1: HPLC Purity and Assay Results

SupplierSAMe Peak Area (%)Total Impurity Peak Area (%)Assay vs. Standard (%)
Supplier A
Supplier B
Supplier C

Table 2: Known and Unknown Impurities by HPLC (%)

SupplierImpurity A (RRT)Impurity B (RRT)Impurity C (RRT)Total Unknown Impurities
Supplier A
Supplier B
Supplier C
(RRT = Relative Retention Time)

Table 3: Water Content by Karl Fischer Titration

SupplierWater Content (% w/w)
Supplier A
Supplier B
Supplier C

Table 4: Isomeric Ratio (S,S : R,S)

Supplier% S,S-isomer
Supplier A
Supplier B
Supplier C

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental plan for assessing the purity of SAMe-DT from different suppliers.

experimental_workflow cluster_suppliers Sample Acquisition cluster_analysis Purity Assessment cluster_data Data Comparison cluster_conclusion Conclusion SupplierA Supplier A HPLC HPLC/UPLC (Assay & Impurities) SupplierA->HPLC LCMS LC-MS (Impurity ID) SupplierA->LCMS KF Karl Fischer (Water Content) SupplierA->KF Chiral Isomeric Ratio SupplierA->Chiral SupplierB Supplier B SupplierB->HPLC SupplierB->LCMS SupplierB->KF SupplierB->Chiral SupplierC Supplier C SupplierC->HPLC SupplierC->LCMS SupplierC->KF SupplierC->Chiral Tables Comparative Data Tables HPLC->Tables LCMS->Tables KF->Tables Chiral->Tables Conclusion Supplier Selection Tables->Conclusion

Caption: Workflow for purity assessment of SAMe-DT from different suppliers.

S-Adenosyl-L-methionine Metabolic Pathways

Understanding the metabolic fate of SAMe is crucial for interpreting potential biological effects of impurities. The diagram below illustrates the major metabolic pathways involving SAMe.

SAMe_pathways cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_polyamine Polyamine Synthesis Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe MAT ATP ATP ATP->SAMe MAT Methylated_Acceptor Methylated Acceptor SAMe->Methylated_Acceptor Methyltransferases SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferases Decarboxylated_SAMe Decarboxylated SAMe SAMe->Decarboxylated_SAMe SAMe Decarboxylase Acceptor Acceptor Substrate (DNA, Protein, etc.) Acceptor->Methylated_Acceptor Methyltransferases Acceptor->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Polyamines Polyamines (Spermidine, Spermine) Decarboxylated_SAMe->Polyamines Polyamine Synthases

Caption: Major metabolic pathways of S-Adenosyl-L-methionine (SAMe).

Discussion and Interpretation of Results

When comparing the data from different suppliers, consider the following:

  • Purity and Assay: A higher assay value and lower total impurity profile are desirable. The acceptance criteria for assay are typically 95.0% to 105.0% on an anhydrous basis.

  • Impurity Profile: The presence of specific, known impurities (e.g., S-adenosyl-L-homocysteine) should be noted and quantified. Unknown impurities should be minimized. The impurity profile can provide insights into the synthetic route and purification process used by the supplier.

  • Water Content: Lower water content is generally indicative of better stability. The USP specifies a limit of not more than 3.0%.

  • Isomeric Ratio: The (S,S)-isomer is the biologically active form. A higher percentage of the (S,S)-isomer is critical for efficacy.

  • Consistency: Analyze multiple lots from each supplier, if possible, to assess batch-to-batch consistency.

Conclusion

The selection of a SAMe-DT supplier should be based on a comprehensive evaluation of purity, consistency, and the impurity profile. The experimental framework provided in this guide enables a robust and objective comparison. By implementing these analytical strategies, researchers and drug development professionals can ensure the quality and reliability of this vital biochemical reagent, leading to more accurate and reproducible scientific outcomes.

References

Unveiling the Differential Effects of S-Adenosyl-L-methionine (SAMe) Across Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule and a principal methyl group donor in the body, has garnered significant attention in the scientific community for its pleiotropic effects on cellular processes. Its disulfate tosylate form, a stable salt, is widely used in research to investigate its potential as a therapeutic agent. This guide provides a comprehensive comparison of the effects of S-Adenosyl-L-methionine disulfate tosylate on different cell lines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their understanding and future investigations.

Abstract

This report synthesizes findings on the bioactivity of this compound across a spectrum of cell lines, with a particular focus on cancer cells versus their normal counterparts. The data presented herein highlights the compound's significant anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer models, while exhibiting minimal toxicity towards normal cells. This differential activity underscores its potential as a selective anti-cancer agent.

Comparative Efficacy of SAMe on Cell Viability and Apoptosis

The anti-proliferative and pro-apoptotic effects of SAMe have been documented in a variety of cancer cell lines. Notably, SAMe induces cell death and inhibits growth in a dose- and time-dependent manner. In contrast, normal cell lines often show a higher tolerance to SAMe treatment.

Cell LineCell TypeEffect of SAMe TreatmentKey Findings
HCT-116, Caco-2, HT-29, RKO Colorectal CancerInhibition of cell migration and induction of apoptosis.[1][2][3]SAMe and its metabolite MTA induce apoptosis by down-regulating the anti-apoptotic protein cFLIP.[2][3]
MCF-7, MDA-MB-231 Breast CancerPro-apoptotic and inhibition of cell invasion.[4][5]Synergizes with chemotherapy drugs like Doxorubicin to enhance anti-cancer effects.[4]
HepG2, HuH-7 Hepatocellular CarcinomaPro-apoptotic and inhibition of proliferation.[6][7]Selectively induces the pro-apoptotic protein Bcl-xS in cancer cells but not in normal hepatocytes.[6]
Cal-33, JHU-SCC-011 Head and Neck Squamous Cell CarcinomaInduces cell cycle arrest, apoptosis, and inhibits migration and invasion.[5][8]At 300 µM, SAMe induced apoptosis in approximately 10% of Cal-33 cells and 3% of JHU-SCC-011 cells.[5][8]
PC-3 Prostate CancerInhibition of tumor cell invasion.[5]Suppresses the expression of genes involved in metastasis, such as uPA and MMP-2.[9]
LM-7, MG-63 OsteosarcomaDose-dependent decrease in proliferation and invasiveness.[4][5]Inhibits the expression of genes associated with metastasis, angiogenesis, and invasion.[5]
NCM460 Normal Colon EpithelialNo toxic effects observed.[2][3]Demonstrates the selective pro-apoptotic effect of SAMe on colon cancer cells.[2][3]
AML12 Normal Mouse HepatocyteMinimal inhibition of proliferation at lower concentrations.[7][10]High concentrations (2.0 mM) can inhibit proliferation, but to a lesser extent than in HepG2 cells.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Culture and SAMe Treatment

Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[11][12][13] For experimental procedures, cells are seeded at a specific density and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., sterile water or PBS), is then added to the culture medium at various concentrations for the indicated time periods.

Cell Proliferation Assay (MTS Assay)

Cell proliferation is quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Following treatment with SAMe, the MTS reagent is added to each well and incubated for a specified time (typically 1-4 hours). The absorbance is then measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[7][10]

Apoptosis Analysis by Flow Cytometry

Apoptosis is assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added, and the cells are incubated in the dark. The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

To investigate the molecular mechanisms of SAMe action, the expression levels of key proteins are determined by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., cFLIP, Bcl-xS, cyclins), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

SAMe exerts its effects through the modulation of various signaling pathways. As a primary methyl donor, it plays a crucial role in epigenetic regulation through DNA and histone methylation.[1] Its influence on cancer cells often involves the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of pro-survival signals.

SAMe_Signaling_Pathways cluster_Extrinsic Extrinsic Apoptosis Pathway cluster_Intrinsic Intrinsic Apoptosis Pathway cluster_Proliferation Cell Proliferation & Migration SAMe S-Adenosyl-L-methionine (SAMe) cFLIP cFLIP (inhibitor of apoptosis) SAMe->cFLIP inhibits expression Caspase8 Caspase-8 cFLIP->Caspase8 inhibits Apoptosis_Extrinsic Apoptosis Caspase8->Apoptosis_Extrinsic SAMe_Intrinsic S-Adenosyl-L-methionine (SAMe) BclxS Bcl-xS (pro-apoptotic) SAMe_Intrinsic->BclxS induces expression Mitochondria Mitochondria BclxS->Mitochondria promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 activates Apoptosis_Intrinsic Apoptosis Caspase9->Apoptosis_Intrinsic SAMe_Prolif S-Adenosyl-L-methionine (SAMe) AKT AKT SAMe_Prolif->AKT inhibits BetaCatenin β-catenin SAMe_Prolif->BetaCatenin inhibits SMAD SMAD SAMe_Prolif->SMAD modulates CellCycle Cell Cycle Arrest Migration Inhibition of Migration & Invasion

Caption: Key signaling pathways modulated by SAMe in cancer cells.

Experimental Workflow

A typical workflow for assessing the comparative effects of SAMe on different cell lines is outlined below. This process ensures a systematic and comprehensive evaluation of the compound's bioactivity.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Select Cell Lines (Cancer vs. Normal) culture Cell Culture & Seeding start->culture treat Treatment with SAMe (Varying Concentrations & Durations) culture->treat mts MTS Assay (Proliferation/Viability) treat->mts flow Flow Cytometry (Apoptosis/Cell Cycle) treat->flow migration Migration/Invasion Assay treat->migration western Western Blot (Protein Expression) treat->western qpcr qRT-PCR (Gene Expression) treat->qpcr data Data Analysis & Comparison mts->data flow->data migration->data western->data qpcr->data conclusion Conclusion & Interpretation data->conclusion

Caption: General experimental workflow for comparative analysis.

Conclusion

The compiled data strongly indicates that this compound exhibits selective anti-cancer activity across a range of cell lines. Its ability to induce apoptosis and inhibit proliferation and metastasis in cancer cells, while sparing normal cells, positions it as a promising candidate for further pre-clinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and standardize future research in this area, ultimately accelerating the potential translation of SAMe into novel cancer therapies.

References

Validating the Mechanism of Action of S-Adenosyl-L-methionine Disulfate Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S-Adenosyl-L-methionine (SAMe) disulfate tosylate with other forms of SAMe and alternative methyl donors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to validate its mechanism of action.

Executive Summary

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that serves as the primary methyl group donor in a vast number of metabolic reactions, including the synthesis of neurotransmitters, phospholipids, and the antioxidant glutathione (B108866). Due to its inherent instability, SAMe is commercially available as stabilized salts, with disulfate tosylate and butanedisulfonate being common forms. This guide evaluates the available scientific evidence to validate the mechanism of action of SAMe disulfate tosylate and compares its performance against other formulations and alternatives in key therapeutic areas: liver disease, osteoarthritis, and depression.

Core Mechanisms of Action

SAMe's therapeutic effects stem from its central role in three key metabolic pathways:

  • Transmethylation: SAMe donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. This process is crucial for the synthesis of neurotransmitters like serotonin (B10506) and dopamine, and for epigenetic regulation of gene expression.

  • Transsulfuration: SAMe is a precursor to the antioxidant glutathione (GSH), which plays a critical role in cellular protection against oxidative stress, particularly in the liver.

  • Aminopropylation: SAMe is involved in the synthesis of polyamines, which are essential for cell growth, differentiation, and repair.

The disulfate tosylate salt is a stable formulation that allows for oral administration of SAMe.

Comparative Analysis of SAMe Formulations

The choice of the stabilizing salt can influence the stability, bioavailability, and potentially the efficacy of SAMe.

Stability and Bioavailability

Direct comparative studies on the stability and bioavailability of SAMe disulfate tosylate versus butanedisulfonate are limited. However, some evidence suggests that the butanedisulfonate form may have a longer shelf life and potentially higher oral bioavailability.[1] One study indicated that the oral bioavailability of the tosylate salt is around 1%, while the butanedisulfonate salt is approximately 5%. A newer formulation, SAMe phytate, has shown even greater stability and significantly better pharmacokinetic parameters compared to SAMe tosylate in preclinical studies.[2]

Table 1: Comparison of Oral Bioavailability of Different SAMe Formulations

SAMe FormulationOral BioavailabilitySpeciesReference
SAMe Tosylate~1%Not Specified[1]
SAMe Butanedisulfonate~5%Not Specified[1]
SAMe Disulfate Tosylate2.14% - 2.60% (oral:IV ratio)Human[3]
SAMe Phytate~3.6 times higher AUC than TosylateRat[2]

Performance in Key Therapeutic Areas

Liver Disease

SAMe is crucial for liver health due to its role in glutathione synthesis and methylation reactions. In various forms of liver disease, hepatic SAMe levels are often depleted. Supplementation with SAMe has been shown to improve liver function by restoring glutathione levels and protecting against oxidative damage.[4][5][6]

Comparison with Other Methyl Donors:

  • Methionine: While methionine is the precursor to SAMe, its conversion can be impaired in liver disease. Direct supplementation with SAMe bypasses this potentially compromised step.[7]

  • Betaine (B1666868): Betaine can also serve as a methyl donor, particularly for the remethylation of homocysteine. In models of alcoholic liver disease, both SAMe and betaine were effective in increasing the SAMe/S-adenosylhomocysteine (SAH) ratio and reducing steatosis. However, only betaine was able to prevent the increase in homocysteine release.[8]

Table 2: Effect of SAMe on Liver Function Parameters in Chronic Liver Disease

ParameterEffect of SAMe SupplementationReference
Total Bilirubin (TBIL)Significant reduction[6]
Aspartate Transaminase (AST)Significant reduction[6]
Alanine Transaminase (ALT)No significant difference[6]
Hepatic Glutathione (GSH)Significant increase[9]
Osteoarthritis

In osteoarthritis, SAMe is thought to exert its effects by reducing inflammation, stimulating the production of proteoglycans (essential components of cartilage), and providing analgesic effects.

Clinical Efficacy:

Clinical trials have shown that SAMe is as effective as nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing pain and improving functional limitations in patients with osteoarthritis, but with a slower onset of action and fewer side effects.[10][11][12][13]

Table 3: Comparison of SAMe and Nabumetone (B1676900) in Knee Osteoarthritis (8-week study)

Outcome MeasureSAMe (1200 mg/day) - Mean Change (SD)Nabumetone (1000 mg/day) - Mean Change (SD)P-value (between groups)Reference
Pain Intensity (VAS, mm)-13.0 (20.8)-15.7 (20.9)Not Significant[12]
WOMAC Index ScoreSignificant improvement from baselineSignificant improvement from baselineNot Significant[12]
Depression

SAMe's antidepressant effects are attributed to its role in the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine.

Clinical Efficacy:

Several clinical trials have demonstrated that SAMe is more effective than placebo and comparable in efficacy to tricyclic antidepressants like imipramine (B1671792) in treating major depressive disorder, with better tolerability.[14][15][16]

Table 4: Comparison of SAMe Butanedisulfonate and Imipramine in Major Depressive Disorder (4-week study)

Outcome MeasureSAMe (400 mg/day, i.m.)Imipramine (150 mg/day, oral)P-value (between groups)Reference
HAM-D ScoreNot significantly differentNot significantly differentNot Significant[16]
MADRS ScoreNot significantly differentNot significantly differentNot Significant[16]
Adverse EventsSignificantly fewerSignificantly moreSignificant[16]

Experimental Protocols

Methyltransferase Activity Assay

This assay measures the activity of methyltransferases, enzymes that utilize SAMe as a methyl donor.

Principle: A common method is a continuous, enzyme-coupled assay. The removal of the methyl group from SAMe generates S-adenosylhomocysteine (SAH), which is then converted through a series of enzymatic reactions to produce a detectable signal, such as a fluorescent or colorimetric product.

Materials:

  • Purified SAMe-dependent methyltransferase

  • Methyl acceptor substrate

  • S-Adenosyl-L-methionine (SAMe)

  • Enzyme mix (containing SAH nucleosidase, adenine (B156593) deaminase, etc.)

  • Detection reagent (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure (Fluorometric Assay Example):

  • Prepare a master mix containing the assay buffer, enzyme mix, and detection reagent.

  • Add the methyltransferase and its specific substrate to the wells of a 96-well plate.

  • Initiate the reaction by adding SAMe to the wells.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin-based assays) over time at a constant temperature (e.g., 37°C).

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

  • Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of enzyme.

Glutathione (GSH) Measurement Assay

This assay quantifies the levels of total glutathione in biological samples.

Principle: A widely used method is the DTNB-GSSG reductase recycling assay. GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, allowing for the amplification of the signal.

Materials:

  • Cell or tissue lysate

  • DTNB solution

  • Glutathione Reductase (GR)

  • NADPH

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates and deproteinize the samples.

  • Add the sample to the wells of a 96-well plate.

  • Add the assay buffer, DTNB, and NADPH to each well.

  • Initiate the reaction by adding glutathione reductase.

  • Measure the absorbance at 412 nm at multiple time points to determine the rate of TNB formation.

  • Quantify the GSH concentration by comparing the rate of your sample to a standard curve prepared with known concentrations of GSH.

Signaling Pathways and Visualization

SAMe has been shown to modulate several key signaling pathways, contributing to its therapeutic effects.

PI3K/AKT Signaling Pathway in Chondrocytes

The PI3K/AKT pathway is involved in chondrocyte proliferation and differentiation. Dysregulation of this pathway is implicated in osteoarthritis. SAMe may exert some of its chondroprotective effects by modulating this pathway.

PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Differentiation Inhibition of Hypertrophic Differentiation AKT->Differentiation Proliferation Cell Proliferation & Survival mTOR->Proliferation SAMe S-Adenosyl-L-methionine SAMe->PI3K modulates?

Caption: PI3K/AKT signaling pathway in chondrocytes and potential modulation by SAMe.

MAPK Signaling Pathway in Hepatocytes

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and cytokines and plays a role in liver injury and regeneration. SAMe has been shown to protect hepatocytes from cytokine-induced damage, potentially through modulation of this pathway.

MAPK_Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α) Receptor Cytokine Receptor Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammation & Apoptosis AP1->Inflammation SAMe S-Adenosyl-L-methionine SAMe->MAPKKK inhibits?

Caption: MAPK signaling pathway in hepatocytes and potential inhibition by SAMe.

Experimental Workflow for Validating SAMe's Mechanism of Action

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Cell_Culture Cell Culture (Chondrocytes, Hepatocytes) SAMe_Treatment SAMe Treatment (Disulfate Tosylate) Cell_Culture->SAMe_Treatment Biochemical_Assays Biochemical Assays (Methyltransferase, GSH) SAMe_Treatment->Biochemical_Assays Molecular_Analysis Molecular Analysis (Western Blot for PI3K/AKT, MAPK pathways) SAMe_Treatment->Molecular_Analysis Animal_Model Animal Model (OA, Liver Injury) SAMe_Admin SAMe Administration (Oral Gavage) Animal_Model->SAMe_Admin Tissue_Analysis Tissue Analysis (Histology, Biomarkers) SAMe_Admin->Tissue_Analysis Patient_Recruitment Patient Recruitment (OA, Depression, Liver Disease) Randomization Randomized, Double-Blind, Controlled Design Patient_Recruitment->Randomization Outcome_Assessment Outcome Assessment (WOMAC, MADRS, Liver Enzymes) Randomization->Outcome_Assessment

Caption: Experimental workflow for validating the mechanism of action of SAMe.

Conclusion

S-Adenosyl-L-methionine disulfate tosylate is a stable and bioavailable form of SAMe with a well-documented mechanism of action centered on its role as a primary methyl donor and precursor to glutathione. The available evidence supports its efficacy in improving liver function, alleviating symptoms of osteoarthritis, and managing depression, with a favorable safety profile compared to some conventional treatments. While direct comparative data with other SAMe salts are still emerging, the disulfate tosylate formulation has a substantial body of research validating its therapeutic potential. Further head-to-head clinical trials with standardized outcome measures would be beneficial to definitively establish the relative performance of different SAMe formulations.

References

Safety Operating Guide

Proper Disposal of S-Adenosyl-L-methionine Disulfate Tosylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of S-Adenosyl-L-methionine disulfate tosylate (SAMe disulfate tosylate). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following information is synthesized from safety data sheets (SDS) provided by various chemical suppliers.

I. Immediate Safety Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, should be worn at all times when handling this chemical.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3][4]

II. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][5] This ensures that the material is handled and treated in accordance with all applicable federal, state, and local regulations.

Recommended Disposal Method:

  • Contact a Licensed Disposal Company: Engage a certified waste disposal service to handle the surplus or non-recyclable this compound.[2][3]

  • Chemical Incineration: The preferred method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This process ensures the complete destruction of the compound.

  • Contaminated Packaging: Any packaging that has come into direct contact with this compound should be treated as the unused product and disposed of accordingly.[2][3][6]

Crucial "Don'ts":

  • Do Not Discharge into Drains or Sewers: This product must not be allowed to enter drains, surface water, or soil.[3][4][6]

  • Do Not Dispose of with Regular Trash: Due to its corrosive nature, it cannot be disposed of in standard laboratory or municipal waste streams.

III. Quantitative Toxicity Data

While specific quantitative data for disposal concentrations are not provided in the safety data sheets, the following toxicity data underscores the importance of proper handling and disposal.

Toxicity Data for S-Adenosyl-L-methionine (sulfate tosylate)
Route of Administration LD50 (Rat)
Oral3,320 mg/kg
Subcutaneous2,579 mg/kg
Intravenous998 mg/kg
Source: Cayman Chemical Safety Data Sheet[1]

IV. Experimental Protocols

The provided safety data sheets focus on the safe handling and disposal of this compound and do not contain detailed methodologies for experimental protocols. For specific experimental uses, researchers should consult relevant scientific literature and established laboratory protocols.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_decision cluster_path_yes cluster_path_no cluster_disposal start Start: Have surplus or waste This compound? decision Is the material contaminated? start->decision treat_contaminated Treat as hazardous waste. Package in a suitable, closed container. decision->treat_contaminated Yes package_uncontaminated Package surplus material in a suitable, closed container for disposal. decision->package_uncontaminated No contact_disposal_service Contact a licensed professional waste disposal service. treat_contaminated->contact_disposal_service package_uncontaminated->contact_disposal_service incineration Recommended Method: Dissolve in a combustible solvent and burn in a chemical incinerator with afterburner and scrubber. contact_disposal_service->incineration final_disposal Final Disposal by Licensed Service incineration->final_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling S-Adenosyl-L-methionine disulfate tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for S-Adenosyl-L-methionine disulfate tosylate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 97540-22-2

Hazard Summary: this compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause skin and respiratory irritation.[4] Inhalation of dust should be avoided as it can be harmful and destructive to the tissues of the mucous membranes and upper respiratory tract.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield (minimum 8-inch).[1][3]To protect against dust particles and chemical splashes that can cause serious eye damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][5]To prevent skin contact which can cause severe burns.[1][2] Gloves should be inspected before use and removed using the proper technique to avoid contamination.[6]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator.[1][6]Required when dust formation is likely or ventilation is inadequate to prevent respiratory tract irritation.[4][6]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for safe handling.

  • Preparation:

    • Ensure the work area is well-ventilated, for instance, by using a chemical fume hood.[3][4]

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Don all required personal protective equipment as detailed in the table above.[3]

  • Handling the Compound:

    • Handle the substance in a manner that avoids the formation of dust and aerosols.[1][3]

    • Avoid all direct contact with the product.[5]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][2][4]

  • Storage:

    • Store the compound in a tightly-closed container.[4][5]

    • Keep in a cool, dry, and well-ventilated place.[4][5][7] The recommended storage temperature is -20°C.[4][8]

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage prep1 Ensure Adequate Ventilation prep2 Verify Access to Safety Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Avoid Dust Formation prep3->handle1 Proceed to Handling handle2 Avoid Direct Contact handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 store1 Keep Container Tightly Closed handle3->store1 After Use store2 Store at Recommended Temperature (-20°C) store1->store2

Caption: Workflow for Handling this compound.

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Continue rinsing during transport to the hospital and consult a physician.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Product Disposal:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[1][6]

Always consult and adhere to local, state, and federal regulations for chemical waste disposal.[5]

Quantitative Data

The following toxicological data has been reported for rats.

Toxicity Type Route Species Value
LD50OralRat3,320 mg/kg[2]
LD50SubcutaneousRat2,579 mg/kg[2]
LD50IntravenousRat998 mg/kg[2]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。